Fmoc-Lys-OMe.HCl
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl (2S)-6-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-27-21(25)20(12-6-7-13-23)24-22(26)28-14-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19;/h2-5,8-11,19-20H,6-7,12-14,23H2,1H3,(H,24,26);1H/t20-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRSKAFOHYTUAS-BDQAORGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCCCN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20856389 | |
| Record name | Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847658-45-1 | |
| Record name | Methyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20856389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Properties and Applications of Fmoc-Lys-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and applications of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl). This key building block is instrumental in the field of peptide synthesis, a cornerstone of drug discovery and development.
Core Chemical Properties
This compound is a derivative of the amino acid L-lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is esterified as a methyl ester. The hydrochloride salt form enhances its solubility and stability.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | References |
| CAS Number | 847658-45-1 | [1][2] |
| Molecular Formula | C₂₂H₂₇ClN₂O₄ | [1][2] |
| Molecular Weight | 418.91 g/mol | [1][2] |
| Appearance | White to off-white powder/solid | [2] |
| Melting Point | 125 - 127 °C | [2] |
| Optical Rotation | [α]²⁰D = -10 ± 1° (c=2 in MeOH) | [2] |
| Purity | ≥97% (HPLC) | [1][2] |
Solubility and Storage
Storage Conditions: For long-term stability, this compound should be stored at -10°C to -20°C.[2][3] When stored as a solid, it is stable for years.[4] In solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is shipped at room temperature and is stable for short periods during transit.[4]
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental reagent in Fmoc-based solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptides.[2][5] The Fmoc group provides a base-labile protecting group for the α-amino function, which can be selectively removed under mild conditions, leaving acid-labile side-chain protecting groups intact.[6]
The SPPS Workflow
The incorporation of an amino acid, such as this compound, into a growing peptide chain on a solid support follows a cyclical process. The diagram below illustrates the key steps in this workflow.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following sections provide detailed methodologies for the key experimental procedures involving this compound in SPPS.
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step to expose the N-terminal amine for the subsequent coupling reaction. This is typically achieved using a solution of piperidine in DMF.
Materials:
-
Peptide-resin with N-terminal Fmoc protection
-
20% (v/v) piperidine in DMF
-
DMF (N,N-Dimethylformamide) for washing
-
Reaction vessel for SPPS
Procedure:
-
Swell the peptide-resin in DMF for at least 1 hour.[7]
-
Drain the DMF from the reaction vessel.
-
Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[1]
-
Agitate the mixture at room temperature for 2 minutes.[1]
-
Drain the piperidine solution.
-
Add a fresh portion of the 20% piperidine in DMF solution.
-
Agitate the mixture for an additional 5-10 minutes at room temperature.[1][8]
-
Drain the piperidine solution.
-
Wash the resin thoroughly with DMF (5-7 times with 10 mL per gram of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4]
-
An optional Kaiser test can be performed on a small sample of the resin to confirm the presence of a free primary amine, indicating complete deprotection.[4]
Peptide Coupling
Once the N-terminal amine is deprotected, the next Fmoc-protected amino acid, in this case, this compound, is introduced and coupled to the growing peptide chain. This process requires the activation of the carboxylic acid of the incoming amino acid.
Materials:
-
Deprotected peptide-resin
-
This compound
-
Coupling reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
DMF
Procedure:
-
In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.
-
Add HATU (3-5 equivalents) and HOBt (3-5 equivalents) to the amino acid solution.[7][9]
-
Add DIPEA (6-10 equivalents) to the activation mixture. The solution should change color, indicating the activation of the amino acid.
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours to ensure complete coupling.[5]
-
After the coupling reaction is complete, drain the solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.[7]
Cleavage and Global Deprotection
The final step in SPPS is the cleavage of the synthesized peptide from the solid support resin and the simultaneous removal of any remaining side-chain protecting groups. This is typically achieved using a strong acid, such as trifluoroacetic acid (TFA), in a "cleavage cocktail" containing scavengers.
Materials:
-
Synthesized peptide-resin
-
Cleavage Cocktail (a common example is Reagent B):
-
88% TFA
-
5% Phenol
-
5% Water
-
2% Triisopropylsilane (TIS)[10]
-
-
Cold diethyl ether or methyl tert-butyl ether (MTBE)
-
Centrifuge tubes
Procedure:
-
Ensure the N-terminal Fmoc group of the final amino acid has been removed.[11]
-
Dry the peptide-resin under vacuum.
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[10]
-
Allow the reaction to proceed at room temperature with occasional agitation for 2-3 hours.[5][10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.[12]
-
Precipitate the crude peptide by adding the TFA solution dropwise to a centrifuge tube containing cold diethyl ether (10-20 times the volume of the TFA solution).[10] A white precipitate should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and TFA.[10]
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Signaling Pathways and Logical Relationships
As a synthetic building block, this compound is not directly involved in biological signaling pathways. Its significance lies in its role within the logical workflow of peptide synthesis, which enables the creation of peptides that can interact with and modulate signaling pathways. The following diagram illustrates the logical relationship of the key components in the peptide coupling step.
Caption: Logical relationship of components in the peptide coupling reaction.
Conclusion
This compound is a vital and versatile reagent in the field of peptide chemistry. Its well-defined chemical properties and its role in the robust and efficient Fmoc-based solid-phase peptide synthesis methodology make it an indispensable tool for researchers and scientists in academia and the pharmaceutical industry. The detailed protocols provided in this guide offer a practical framework for the successful application of this compound in the synthesis of custom peptides for a wide range of research and drug development applications.
References
- 1. peptide.com [peptide.com]
- 2. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 9. cphi-online.com [cphi-online.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
Fmoc-Lys-OMe·HCl: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of Fmoc-Lys-OMe·HCl, a critical amino acid derivative for peptide synthesis, tailored for researchers, scientists, and professionals in drug development. This document outlines its chemical structure, molecular properties, and its application in solid-phase peptide synthesis (SPPS), complete with a detailed experimental workflow.
Core Compound Specifications
Fmoc-Lys-OMe·HCl, systematically named (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride, is a lysine derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is esterified as a methyl ester.[1] The hydrochloride salt enhances the compound's stability and solubility.
A summary of its key quantitative data is presented in the table below:
| Property | Value | References |
| Molecular Formula | C₂₂H₂₇ClN₂O₄ | [1][2][3][4][5] |
| Molecular Weight | 418.91 g/mol | [1][2][3][6] |
| CAS Number | 847658-45-1 | [1][2][3] |
| Appearance | White to off-white solid/powder | [2][3] |
| Purity | ≥97% | [1][5] |
| Melting Point | 125 - 127 °C | [3] |
Application in Solid-Phase Peptide Synthesis
Fmoc-Lys-OMe·HCl is a fundamental building block in Fmoc-based solid-phase peptide synthesis, a technique that enables the stepwise assembly of amino acids to form a desired peptide sequence on a solid support. The Fmoc group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions, typically with piperidine, to allow for the coupling of the next amino acid in the sequence.
The use of Fmoc-protected amino acids like Fmoc-Lys-OMe·HCl offers several advantages, including the mild deprotection conditions, which preserve acid-labile side-chain protecting groups and the linkage to the solid support.
Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates the typical workflow for incorporating an Fmoc-protected amino acid, such as Fmoc-Lys-OMe·HCl, into a growing peptide chain during solid-phase peptide synthesis.
Detailed Experimental Protocol: General Fmoc-SPPS Cycle
This protocol outlines the key steps for the incorporation of an Fmoc-protected amino acid into a peptide sequence on a solid support.
1. Resin Swelling:
-
The solid support resin (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for at least one hour to ensure optimal reaction conditions.
2. Fmoc Deprotection:
-
The Fmoc protecting group from the N-terminus of the resin-bound peptide is removed by treating the resin with a 20% solution of piperidine in DMF.
-
This reaction is typically carried out for a short period (e.g., 5-10 minutes) and may be repeated to ensure complete deprotection.
3. Washing:
-
Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the cleaved Fmoc-adduct.
4. Amino Acid Coupling:
-
The next Fmoc-protected amino acid (e.g., Fmoc-Lys-OMe·HCl) is pre-activated with a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA) in DMF.
-
The activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed for a specified time (typically 1-2 hours) to form the new peptide bond.
5. Washing:
-
After the coupling reaction, the resin is washed again with DMF to remove any unreacted reagents and byproducts.
6. Repetition of the Cycle:
-
Steps 2 through 5 are repeated for each subsequent amino acid to be added to the peptide chain.
7. Final Cleavage and Deprotection:
-
Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.
-
This is typically achieved by treating the resin with a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.[3]
8. Peptide Purification:
-
The crude peptide is precipitated, and then purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
This guide provides a foundational understanding of Fmoc-Lys-OMe·HCl and its application in peptide synthesis. For specific applications, optimization of coupling times, reagents, and cleavage cocktails may be necessary.
References
- 1. Fmoc-Lys(Boc)(Me)-OH: Applications in Synthesis of Histone Tail Peptides and its Concise Preparation Method_Chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. nbinno.com [nbinno.com]
- 5. peptide.com [peptide.com]
- 6. chem.uci.edu [chem.uci.edu]
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Lys-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl), a critical building block in peptide synthesis and related fields of medicinal chemistry. The strategic use of protecting groups, specifically the acid-labile Boc group and the base-labile Fmoc group, allows for the selective modification of the lysine side chain, making this compound a versatile tool for creating complex peptide structures.
Overview of the Synthetic Strategy
The synthesis of this compound is typically achieved through a two-step process starting from the commercially available Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH). The core of the strategy relies on the orthogonal nature of the Fmoc and Boc protecting groups. The Fmoc group is stable under acidic conditions but is readily cleaved by bases like piperidine, while the Boc group is stable to bases but is removed by strong acids such as trifluoroacetic acid (TFA).[1][2]
The overall synthetic pathway involves:
-
Esterification: The carboxylic acid moiety of Fmoc-Lys(Boc)-OH is converted to its methyl ester, yielding Fmoc-Lys(Boc)-OMe.
-
Selective Deprotection: The Boc group on the ε-amino group of the lysine side chain is selectively removed under acidic conditions to produce the free amine, which is subsequently protonated to form the hydrochloride salt.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Fmoc-Lys(Boc)-OH | ≥98% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Reagent Grade | Commercially Available |
| Methyl Iodide (MeI) | Reagent Grade | Commercially Available |
| 0.1 M Hydrochloric Acid (HCl) | Aqueous Solution | Prepared in-house |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Toluene | Reagent Grade | Commercially Available |
Synthesis of Fmoc-Lys(Boc)-OMe
This procedure is adapted from a general method for the esterification of Fmoc-protected amino acids.[3]
-
Reaction Setup: In a round-bottom flask, dissolve Fmoc-Lys(Boc)-OH (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add N,N-diisopropylethylamine (DIPEA) (1.2 equivalents) followed by the dropwise addition of methyl iodide (MeI) (1.2 equivalents).
-
Reaction Monitoring: Seal the flask and stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically allowed to proceed for an extended period, up to several days, to ensure completion.[3]
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel and wash twice with 0.1 M aqueous HCl.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Fmoc-Lys(Boc)-OMe.
Synthesis of this compound
This protocol involves the selective removal of the Boc protecting group under acidic conditions.
-
Dissolution: Dissolve the crude Fmoc-Lys(Boc)-OMe from the previous step in a 1:1 (v/v) mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).[4]
-
Deprotection: Stir the resulting solution at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Removal of Volatiles: Remove the volatile components (DCM and excess TFA) under a stream of nitrogen, followed by co-evaporation with diethyl ether multiple times to ensure complete removal of TFA.[4] This will yield the crude product as the trifluoroacetate salt.
-
Salt Conversion and Purification: To convert the trifluoroacetate salt to the hydrochloride salt and to purify the product, proceed with the purification protocol outlined below.
Purification Protocol
Purification of the final product is crucial to remove any unreacted starting materials, by-products, and residual reagents. A common method for purifying Fmoc-amino acid derivatives is recrystallization or washing with a suitable solvent.[5]
-
Toluene Wash/Recrystallization: Suspend the crude product in toluene.[5][6] Heat the suspension to approximately 50°C with stirring for about 1 hour.[5][6]
-
Cooling and Crystallization: Allow the mixture to cool to room temperature and continue stirring for an additional 2 hours to facilitate crystallization.[5][6]
-
Isolation: Filter the solid product and wash with cold toluene.
-
Drying: Dry the purified this compound under vacuum at a temperature not exceeding 50°C to obtain a white to off-white solid.[5][6]
Data Presentation
Reactant and Product Information
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Fmoc-Lys(Boc)-OH | C₂₇H₃₄N₂O₆ | 482.57 | Starting Material |
| Fmoc-Lys(Boc)-OMe | C₂₈H₃₆N₂O₆ | 496.60 | Intermediate |
| This compound | C₂₂H₂₇ClN₂O₄ | 418.91 | Final Product |
Characterization Data for this compound
| Property | Typical Value |
| Appearance | White to off-white powder[6] |
| Purity (HPLC) | ≥97%[7] |
| Melting Point | 125 - 127 °C[6] |
| Molecular Formula | C₂₂H₂₇ClN₂O₄[6][7] |
| Molecular Weight | 418.91[6][7] |
Note: Specific reaction yields are dependent on experimental conditions and scale and are not consistently reported in the literature. However, similar synthetic transformations often proceed with good to excellent yields.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound.
Purification Process
Caption: Purification process for this compound.
Conclusion
The synthesis and purification of this compound are straightforward procedures that leverage the principles of orthogonal protecting group chemistry. The detailed protocols and data presented in this guide offer a solid foundation for researchers and scientists to produce this valuable compound for applications in peptide synthesis and drug development. Careful execution of the experimental steps and rigorous purification are key to obtaining a high-purity product suitable for demanding synthetic applications.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ajpamc.com [ajpamc.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
Technical Guide: Solubility of Fmoc-Lys-OMe.HCl in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl). The solubility of protected amino acids is a critical parameter in synthetic chemistry, particularly in solid-phase peptide synthesis (SPPS), where inefficient dissolution can lead to poor reaction kinetics and impure products. This document summarizes available solubility data, outlines a detailed experimental protocol for its determination, and illustrates key processes through diagrams.
Overview of this compound Solubility
This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by an Fmoc group and the carboxyl group is protected as a methyl ester. The hydrochloride salt form generally enhances the compound's stability and solubility in various solvents.[1] The solubility is influenced by several factors, including the polarity of the solvent, temperature, and the purity of both the solute and the solvent.
While comprehensive quantitative data across a wide range of organic solvents is not extensively published, available information and data for structurally similar compounds provide a strong basis for solvent selection.
Quantitative Solubility Data
The following table summarizes the known quantitative and qualitative solubility data for this compound and related Fmoc-amino acid derivatives. It is important to note that solubility should be empirically determined for specific applications and conditions.[2]
| Solvent | Abbreviation | Solvent Type | Compound | Solubility | Concentration (M) | Notes |
| Dimethyl sulfoxide | DMSO | Polar Aprotic | This compound | 100 mg/mL[3][4] | ~0.239 M | Ultrasonic assistance may be required. Hygroscopic DMSO can significantly impact solubility.[3][4] |
| Dichloromethane | DCM | Nonpolar | Fmoc-Lys-OH.HCl | Soluble[5][6] | Data not available | A common solvent for washing steps and some coupling reactions.[2][7] |
| Chloroform | CHCl₃ | Nonpolar | Fmoc-Lys-OH.HCl | Soluble[5][6] | Data not available | Qualitative data for the related non-esterified compound. |
| Ethyl Acetate | EtOAc | Polar Aprotic | Fmoc-Lys-OH.HCl | Soluble[5][6] | Data not available | Qualitative data for the related non-esterified compound. |
| Acetone | (CH₃)₂CO | Polar Aprotic | Fmoc-Lys-OH.HCl | Soluble[5][6] | Data not available | Qualitative data for the related non-esterified compound. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | General Fmoc-Amino Acids | Generally Good to Excellent[2] | > 0.4 M | A standard solvent in SPPS, though impurities can cause Fmoc group degradation.[2][7][8] |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | General Fmoc-Amino Acids | Generally Highly Soluble[9] | > 0.4 M | Often preferred over DMF for its higher polarity and solvating efficiency.[7][8][9] |
Experimental Protocol: Equilibrium Solubility Determination
To obtain precise and reliable quantitative solubility data, the saturation shake-flask method is the recommended standard.[9] This protocol determines the thermodynamic equilibrium solubility of this compound in a selected solvent.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (analytical grade)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled environment (e.g., incubator or water bath)
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved.
-
Add a known volume of the chosen solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in an orbital shaker within a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The solution should have a visible layer of undissolved solid at the bottom.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.[9]
-
Immediately filter the sample through a syringe filter to remove all undissolved microparticles. This step is critical to prevent artificially high solubility measurements.[9]
-
-
Dilution and Analysis:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established HPLC calibration curve.[9]
-
Analyze the diluted sample using the HPLC system to determine the precise concentration of this compound.
-
-
Quantification:
-
Calculate the original solubility by multiplying the measured concentration of the diluted sample by the dilution factor.[9]
-
The final solubility can be expressed in units such as mg/mL, g/L, or Molarity (mol/L).
-
Preparation of HPLC Calibration Curve
-
Stock Solution: Prepare a stock solution of this compound with a precisely known concentration in the solvent.[9]
-
Standard Solutions: Perform a series of serial dilutions from the stock solution to create at least five standard solutions of varying, known concentrations.[9]
-
Analysis: Inject each standard solution into the HPLC system and record the corresponding peak area from the chromatogram.
-
Calibration Curve: Plot the peak area as a function of concentration. Perform a linear regression to generate a calibration curve. The curve should have a high correlation coefficient (R² > 0.99) to be considered reliable.[9]
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the key factors that influence this property.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
Caption: Key Factors Influencing the Solubility of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 201004-29-7 CAS MSDS (FMOC-LYS(ME3)-OH HCL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Fmoc-Lys-OH.HCl | CAS:139262-23-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
In-Depth Technical Guide: Nα-Fmoc-L-lysine methyl ester hydrochloride (CAS 847658-45-1)
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Information
Nα-Fmoc-L-lysine methyl ester hydrochloride, with the CAS number 847658-45-1, is a pivotal amino acid derivative extensively utilized in the fields of peptide synthesis, drug development, and bioconjugation. Its structure features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group (Nα), a methyl ester protecting the carboxyl group, and a hydrochloride salt to enhance solubility. This strategic combination of protecting groups makes it an essential building block in Solid-Phase Peptide Synthesis (SPPS).
The primary function of this compound is to introduce a lysine residue into a growing peptide chain in a controlled manner. The Fmoc group provides temporary protection of the Nα-amino group, which can be selectively removed under mild basic conditions to allow for the stepwise elongation of the peptide.
Synonyms:
-
(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride
-
Fmoc-L-Lys-OMe·HCl
-
Fmoc-Lysine-OMe HCl
Physicochemical and Quantitative Data
The following table summarizes the key quantitative and qualitative properties of Nα-Fmoc-L-lysine methyl ester hydrochloride.
| Property | Value | Reference(s) |
| CAS Number | 847658-45-1 | [1] |
| Molecular Formula | C₂₂H₂₇ClN₂O₄ | [1] |
| Molecular Weight | 418.91 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| Melting Point | 125 - 127 °C | [1] |
| Optical Rotation | [α]D²⁰ = -10 ± 1 ° (c=2 in MeOH) | [1] |
| Storage Conditions | Store at -10 °C | [1] |
Core Applications and Methodologies
The principal application of Nα-Fmoc-L-lysine methyl ester hydrochloride is in Fmoc-based Solid-Phase Peptide Synthesis (SPPS) . This methodology allows for the efficient and controlled synthesis of custom peptides.
General Experimental Protocol for Fmoc-SPPS
While specific conditions may vary depending on the peptide sequence and scale, a generalized protocol for the incorporation of Nα-Fmoc-L-lysine methyl ester hydrochloride into a peptide chain is as follows:
Materials:
-
Rink Amide resin (or other suitable solid support)
-
Nα-Fmoc-L-lysine methyl ester hydrochloride
-
Other required Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, DIC)
-
Base (e.g., DIPEA)
-
Deprotection solution: 20% piperidine in DMF
-
Solvents: DMF, DCM
-
Washing solvents: DMF, DCM, IPA
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
Methodology:
-
Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM.
-
Fmoc Deprotection: The Fmoc protecting group on the resin-bound amino acid is removed by treating with 20% piperidine in DMF. This exposes the free amino group for the next coupling step.
-
Washing: The resin is thoroughly washed with DMF and other solvents to remove residual piperidine and byproducts.
-
Amino Acid Activation and Coupling: Nα-Fmoc-L-lysine methyl ester hydrochloride is pre-activated with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA) in DMF. This activated amino acid solution is then added to the resin, and the coupling reaction is allowed to proceed to form a new peptide bond.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the desired peptide sequence.
-
Final Deprotection: After the final coupling step, the N-terminal Fmoc group is removed.
-
Cleavage and Global Deprotection: The synthesized peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a strong acid like trifluoroacetic acid (TFA).
-
Peptide Precipitation and Purification: The crude peptide is precipitated, collected, and then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).
Logical Workflow for Peptide Synthesis
The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.
Signaling Pathways and Downstream Applications
Nα-Fmoc-L-lysine methyl ester hydrochloride itself is a synthetic building block and does not directly interact with signaling pathways. However, the peptides synthesized using this compound can be designed to modulate a wide array of biological processes. The incorporation of lysine is particularly significant for several reasons:
-
Post-Translational Modifications: The epsilon-amino group of the lysine side chain is a common site for post-translational modifications such as ubiquitination, methylation, and acetylation, which are critical in regulating protein function and signaling. Peptides containing lysine can be used as substrates or inhibitors for enzymes involved in these pathways.
-
Structural Integrity: Lysine residues can form salt bridges, contributing to the stable three-dimensional structure of peptides and proteins, which is essential for their biological activity.
-
Bioconjugation: The primary amine on the lysine side chain provides a reactive handle for the attachment of other molecules, such as fluorescent dyes, biotin, or drug payloads, for various research and therapeutic applications.
The specific signaling pathway targeted depends entirely on the sequence and structure of the final peptide synthesized. For example, a peptide designed to mimic a protein-protein interaction domain could inhibit a specific signaling cascade.
The diagram below illustrates the potential role of a lysine-containing peptide in modulating a generic signaling pathway.
Conclusion
Nα-Fmoc-L-lysine methyl ester hydrochloride is a fundamental reagent for the synthesis of peptides with wide-ranging applications in research and drug development. Its well-defined structure and reactivity within the Fmoc-SPPS framework allow for the precise incorporation of lysine, enabling the creation of peptides that can probe and modulate complex biological systems. While the compound itself is a synthetic intermediate, its importance lies in the potential of the final peptide products to serve as therapeutic agents, research tools, and diagnostic probes. Further research utilizing peptides synthesized with this building block will continue to elucidate its role in advancing our understanding of biological pathways and developing novel therapeutics.
References
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and biomedical research, synthetic peptides have emerged as a pivotal class of therapeutic agents and research tools. The ability to chemically synthesize peptides with high fidelity and purity is paramount. At the heart of the most widely adopted method for peptide synthesis—Solid-Phase Peptide Synthesis (SPPS)—lies the strategic use of protecting groups. Among these, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has become the cornerstone of contemporary peptide chemistry. This technical guide provides a comprehensive overview of the role of the Fmoc protecting group in peptide synthesis, detailing its chemical properties, mechanism of action, and the practical aspects of its application.
The Principle of Orthogonal Protection in Peptide Synthesis
Solid-phase peptide synthesis is a cyclical process involving the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[] This method simplifies the purification process, as excess reagents and byproducts can be washed away while the peptide remains immobilized.[] The success of SPPS hinges on the concept of "orthogonal" protecting groups. This principle dictates that different protecting groups used for the α-amino group and the amino acid side chains can be selectively removed under distinct chemical conditions.[]
The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal protection scheme.[3] The Fmoc group, which temporarily protects the α-amino group of the incoming amino acid, is base-labile. In contrast, the protecting groups for the reactive side chains of amino acids are acid-labile.[] This orthogonality ensures that the α-amino group can be deprotected to allow for the next amino acid coupling without prematurely removing the side-chain protecting groups.[]
Chemical Properties and Advantages of the Fmoc Group
The Fmoc group offers several distinct advantages over the older tert-butyloxycarbonyl (Boc) protecting group, which requires strongly acidic conditions for its removal.
-
Mild Deprotection Conditions: The most significant advantage of the Fmoc group is its lability to mild basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[4] This avoids the repeated use of strong acids, which can degrade sensitive peptide sequences and the resin support.[]
-
Orthogonality: The base-lability of the Fmoc group is orthogonal to the acid-labile side-chain protecting groups (e.g., tBu, Trt, Boc), which are removed at the final cleavage step with a strong acid like trifluoroacetic acid (TFA).[]
-
UV-Monitoring: The fluorenyl moiety of the Fmoc group has a strong UV absorbance.[5] The cleavage of the Fmoc group releases a dibenzofulvene-piperidine adduct, which can be quantified spectrophotometrically to monitor the progress of the deprotection and coupling reactions in real-time.[5][6] This allows for precise control over the synthesis process.
-
Compatibility: Fmoc chemistry is compatible with a wide range of modern coupling reagents, leading to high coupling efficiencies.[]
The Fmoc-SPPS Workflow: A Cyclical Process
The synthesis of a peptide using Fmoc-SPPS follows a cyclical workflow, as illustrated in the diagram below. Each cycle consists of two main steps: deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid.
References
An In-depth Technical Guide to the Principles and Applications of Fmoc-Lys-OMe.HCl in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Fmoc-L-Lys-OMe.HCl, detailing its chemical properties, primary applications, and the strategic considerations for its use in peptide synthesis. While not a standard building block for solid-phase peptide synthesis (SPPS), this reagent is valuable for solution-phase methodologies and the synthesis of C-terminally modified peptides, which are of significant interest in drug development for their potential to enhance stability and bioavailability.
Core Principles of Fmoc-Lys-OMe.HCl
Fmoc-L-Lys-OMe.HCl is a derivative of the amino acid lysine with three key structural features:
-
Nα-Fmoc Protection: The α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protecting group is base-labile, typically removed with a solution of piperidine in N,N-dimethylformamide (DMF), and is the cornerstone of Fmoc-based peptide synthesis.
-
C-Terminal Methyl Ester: The C-terminal carboxylic acid is protected as a methyl ester (-OMe). This modification prevents the carboxyl group from participating in coupling reactions, making the molecule unsuitable for direct incorporation into a growing peptide chain on a solid support in standard SPPS protocols.
-
Unprotected ε-Amino Group (as HCl salt): The side-chain (ε) amino group is not protected by an orthogonal protecting group like Boc. Instead, it is present as a hydrochloride salt. In solution, this protonated amine is less nucleophilic, but its presence requires careful consideration to avoid side reactions.
The primary utility of this compound lies in solution-phase peptide synthesis (SPPS) , where it can act as the C-terminal residue in the synthesis of dipeptides or larger peptide fragments.
Figure 1: Structural components of Fmoc-L-Lys-OMe.HCl.
Experimental Protocols and Data
Solution-Phase Dipeptide Synthesis
This compound is well-suited for the synthesis of dipeptides in solution. The following is a general protocol for the coupling of an N-terminally protected amino acid (e.g., Boc-Ala-OH) to this compound.
Experimental Protocol: Synthesis of Boc-Ala-Lys(Fmoc)-OMe
-
Amine Salt Neutralization: Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or DMF. Add a tertiary base like N,N-diisopropylethylamine (DIPEA) (1.1 eq) and stir for 10-15 minutes at room temperature to neutralize the hydrochloride salt and liberate the free ε-amino group.
-
Carboxyl Activation: In a separate flask, dissolve the N-protected amino acid (e.g., Boc-Ala-OH, 1.0 eq) and a coupling agent such as N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU) (1.0 eq) in DMF.
-
Coupling Reaction: Add DIPEA (2.0 eq) to the activated carboxyl component and then add this solution to the neutralized this compound solution. The reaction is typically stirred at room temperature for 2-4 hours.
-
Work-up and Purification: The reaction progress can be monitored by thin-layer chromatography (TLC) or HPLC. Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in a water-immiscible solvent like ethyl acetate and washed sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.
Quantitative Data:
The efficiency of solution-phase coupling can vary based on the specific amino acids and coupling reagents used. Below are representative yields for similar dipeptide syntheses.
| Dipeptide Product | Coupling Reagents | Solvent | Yield (%) | Purity (%) |
| Z-Gly-Phe-OMe | HBTU/HOBt/DIPEA | DMF | 85-95% | >95% |
| Boc-Ala-Phe-OBn | EDC/HOBt/DIPEA | DCM/DMF | 80-90% | >95% |
| Boc-Val-Leu-OMe | T3P®/DIPEA | DCM | >95% | >98% |
Note: Data compiled from various literature sources on solution-phase peptide synthesis.
A Comprehensive Technical Guide to the Storage and Handling of Fmoc-Lys-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive recommendations for the proper storage and handling of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl). Adherence to these guidelines is crucial for maintaining the integrity, and stability of the compound, ensuring experimental reproducibility, and guaranteeing laboratory safety.
Physicochemical Properties and Storage
This compound is a white to off-white solid, commonly used as a building block in solid-phase peptide synthesis (SPPS). Its stability is paramount for successful peptide synthesis.
Table 1: Storage Recommendations for this compound
| Condition | Solid Compound | Stock Solution |
| Temperature | Store at -10°C to -25°C for long-term storage. Short-term storage at 4°C is also acceptable.[1] | For short-term use (up to 1 month), store at -20°C. For long-term storage (up to 6 months), store at -80°C.[2] |
| Atmosphere | Store in a tightly sealed container to protect from moisture.[3][4] | Aliquot to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed. |
| Light | Store protected from light. | Store in amber or opaque vials. |
Handling and Personal Protective Equipment (PPE)
Due to its fine, powdery nature, appropriate handling procedures are necessary to prevent inhalation and skin contact.
Table 2: Personal Protective Equipment (PPE) Recommendations
| Protection Type | Recommendation |
| Respiratory | Use a dust mask or work in a well-ventilated area, preferably a fume hood, when handling the solid.[3] |
| Hand | Wear nitrile or latex gloves.[3] |
| Eye | Use safety glasses or goggles.[3] |
| Skin | Wear a lab coat. |
General Handling Practices:
-
Avoid breathing dust.[3]
-
Wash hands thoroughly after handling.[3]
-
Keep away from heat and sources of ignition.[3]
-
Ensure adequate ventilation in the handling area.[4]
Experimental Protocols
This compound is a key reagent in Fmoc-based solid-phase peptide synthesis (SPPS). Below is a typical workflow and a detailed protocol for its use in a coupling reaction.
General Workflow for Fmoc-SPPS
The following diagram illustrates the cyclical nature of Fmoc-SPPS.
Caption: General workflow for solid-phase peptide synthesis (SPPS) using Fmoc chemistry.
Detailed Coupling Protocol for this compound
This protocol outlines the steps for coupling this compound to a resin-bound peptide with a free N-terminal amine.
Reagents:
-
This compound
-
Peptide-resin with a free amine
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, NMP)
Procedure:
-
Resin Preparation: Ensure the resin has undergone Fmoc deprotection to expose the free amine. Wash the resin thoroughly with DMF.
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6-10 equivalents) to the solution.
-
Allow the activation to proceed for a few minutes at room temperature.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring the Reaction:
-
Perform a Kaiser test on a small sample of resin beads. A yellow or colorless result indicates the absence of free primary amines and a complete reaction. A blue color signifies an incomplete reaction, requiring extended reaction time or a second coupling.
-
-
Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.
The following diagram illustrates the decision-making process during the coupling step.
Caption: Experimental workflow for the coupling and monitoring of this compound in SPPS.
Stability and Incompatibility
The Fmoc protecting group is known for its stability under acidic conditions and lability in the presence of a base, which is the cornerstone of its use in SPPS.
Table 3: Chemical Stability and Incompatibility
| Condition | Stability/Incompatibility |
| Acids | The Fmoc group is generally stable to acidic conditions, such as those used for the cleavage of Boc- and t-butyl-based side-chain protecting groups. |
| Bases | The Fmoc group is labile to basic conditions. It is readily cleaved by secondary amines like piperidine.[3] |
| Oxidizing Agents | Avoid contact with strong oxidizing agents.[3] |
| Reducing Agents | Generally stable to common reducing agents used in peptide chemistry. |
Spill Management and Waste Disposal
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and contamination.
Spill Cleanup:
-
Small Spills: For small spills of the solid material, carefully sweep or scoop it into a designated waste container.[2] Avoid generating dust.
-
Large Spills: For larger spills, use a shovel to transfer the material into a suitable waste disposal container.[2]
-
Solutions: If a solution containing this compound is spilled, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Waste Disposal:
-
Dispose of unused this compound and any contaminated materials in accordance with federal, state, and local environmental regulations.[2]
-
Waste can be sent to a licensed chemical destruction facility or disposed of via controlled incineration.[3]
-
Do not discharge into sewer systems.[3]
The logical flow for handling a chemical spill is outlined below.
Caption: Logical relationship diagram for chemical spill response procedures.
References
An In-depth Technical Guide to Fmoc-Protected Lysine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core features of Fmoc-protected lysine derivatives, essential building blocks in modern peptide synthesis. It details their chemical properties, applications, and the experimental protocols crucial for their successful implementation in research and drug development.
Core Features of Fmoc-Protected Lysine Derivatives
Fmoc-protected lysine derivatives are fundamental components in solid-phase peptide synthesis (SPPS), a technique that has revolutionized the creation of custom peptides. The primary role of these derivatives is to introduce lysine residues into a growing peptide chain in a controlled manner. Lysine, with its primary amine on the side chain, is a frequent site for post-translational modifications, bioconjugation, and influencing peptide solubility and structure.
The quintessential feature of these derivatives is the dual-protection strategy. The α-amino group is protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group, while the ε-amino group of the lysine side chain is protected by a group that is typically acid-labile, most commonly the tert-butoxycarbonyl (Boc) group. This orthogonality is the cornerstone of Fmoc-based SPPS, allowing for the iterative removal of the Fmoc group to elongate the peptide chain without affecting the side-chain protection.[1][2]
The most commonly utilized derivative is Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH) .[2] The Boc group on the side chain remains stable during the repeated cycles of Fmoc deprotection with a mild base (typically piperidine) and is removed during the final cleavage of the peptide from the solid support using a strong acid like trifluoroacetic acid (TFA).[3]
Beyond the standard Fmoc-Lys(Boc)-OH, a variety of other side-chain protecting groups are employed to achieve specific synthetic goals, such as on-resin cyclization or modification. These alternative protecting groups offer different deprotection chemistries, providing an additional layer of orthogonality.[2][4]
Quantitative Data of Common Fmoc-Lysine Derivatives
For ease of comparison, the following table summarizes the key quantitative data for several commonly used Fmoc-protected lysine derivatives.
| Derivative Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Nα-Fmoc-Nε-Boc-L-lysine | Fmoc-Lys(Boc)-OH | C₂₇H₃₄N₂O₆ | 468.57 | 71989-26-9 |
| Nα,Nε-bis-Fmoc-L-lysine | Fmoc-Lys(Fmoc)-OH | C₃₆H₃₄N₂O₆ | 590.67 | 78081-87-5 |
| Nα-Fmoc-Nε-allyloxycarbonyl-L-lysine | Fmoc-Lys(Aloc)-OH | C₂₅H₂₈N₂O₆ | 452.50 | 146982-27-6 |
| Nα-Fmoc-Nε-(4-methyltrityl)-L-lysine | Fmoc-Lys(Mtt)-OH | C₄₁H₄₀N₂O₄ | 624.77 | 167393-62-6 |
| Nα-Fmoc-Nε-(1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)-L-lysine | Fmoc-Lys(Dde)-OH | C₃₁H₃₅N₃O₆ | 561.63 | 150333-52-9 |
| Nα-Fmoc-Nε-azido-L-lysine | Fmoc-Lys(N₃)-OH | C₂₁H₂₂N₄O₄ | 394.43 | 159610-89-6 |
Experimental Protocols
Detailed methodologies are critical for reproducible success in peptide synthesis. The following sections provide standard protocols for the synthesis of the foundational building block, Fmoc-Lys(Boc)-OH, and its use in SPPS.
Synthesis of Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH)
This protocol describes a common method for the preparation of Fmoc-Lys(Boc)-OH starting from L-lysine hydrochloride.
Materials:
-
L-Lysine monohydrochloride
-
Sodium bicarbonate (NaHCO₃)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
Deionized water
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄)
-
9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu)
-
Triethylamine (TEA)
-
Acetone
Procedure:
Step 1: Synthesis of Nε-Boc-L-lysine
-
Dissolve L-lysine monohydrochloride and sodium bicarbonate in deionized water and cool the solution in an ice-water bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise to the stirred lysine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Wash the aqueous mixture with diethyl ether to remove unreacted (Boc)₂O.
-
Adjust the pH of the aqueous phase to 2-3 with dilute hydrochloric acid.
-
Extract the product into ethyl acetate.
-
Dry the combined organic phases over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Nε-Boc-L-lysine as a white solid.
Step 2: Synthesis of Nα-Fmoc-Nε-Boc-L-lysine
-
Dissolve Nε-Boc-L-lysine in a 10% sodium carbonate solution.
-
Add a solution of Fmoc-OSu in acetone dropwise to the stirred solution at 0°C.
-
Allow the reaction to proceed at room temperature for several hours.
-
Acidify the reaction mixture with dilute HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel chromatography to yield pure Fmoc-Lys(Boc)-OH.
Solid-Phase Peptide Synthesis (SPPS) Cycle
The following protocols outline the key steps in a standard Fmoc-SPPS cycle.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Lys(Boc)-OH)
-
SPPS resin (e.g., Rink Amide, Wang)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Base (e.g., DIPEA, NMM)
-
Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS)
-
Cold diethyl ether
Protocol 1: Fmoc Deprotection
-
Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin.
-
Agitate the resin suspension for an initial 3 minutes.
-
Drain the deprotection solution.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for a further 15-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and byproducts.
Protocol 2: Amino Acid Coupling
-
In a separate vessel, pre-activate the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). A negative test (yellow beads) indicates a complete reaction.
-
Wash the resin with DMF and DCM.
Protocol 3: Final Cleavage and Boc Deprotection
-
After the final amino acid coupling and N-terminal Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail. For most peptides containing acid-labile side-chain protecting groups like Boc, a mixture of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) is effective.
-
Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the deprotected peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Visualization of Key Processes
Diagrams illustrating the chemical logic and workflows are invaluable for understanding the application of Fmoc-protected lysine derivatives.
References
The Versatility of Lysine: A Technical Guide to its Derivatives in Biotechnology
For Researchers, Scientists, and Drug Development Professionals
The amino acid lysine, with its reactive ε-amino group, serves as a versatile molecular scaffold in a multitude of biotechnological applications. Beyond its fundamental role as a protein building block, lysine and its derivatives are pivotal in the metabolic engineering of microorganisms for industrial-scale production, the targeted delivery of therapeutics, and the chemical modification of biologics to enhance their function. This technical guide provides an in-depth exploration of the core applications of lysine derivatives, presenting quantitative data, detailed experimental methodologies, and visual workflows to support research and development endeavors.
Metabolic Engineering for Enhanced L-Lysine Production
L-lysine is an essential amino acid with a significant global market, primarily as a feed additive.[1] Metabolic engineering of microorganisms, particularly Corynebacterium glutamicum and Escherichia coli, has been instrumental in optimizing L-lysine production.[2][3][4][5] These efforts focus on redirecting carbon flux towards the lysine biosynthetic pathway and removing negative feedback regulation.
Quantitative Data on L-Lysine Production by Engineered C. glutamicum Strains
The following table summarizes the L-lysine production titers and yields achieved through various metabolic engineering strategies in C. glutamicum.
| Strain | Engineering Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Reference |
| C. glutamicum K-8 | Engineering of carbohydrate metabolism systems | Glucose and beet molasses | 221.3 ± 17.6 | 0.71 | [3] |
| Engineered C. glutamicum | Systems metabolic engineering with NADPH auto-regulation | Not specified | 223.4 ± 6.5 | Not specified | |
| C. glutamicum ATCC 13032 lysC(fbr) | Overexpression of zwf gene (G6P dehydrogenase) | Glucose | Increased by up to 70% | Increased by up to 70% | [6] |
| C. glutamicum Cg-Pst | Engineered to utilize phosphite, enabling nonsterile fermentation | Not specified | 41.00 | Not specified | [7] |
| C. glutamicum ATCC 13287 | Wild type for flux analysis studies | Glucose | 9.0 mM (approx. 1.3 g/L) | 0.13 cmol/cmol | [8] |
L-Lysine Biosynthetic Pathway in Corynebacterium glutamicum
The biosynthesis of L-lysine from aspartate involves a multi-step enzymatic pathway. Understanding this pathway is crucial for identifying key enzymes to target for overexpression or modification to enhance production.
Experimental Protocol: A General Method for Fed-Batch Fermentation of Engineered C. glutamicum for L-Lysine Production
This protocol provides a general framework for the fed-batch fermentation of engineered C. glutamicum strains. Specific parameters such as media composition, feeding strategy, and induction conditions will need to be optimized for the specific strain and process.
1. Pre-culture Preparation: a. Inoculate a single colony of the engineered C. glutamicum strain into a 50 mL tube containing 10 mL of seed medium. b. Incubate at 30°C with shaking at 220 rpm for 12-16 hours. c. Use the seed culture to inoculate a shake flask containing 100 mL of seed medium and incubate under the same conditions for 12-16 hours.
2. Bioreactor Inoculation and Batch Phase: a. Aseptically transfer the shake flask culture to a sterilized bioreactor containing the initial batch medium. The initial volume is typically 60-70% of the total working volume. b. Control the temperature at 30°C and the pH at 7.0 (controlled by automatic addition of ammonia or NaOH). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and aeration rate.
3. Fed-Batch Phase: a. After the initial carbon source in the batch medium is depleted (indicated by a sharp increase in DO), initiate the feeding of a concentrated nutrient solution. b. The feeding strategy can be a constant feed, an exponential feed, or a DO-stat based feed to maintain optimal growth and production conditions. c. The feed solution typically contains a concentrated carbon source (e.g., glucose), nitrogen source, and other essential nutrients.
4. Sampling and Analysis: a. Take samples from the bioreactor at regular intervals. b. Measure the optical density (OD600) to monitor cell growth. c. Analyze the supernatant for L-lysine concentration using High-Performance Liquid Chromatography (HPLC). d. Monitor the concentration of the carbon source and any major by-products.
5. Harvest and Downstream Processing: a. Once the desired L-lysine concentration is reached and the production rate has significantly decreased, harvest the fermentation broth. b. Separate the cells from the supernatant by centrifugation or microfiltration. c. The L-lysine in the supernatant can be purified using techniques such as ion-exchange chromatography.
Lysine Derivatives in Bioconjugation
The ε-amino group of lysine is a common target for the covalent attachment of other molecules to proteins, a process known as bioconjugation.[5][9][][11] This technique is widely used to create antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and PEGylated proteins with improved pharmacokinetic properties. A significant challenge in lysine bioconjugation is achieving site-selectivity due to the high abundance of lysine residues on the protein surface.[5][9]
Common Reagents for Lysine Bioconjugation
A variety of reagents with different reactive groups are used to target lysine residues. The choice of reagent depends on the desired stability of the resulting bond and the reaction conditions.
| Reagent Type | Reactive Group | Resulting Bond | Key Features |
| N-Hydroxysuccinimide (NHS) esters | Activated ester | Amide | Most common, forms stable bonds, but can have issues with hydrolysis and chemoselectivity.[][12][13] |
| Isothiocyanates | Isothiocyanate | Thiourea | Reacts with primary amines, but the resulting bond is less stable than an amide bond.[12] |
| Aldehydes | Aldehyde | Imine (reduced to a stable amine) | Used in reductive amination, a two-step process.[12] |
| Sulfonyl halides | Sulfonyl halide | Sulfonamide | Can offer improved chemoselectivity over NHS esters.[] |
| Iminoboronates | Iminoboronate | Boronate ester | Can provide reversible conjugation.[] |
Workflow for Site-Selective Lysine Modification in an Antibody
Achieving site-selective modification often requires specialized techniques that take advantage of the unique chemical environment of specific lysine residues.
Experimental Protocol: General Procedure for Lysine Conjugation to an Antibody
This protocol outlines a general method for conjugating a small molecule to an antibody via its lysine residues using an NHS-ester. Optimization of the molar ratio of the reagent to the antibody and reaction conditions is critical to control the drug-to-antibody ratio (DAR).
1. Antibody Preparation: a. Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4-8.5). The buffer should be amine-free. b. Adjust the antibody concentration to a working range (typically 1-10 mg/mL).
2. Reagent Preparation: a. Dissolve the NHS-ester functionalized payload in a water-miscible organic solvent (e.g., DMSO or DMF) to create a concentrated stock solution.
3. Conjugation Reaction: a. Add the desired molar excess of the reagent stock solution to the antibody solution while gently vortexing. b. Incubate the reaction at room temperature or 4°C for a specified time (e.g., 1-4 hours). The reaction time and temperature will influence the extent of conjugation.
4. Quenching the Reaction: a. To stop the reaction, add a quenching reagent such as Tris or glycine to a final concentration of 20-50 mM. These reagents contain primary amines that will react with any excess NHS-ester.
5. Purification of the Conjugate: a. Remove unconjugated payload and other small molecules by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
6. Characterization of the Conjugate: a. Determine the protein concentration using a UV-Vis spectrophotometer. b. Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC), reverse-phase HPLC, or mass spectrometry. c. Assess the purity and aggregation of the conjugate by SEC. d. Evaluate the biological activity of the conjugate in a relevant in vitro assay.
Lysine-Based Polymers for Drug and Gene Delivery
Poly-L-lysine (PLL) and other lysine-containing polymers are widely investigated as non-viral vectors for the delivery of therapeutic agents such as small molecule drugs, DNA, and siRNA.[14][15] The cationic nature of these polymers allows them to electrostatically interact with negatively charged nucleic acids, condensing them into nanoparticles that can be taken up by cells.[16]
Characteristics of Lysine-Based Nanoparticles for Drug Delivery
The properties of lysine-based drug delivery systems can be tuned by modifying the polymer structure and formulation.
| Nanoparticle Formulation | Key Features | Therapeutic Cargo | Reference |
| Hyaluronic acid-graft-poly(L-lysine) (HA-g-PLys) | Biodegradable, forms self-assembled nanoparticles, capable of binding DNA and siRNA. | DNA, siRNA | [17] |
| L-lysine functionalized mesoporous silica nanoparticles | pH-responsive release of cargo. | Curcumin | [18] |
| Poly(lactic acid)-poly(ethylene glycol)-poly(L-lysine) (PLA-PEG-PLL) | Biodegradable tri-block copolymer, forms nanoparticles for gene delivery. | Plasmid DNA | [16] |
| Ionizable lysine-based lipids (ILL) | Form lipid nanoparticles with pH-dependent ionization for siRNA delivery. | siRNA | [19] |
| Poly-L-lysine nanoparticles with pH-sensitive release | PEGylated for prolonged circulation, theranostic capabilities with imaging agents. | Curcumin, Cyanine 5.5 | [20] |
Structure of a Lysine-Based Polymeric Micelle for Drug Delivery
Polymeric micelles are self-assembled nanostructures with a core-shell architecture, which can encapsulate hydrophobic drugs in their core.
Experimental Protocol: Synthesis of L-lysine-Modified Mesoporous Silica Nanoparticles (MSNs)
This protocol describes a method for synthesizing L-lysine-functionalized MSNs for pH-responsive drug delivery, based on the work of[18].
1. Synthesis of 3-glycidoxypropyl trimethoxy silane (GPTS) modified MSNs (MS@GPTS): a. Dissolve 1.5 g of cetyltrimethylammonium bromide (CTAB) in 200 mL of deionized water with magnetic stirring. b. Add 3 g of ammonia solution and stir for 30 minutes. c. Slowly add a pre-mixed solution of GPTS and tetraethyl orthosilicate (TEOS) (20:80 mol%) in 5 mL of ethanol. d. Stir the suspension for 12 hours at 45°C and then for 24 hours at 80°C. e. Collect the precipitate by filtration, wash with deionized water and ethanol, and dry at 60°C. f. Remove the CTAB template by extraction or calcination.
2. Functionalization with L-lysine (MS@Lys): a. Disperse 0.5 g of MS@GPTS nanoparticles in 100 mL of an ethanol-water mixture (40:60) and sonicate for 5 minutes. b. Add a solution of 0.2 g of L-lysine in 10 mL of deionized water to the nanoparticle dispersion with magnetic stirring. c. Heat the reaction mixture at 70°C for 12 hours. d. Filter the suspension, wash with deionized water and ethanol, and dry under vacuum at 50°C overnight.
3. Drug Loading: a. Disperse 0.2 g of MS@Lys nanoparticles in 50 mL of ethanol. b. Add a solution of the drug (e.g., 50 mg of curcumin in 5 mL of ethanol). c. Sonicate the suspension for 5 minutes and stir for 2 hours. d. Collect the drug-loaded nanoparticles by centrifugation, wash to remove unloaded drug, and dry.
Lysine Derivatives as Biomaterials and Surfactants
The amphiphilic nature of certain lysine derivatives allows them to self-assemble into various structures, making them suitable for applications as biomaterials and surfactants.[13] These bio-based surfactants are of interest due to their biocompatibility and biodegradability.[21][22]
Properties of Lysine-Based Surfactants
The properties of lysine-based surfactants can be tailored by modifying the hydrophobic and hydrophilic portions of the molecule.
| Surfactant | Hydrophobic Group | Key Properties | Potential Applications | Reference |
| Sodium Nα-acyl lysine | C8-C12 acyl chains | Self-assembles into vesicles, good surface activity. | Drug delivery, cosmetics. | [13] |
| Nε-acyl lysine methyl esters | Lauroyl, myristoyl, palmitoyl | Cationic, biocompatible, biodegradable, moderate antimicrobial activity. | Antimicrobial agents, drug delivery. | [21] |
| Cholesteryl lysinate (CL), Oleyl lysinate (OL), Decyl lysinate (DL) | Cholesterol, oleyl, decyl | Biodegradable, form complexes with insulin via hydrophobic ion pairing. | Drug delivery for biologics. | [22] |
| Lysine-derived silicone surfactants | Silicone chains | Form stable water-in-oil emulsions, resilient to pH and temperature changes. | Emulsifiers in personal care products. | [23] |
Experimental Protocol: Synthesis of Nα-acyl Lysine-Based Surfactants
This protocol is a generalized procedure for the synthesis of Nα-acyl lysine derivatives, adapted from[13].
1. Synthesis of α-amino-ε-caprolactam (ACL): a. Heat L-lysine in a suitable solvent such as n-hexyl alcohol to induce intramolecular cyclization to form ACL.
2. Acylation of ACL: a. React ACL with an acyl chloride of the desired chain length (e.g., octanoyl chloride, lauroyl chloride) to form the α-amide-ε-caprolactam.
3. Hydrolysis to form the final surfactant: a. Hydrolyze the α-amide-ε-caprolactam under alkaline conditions in an aqueous solution to open the lactam ring and form the sodium salt of the Nα-acyl lysine. b. For longer chain derivatives, a co-solvent such as butanol may be needed to improve solubility.
4. Purification and Characterization: a. Purify the final product by recrystallization or chromatography. b. Characterize the structure and purity of the surfactant using techniques such as NMR and mass spectrometry. c. Evaluate the surface-active properties by measuring the critical micelle concentration (CMC) using methods like tensiometry.
Enzymatic Modification of Lysine Residues
Post-translational modifications of lysine residues, such as ubiquitination and oxidation, play a crucial role in regulating protein function, localization, and degradation.[17][24][25] In vitro enzymatic systems are valuable tools for studying these modifications and for the site-specific modification of proteins.
The Ubiquitination Cascade
Ubiquitination is a multi-step enzymatic process that attaches ubiquitin, a small regulatory protein, to a lysine residue on a target protein.[26][27][28]
Experimental Protocol: In Vitro Ubiquitination Assay
This is a general protocol for performing an in vitro ubiquitination assay to modify a substrate protein at lysine residues. Specific enzyme and substrate concentrations, as well as reaction times, will need to be optimized.
1. Reaction Setup: a. In a microcentrifuge tube, combine the following components in a reaction buffer (e.g., Tris-HCl, pH 7.5, with MgCl2):
- Recombinant E1 activating enzyme
- Recombinant E2 conjugating enzyme
- Recombinant E3 ligase (specific for the substrate)
- Substrate protein
- Ubiquitin
- ATP solution b. The final reaction volume is typically 20-50 µL.
2. Initiation and Incubation: a. Initiate the reaction by adding the ATP solution. b. Incubate the reaction mixture at 30-37°C for a specified time (e.g., 30-90 minutes).
3. Stopping the Reaction: a. Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
4. Analysis: a. Analyze the reaction products by SDS-PAGE followed by Western blotting. b. Use an antibody specific to the substrate protein to observe the appearance of higher molecular weight bands corresponding to mono- and poly-ubiquitinated forms of the substrate. c. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin on the modified substrate.
References
- 1. [PDF] Site-selective lysine conjugation methods and applications towards antibody–drug conjugates | Semantic Scholar [semanticscholar.org]
- 2. Protocols for Lysine Conjugation | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Protocols for lysine conjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic engineering for L-lysine production by Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nonsterile l-Lysine Fermentation Using Engineered Phosphite-Grown Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In-Depth Profiling of Lysine-Producing Corynebacterium glutamicum by Combined Analysis of the Transcriptome, Metabolome, and Fluxome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Site-selective lysine conjugation methods and applications towards antibody–drug conjugates - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC03976H [pubs.rsc.org]
- 14. KEGG PATHWAY: Lysine biosynthesis - Corynebacterium glutamicum R [kegg.jp]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Hyaluronic Acid-Graft-Poly(L-Lysine): Synthesis and Evaluation as a Gene Delivery System | MDPI [mdpi.com]
- 18. L-lysine Functionalized Mesoporous Silica Hybrid Nanoparticles for pH-Responsive Delivery of Curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis, Characterization and Evaluation of Ionizable Lysine-Based Lipids for siRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Preparation of poly-l-lysine-based nanoparticles with pH-sensitive release of curcumin for targeted imaging and therapy of liver cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cationic surfactants from lysine: synthesis, micellization and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
- 25. benchchem.com [benchchem.com]
- 26. Protein Ubiquitination: Assays, Sites & Proteomics Methods - Creative Proteomics [creative-proteomics.com]
- 27. crispr-casx.com [crispr-casx.com]
- 28. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Lysine Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the coupling of Fmoc-protected lysine in Solid-Phase Peptide Synthesis (SPPS). The standard and most widely used building block for incorporating lysine in Fmoc-SPPS is Nα-Fmoc-Nε-Boc-L-lysine (Fmoc-Lys(Boc)-OH). The protocol outlined below is based on established methodologies for this reagent.
It is important to note that the query specified Fmoc-Lys-OMe.HCl. This molecule, a lysine methyl ester hydrochloride with Fmoc protection on the alpha-amino group, is less commonly used for direct coupling within an SPPS workflow due to the presence of the C-terminal methyl ester. This ester would prevent its direct attachment to a growing peptide chain on the solid support via a standard amide bond formation. Such a derivative is more typically associated with solution-phase peptide synthesis or as a starting material for the synthesis of more complex building blocks. This guide will focus on the standard SPPS protocol using the widely accepted Fmoc-Lys(Boc)-OH.
Introduction
Solid-Phase Peptide Synthesis (SPPS) employing the Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the predominant method for the chemical synthesis of peptides.[1][2] The Fmoc group provides temporary protection of the α-amino group and is readily removed by a mild base, typically piperidine.[3][][5] The side chains of reactive amino acids are protected by more acid-labile groups, such as the Boc (tert-butyloxycarbonyl) group for the ε-amino group of lysine, which are removed during the final cleavage from the solid support.[5][6]
The successful coupling of each amino acid is critical for the synthesis of high-purity peptides.[] This protocol details a standard procedure for the efficient coupling of Fmoc-Lys(Boc)-OH to a growing peptide chain on a solid support.
Experimental Protocol: Coupling of Fmoc-Lys(Boc)-OH
This protocol assumes the synthesis is being performed on a standard solid support (e.g., Rink Amide, Wang, or 2-chlorotrityl chloride resin) and that the N-terminal Fmoc group of the preceding amino acid has been successfully removed.
Materials and Reagents:
-
Fmoc-Lys(Boc)-OH
-
Peptide synthesis grade Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Coupling reagents (e.g., HBTU/DIPEA or DIC/Oxyma)
-
Washing solvents (e.g., DMF, Isopropanol (IPA))
-
Resin with N-terminal deprotected peptide chain
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes prior to coupling.[7]
-
Fmoc Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF.
-
Allow the reaction to proceed for 5-10 minutes.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 10-20 minutes.
-
The completion of the deprotection can be monitored by UV spectroscopy of the filtrate, detecting the dibenzofulvene-piperidine adduct.[3][]
-
-
Washing: Thoroughly wash the resin to remove residual piperidine and byproducts. A typical washing sequence is:
-
DMF (5 times)
-
IPA (3 times)
-
DMF (5 times)
-
-
Amino Acid Activation and Coupling:
-
Method A: HBTU/DIPEA Activation
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents relative to resin loading) and HBTU (3-5 equivalents) in DMF.
-
Add DIPEA (6-10 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the washed resin.
-
-
Method B: DIC/Oxyma Activation
-
In a separate vessel, dissolve Fmoc-Lys(Boc)-OH (3-5 equivalents) and Oxyma (3-5 equivalents) in DMF.
-
Add DIC (3-5 equivalents) to the solution and allow for a pre-activation time of 2-10 minutes.[8]
-
Add the activated amino acid solution to the washed resin.
-
-
-
Coupling Reaction:
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation. Longer coupling times may be necessary for difficult sequences.[7]
-
-
Monitoring the Coupling Reaction:
-
Perform a qualitative color test, such as the Kaiser (ninhydrin) test, to check for the presence of free primary amines on the resin.[3] A negative result (yellow beads) indicates a complete coupling reaction.
-
-
Washing: Once the coupling is complete, wash the resin thoroughly to remove excess reagents and byproducts. A typical washing sequence is:
-
DMF (5 times)
-
IPA (3 times)
-
DCM (3 times)
-
DMF (3 times)
-
-
Capping (Optional): If the coupling reaction is incomplete (positive Kaiser test), any unreacted amino groups can be capped to prevent the formation of deletion sequences. This is typically done by treating the resin with a solution of acetic anhydride and a base (e.g., pyridine or DIPEA) in DMF for 30 minutes.[3][7]
-
Cycle Repetition: The process of deprotection, washing, and coupling is repeated for the subsequent amino acids in the peptide sequence.
Data Presentation
The following table summarizes typical quantitative data and parameters for the Fmoc-Lys(Boc)-OH coupling step.
| Parameter | Value | Notes |
| Amino Acid Excess | 3 - 5 equivalents | Relative to the resin's functionalization capacity. |
| Coupling Reagent Excess | 3 - 5 equivalents | Relative to the resin's functionalization capacity. |
| Base (DIPEA) Excess | 6 - 10 equivalents | For HBTU activation. |
| Coupling Time | 1 - 2 hours | Can be extended for sterically hindered couplings. |
| Reaction Temperature | Room Temperature | |
| Monitoring Method | Kaiser Test | Qualitative test for free primary amines. |
| Expected Coupling Efficiency | > 99% | Under optimal conditions.[] |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the Fmoc-Lys(Boc)-OH coupling cycle in SPPS.
Caption: Workflow for Fmoc-Lys(Boc)-OH coupling in SPPS.
References
- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. chempep.com [chempep.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Fmoc-Lys(Boc)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethyloxycarbonyl)-Nε-(tert-butyloxycarbonyl)-L-lysine, commonly known as Fmoc-Lys(Boc)-OH, is an essential building block for the synthesis of peptides using automated solid-phase peptide synthesis (SPPS).[1][2] Lysine, with its positively charged side chain at physiological pH, is a crucial amino acid in many biologically active peptides, contributing to protein-protein interactions, solubility, and providing a site for post-translational modifications.[3] The orthogonal protection strategy, employing the base-labile Fmoc group for the α-amine and the acid-labile Boc group for the ε-amine, allows for the specific and controlled incorporation of lysine into a growing peptide chain.[2][4] This document provides detailed application notes and protocols for the efficient use of Fmoc-Lys(Boc)-OH in automated peptide synthesizers.
Principle of Orthogonal Protection in Fmoc-SPPS
The successful synthesis of peptides relies on the sequential addition of amino acids, which requires a robust and selective protection strategy. Fmoc-Lys(Boc)-OH is designed for the widely used Fmoc/tBu strategy in SPPS.[5]
-
Nα-Fmoc Group: This group protects the alpha-amino group of lysine and is stable to acidic conditions. It is selectively removed by a mild base, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[3][5]
-
Nε-Boc Group: The tert-butyloxycarbonyl group shields the reactive epsilon-amino group on the lysine side chain. It is stable to the basic conditions used for Fmoc deprotection, preventing unwanted side reactions and branching. The Boc group is removed during the final step of peptide synthesis, the cleavage from the solid support, which is achieved using a strong acid such as trifluoroacetic acid (TFA).[1][2]
This dual-protection scheme ensures the correct peptide sequence is assembled with high fidelity.[1]
Experimental Protocols for Automated Synthesis
The following protocols are generalized for use in most automated peptide synthesizers. Specific parameters may need to be optimized based on the instrument, resin, and peptide sequence.
Reagent Preparation
Proper preparation of reagents is critical for successful peptide synthesis.
| Reagent | Preparation | Notes |
| Fmoc-Lys(Boc)-OH Solution | Dissolve Fmoc-Lys(Boc)-OH in DMF or NMP to a final concentration of 0.2 M to 0.5 M. | Ensure complete dissolution. Gentle warming may be applied if necessary. |
| Activator Solution | Prepare a solution of an activating agent (e.g., HBTU, HATU, HCTU) and an additive (e.g., HOBt, Oxyma) in DMF. A common concentration is 0.5 M. | Use high-quality, amine-free DMF to prevent premature Fmoc deprotection.[6] |
| Base Solution | Prepare a solution of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, in DMF. A common concentration is 2 M. | DIPEA is commonly used, but collidine may be preferred in some cases to reduce the risk of racemization. |
| Deprotection Solution | Prepare a 20% (v/v) solution of piperidine in DMF. | This solution should be prepared fresh daily as it can degrade over time. |
| Washing Solvent | High-purity DMF is used for washing the resin between steps. |
Automated Synthesis Cycle for Fmoc-Lys(Boc)-OH
A typical cycle for the incorporation of Fmoc-Lys(Boc)-OH into a peptide chain on an automated synthesizer is as follows:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with a 20% piperidine in DMF solution. This is typically a two-step process to ensure complete removal.
-
Washing: The resin is thoroughly washed with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.
-
Coupling (Activation and Acylation):
-
Pre-activation: The carboxyl group of Fmoc-Lys(Boc)-OH is activated by mixing it with an activating agent and a base.
-
Coupling: The activated Fmoc-Lys(Boc)-OH solution is then transferred to the reaction vessel containing the deprotected resin-bound peptide. The coupling reaction is allowed to proceed for a specified time.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion peptides, a capping step with acetic anhydride and a base can be performed. This is particularly recommended for difficult couplings.
The synthesizer will repeat this cycle for each amino acid in the sequence.
Quantitative Parameters for a Standard Synthesis Cycle
The following table provides typical quantitative parameters for a standard synthesis cycle on a 0.1 mmol scale.
| Step | Reagent/Solvent | Volume/Concentration | Duration |
| Deprotection 1 | 20% Piperidine in DMF | 5 mL | 3-5 minutes |
| Deprotection 2 | 20% Piperidine in DMF | 5 mL | 10-15 minutes |
| Washing | DMF | 5 x 7 mL | ~5 minutes |
| Coupling | |||
| Fmoc-Lys(Boc)-OH | 0.2 M in DMF (5 eq.) | 2.5 mL | 30-60 minutes |
| Activator (e.g., HBTU) | 0.5 M in DMF (4.9 eq.) | 0.98 mL | |
| Base (e.g., DIPEA) | 2 M in DMF (10 eq.) | 0.5 mL | |
| Washing | DMF | 5 x 7 mL | ~5 minutes |
Note: These are starting parameters and may require optimization. For difficult couplings, a "double coupling" protocol, where the coupling step is repeated, may be necessary.
Peptide Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide must be cleaved from the resin, and the side-chain protecting groups, including the Boc group on lysine, must be removed.[4]
Cleavage Cocktail Formulations
The choice of cleavage cocktail depends on the amino acid composition of the peptide. Scavengers are added to the TFA to trap the reactive carbocations generated during the deprotection of side chains, thus preventing side reactions.[7]
| Reagent Cocktail | Composition (v/v) | Application Notes |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | A general-purpose cleavage cocktail suitable for most peptides.[7] |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | Recommended for peptides containing sensitive residues like Cys, Met, and Trp.[8] |
| TFA/TIS/Water | TFA / Triisopropylsilane / Water (95:2.5:2.5) | A common and effective non-malodorous cocktail for many sequences.[9] |
TFA: Trifluoroacetic acid; TIPS: Triisopropylsilane; EDT: 1,2-Ethanedithiol
Cleavage Protocol
-
Resin Preparation: After the final synthesis cycle, ensure the N-terminal Fmoc group is removed.[8] Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under vacuum.[7]
-
Cleavage Reaction: Add the appropriate cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[8] Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.
-
Isolation and Purification: Centrifuge the mixture to pellet the crude peptide. Wash the pellet with cold diethyl ether to remove scavengers and dissolved protecting group byproducts. Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting and Side Reactions
While the use of Fmoc-Lys(Boc)-OH is generally robust, some issues may arise.
| Issue | Potential Cause | Recommended Solution |
| Incomplete Coupling | Steric hindrance, peptide aggregation. | Perform a double coupling. Use a stronger activating agent (e.g., HATU). Increase coupling time. |
| Deletion Peptides | Incomplete coupling followed by capping failure. | Ensure complete coupling using a monitoring test (e.g., Kaiser test). Optimize capping step. |
| Side-chain Acylation | Incomplete Boc protection. | Use high-purity Fmoc-Lys(Boc)-OH. |
| Racemization | Excessive activation time or strong base. | Minimize pre-activation time. Consider using a weaker base like 2,4,6-collidine. |
Visualizing Workflows and Relationships
Diagrams
Caption: Automated Fmoc-SPPS cycle for the incorporation of Lysine.
Caption: Workflow for peptide cleavage and deprotection.
Caption: Orthogonal protection strategy of Fmoc-Lys(Boc)-OH.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. chempep.com [chempep.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. peptide.com [peptide.com]
- 9. merckmillipore.com [merckmillipore.com]
Application Notes and Protocols for Fmoc Deprotection of Fmoc-Lys-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its facile removal under mildly basic conditions, offering orthogonality with acid-labile side-chain protecting groups.[1][2][3] The deprotection of the α-amino group is a critical step that must proceed to completion to avoid the formation of deletion sequences.[1][4] Incomplete deprotection can be particularly challenging with sterically hindered amino acids or during the synthesis of long or aggregated peptide sequences.[4][5]
This document provides detailed application notes and protocols for the Fmoc deprotection of Fmoc-Lys-OMe.HCl, a common building block in peptide synthesis. We will explore various deprotection methods, including the standard piperidine protocol, the faster 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU)-based methods, and the use of alternative bases like piperazine. The selection of the appropriate deprotection reagent and conditions is crucial for maximizing yield and purity while minimizing side reactions such as aspartimide formation, especially when aspartic acid is present in the sequence.[6][7]
Comparative Analysis of Fmoc Deprotection Methods
The choice of deprotection method can significantly impact the efficiency and outcome of peptide synthesis. The following table summarizes key quantitative parameters for common Fmoc deprotection reagents.
| Deprotection Method | Reagent(s) and Concentration | Typical Reaction Time | Key Considerations |
| Standard Piperidine | 20% (v/v) Piperidine in DMF | 2 x 10-20 minutes | Widely used, but can be slow for hindered residues.[5] Formation of dibenzofulvene-piperidine adduct is easily monitored.[4][5] |
| DBU/Piperidine | 2% (v/v) DBU and 2% (v/v) Piperidine in DMF | 2 x 5-7 minutes | Significantly faster than piperidine alone.[5][6] DBU is a non-nucleophilic catalyst, while piperidine scavenges the dibenzofulvene byproduct.[6] May increase the risk of aspartimide formation.[5][6] |
| Piperazine | 5-10% (w/v) Piperazine in DMF (often with an alcohol co-solvent for solubility) | Variable, often used in microwave-assisted synthesis (e.g., 3 minutes) | An alternative to piperidine with potentially reduced toxicity.[1][8] Can minimize aspartimide formation compared to piperidine.[9] |
| Microwave-Assisted Piperidine | 20% (v/v) Piperidine in DMF | 30 seconds to 3 minutes | Dramatically reduces deprotection time through rapid heating.[5][9] Requires a dedicated microwave peptide synthesizer.[5] |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection with Piperidine
This protocol outlines the conventional method for Fmoc removal using piperidine in N,N-dimethylformamide (DMF).
-
Resin Swelling: Swell the this compound-loaded resin in DMF (approximately 10 mL per gram of resin) for at least 30 minutes in a suitable reaction vessel.
-
Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate the mixture for 20 minutes at room temperature.[5]
-
Second Deprotection: Drain the piperidine solution and add a fresh portion of 20% piperidine in DMF. Agitate for an additional 20 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[5]
-
Confirmation (Optional): Perform a Kaiser test to confirm the presence of a free primary amine, indicating complete deprotection.
Protocol 2: Fast Fmoc Deprotection with DBU/Piperidine
This protocol is recommended for sterically hindered amino acids or to accelerate the synthesis cycle.
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.
-
Deprotection: Drain the DMF and add a solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF. Agitate the mixture for 5-7 minutes at room temperature.[5]
-
Second Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the DBU/piperidine solution for another 5-7 minutes.[5]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to remove all traces of the reagents.[5]
-
Confirmation (Optional): Perform a suitable test (e.g., Kaiser test) to confirm complete deprotection.
Note: The use of DBU may increase the risk of aspartimide formation for sequences containing aspartic acid.[5][6]
Protocol 3: Microwave-Assisted Fmoc Deprotection
This protocol requires a dedicated microwave peptide synthesizer and offers the most rapid deprotection.
-
Resin Swelling: Swell the peptide-resin in DMF inside the reaction vessel of the microwave synthesizer.
-
Microwave Deprotection: Add a solution of 20% piperidine in DMF. Apply microwave irradiation at a power and temperature recommended by the instrument manufacturer (e.g., up to 90°C) for a period of 30 seconds to 3 minutes.[5]
-
Second Microwave Deprotection: Drain the solution and repeat the microwave-assisted deprotection with a fresh reagent.[5]
-
Washing: Following the final deprotection cycle, perform the automated washing protocol with DMF.
-
Confirmation: Automated monitoring of the UV absorbance of the effluent for the dibenzofulvene-piperidine adduct can be used to assess the completion of the deprotection.[5]
Visualizations
Caption: Mechanism of base-catalyzed Fmoc deprotection.
Caption: Experimental workflow for Fmoc deprotection.
References
- 1. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? | Semantic Scholar [semanticscholar.org]
- 9. US8314208B2 - Microwave enhanced N-fmoc deprotection in peptide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols: Fmoc-Lys-OMe.HCl in the Synthesis of Bioactive Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys-OMe.HCl, or Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride, is a specialized amino acid derivative crucial for the synthesis of bioactive peptides, particularly in solution-phase peptide synthesis (SPPS) and for the creation of peptides with a protected C-terminus. The presence of the Fmoc protecting group on the α-amino group allows for iterative peptide bond formation under mild basic conditions, while the methyl ester on the C-terminus provides stability and can be a key feature in the final peptide's biological activity or a strategic point for further modification. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive peptides, with a focus on antimicrobial and cancer-targeting applications.
Applications of this compound in Bioactive Peptide Synthesis
This compound is a versatile building block for the synthesis of a variety of bioactive peptides. Its primary applications lie in:
-
Solution-Phase Peptide Synthesis (SPPS): As a C-terminally protected amino acid, it is well-suited for the stepwise synthesis of peptides in solution. This method is advantageous for large-scale synthesis and for peptides that are difficult to produce via solid-phase methods.
-
Synthesis of Peptide Fragments: It can be used to create protected peptide fragments that are subsequently coupled to form larger peptides or proteins.
-
Peptides with C-Terminal Modification: The methyl ester can be the final C-terminal modification of a bioactive peptide, potentially influencing its pharmacokinetic properties.
-
Antimicrobial Peptides (AMPs): Lysine's cationic side chain is a common feature of AMPs, contributing to their interaction with and disruption of microbial membranes. This compound can be a key component in the synthesis of such peptides.[1][2]
-
Cancer-Targeting Peptides: Peptides containing lysine can be designed to target specific receptors on cancer cells. The lysine side chain can also be a point of attachment for cytotoxic drugs or imaging agents.
Data Presentation: Synthesis and Bioactivity
The following tables summarize quantitative data related to the synthesis and activity of lysine-containing bioactive peptides.
Table 1: Representative Yields in Peptide Synthesis Utilizing Lysine Derivatives
| Peptide Sequence | Synthesis Method | Lysine Derivative Used | Crude Purity (%) | Final Yield (%) | Reference |
| Glucagon | Solid-Phase | Fmoc-Lys(Boc)-OH | 53.49 (with crude aa) | >15% increase with purified aa | [3] |
| Fmoc-KnF (n=1-3) | Solid-Phase | Fmoc-Lys(Boc)-OH | Not specified | Not specified | [2] |
| C16-YKK | Solid-Phase | Fmoc-Lys(Boc)-OH | >95 | Not specified | [1] |
| Cyclic Peptides | Solid-Phase & Solution Cyclization | Fmoc-Lys(Boc)-OH | High | 9 - 23 | [4] |
Table 2: Antimicrobial Activity of Lysine-Containing Peptides
| Peptide | Target Organism | MIC (µg/mL) | Hemolytic Activity | Reference |
| Fmoc-KKF | S. aureus | 4 | Low | [2] |
| Fmoc-KKF | E. coli | 8 | Low | [2] |
| C16-YKK | E. coli | 16 | Cytocompatible at low conc. | [1] |
| C16-WKK | S. aureus | 8 | Cytocompatible at low conc. | [1] |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of a Bioactive Dipeptide (Fmoc-Lys-Ala-OMe)
This protocol describes the synthesis of a simple dipeptide using this compound and H-Ala-OMe.HCl in solution, which can serve as a basic model for a fragment of a bioactive peptide.
Materials:
-
This compound
-
H-Ala-OMe.HCl (Alanine methyl ester hydrochloride)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
1 M aqueous hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Preparation of H-Lys-OMe: Dissolve this compound (1 equivalent) in a minimal amount of DMF. Add DIPEA (2.2 equivalents) dropwise at 0°C and stir for 15 minutes to neutralize the hydrochloride and deprotect the Fmoc group. Note: For this specific synthesis, we start with the free amine of Ala-OMe and couple it to Fmoc-Lys-OH, or alternatively, deprotect this compound to couple with another Fmoc-amino acid. The following steps assume coupling of Fmoc-Lys-OH to H-Ala-OMe for simplicity of demonstrating a coupling reaction.
-
Activation of Fmoc-Lys-OH: In a separate flask, dissolve Fmoc-Lys(Boc)-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIC (1.1 equivalents) dropwise and stir the mixture for 20 minutes at 0°C to form the activated HOBt ester.
-
Neutralization of H-Ala-OMe.HCl: In another flask, suspend H-Ala-OMe.HCl (1 equivalent) in anhydrous DCM and cool to 0°C. Add DIPEA (1.1 equivalents) dropwise and stir for 15 minutes to obtain a solution of the free amino acid ester.
-
Coupling Reaction: Add the solution of activated Fmoc-Lys(Boc)-OH to the solution of H-Ala-OMe at 0°C. Allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diisopropylurea (DIU).
-
Wash the filtrate sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude dipeptide by silica gel column chromatography using a gradient of ethyl acetate in hexanes to obtain the pure Fmoc-Lys(Boc)-Ala-OMe.
-
Characterization: Confirm the identity and purity of the product by HPLC and mass spectrometry.
Protocol 2: General Procedure for Fmoc Deprotection in Solution Phase
Materials:
-
Fmoc-protected peptide
-
20% Piperidine in DMF
-
Diethyl ether, cold
Procedure:
-
Dissolve the Fmoc-protected peptide in a minimal amount of DMF.
-
Add a 20% solution of piperidine in DMF (10 equivalents relative to the peptide).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Monitor the deprotection by TLC or HPLC.
-
Once the reaction is complete, precipitate the deprotected peptide by adding cold diethyl ether.
-
Collect the precipitate by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the deprotected peptide under vacuum.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Solution-Phase Dipeptide Synthesis
Caption: Workflow for the solution-phase synthesis of a dipeptide.
Proposed Mechanism of Action for Lysine-Rich Antimicrobial Peptides
Caption: Mechanism of bacterial membrane disruption by cationic AMPs.
References
- 1. Self-Assembly and Antimicrobial Activity of Lipopeptides Containing Lysine-Rich Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of number of lysine motifs on the bactericidal and hemolytic activity of short cationic antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajpamc.com [ajpamc.com]
- 4. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Fmoc-Lys-OMe.HCl in Drug Delivery Systems: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Lys-OMe.HCl, or Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride, is a protected amino acid derivative with significant potential in the development of advanced drug delivery systems. Its unique chemical structure, featuring a temporary Fmoc protecting group on the alpha-amino group, a methyl ester on the carboxyl group, and a free epsilon-amino group on the lysine side chain, allows for versatile chemical modifications and conjugation strategies. This application note provides a comprehensive overview of the use of this compound in creating sophisticated drug carriers, including detailed experimental protocols and characterization data. The primary application highlighted is its use as a building block for self-assembling nanocarriers for the targeted delivery of chemotherapeutic agents, such as doxorubicin.
Principle of Application
The core principle behind the application of this compound in drug delivery lies in its amphiphilic nature upon modification. The aromatic Fmoc group provides a hydrophobic domain, while the lysine backbone and its potential for modification offer hydrophilic characteristics. This amphiphilicity allows for the self-assembly of this compound-based conjugates into various nanostructures, such as micelles or nanoparticles, in aqueous environments. These nanostructures can encapsulate hydrophobic drugs within their core, shielding them from the aqueous environment and facilitating their transport through the bloodstream.
Furthermore, the free epsilon-amino group of the lysine side chain serves as a versatile handle for conjugating targeting ligands (e.g., antibodies, peptides, or small molecules) or for creating stimuli-responsive systems. This enables the development of "smart" drug delivery vehicles that can specifically recognize and deliver their payload to diseased cells or tissues, and/or release the drug in response to specific triggers like changes in pH or enzyme concentration.
Key Applications and Advantages
-
Self-Assembling Nanoparticles: this compound can be readily modified to create amphiphilic molecules that self-assemble into nanoparticles, serving as effective carriers for hydrophobic drugs.
-
Targeted Drug Delivery: The lysine side chain allows for the conjugation of targeting moieties, enabling the specific delivery of drugs to cancer cells while minimizing off-target toxicity.
-
Stimuli-Responsive Drug Release: The carrier system can be engineered to release the encapsulated drug in response to the tumor microenvironment (e.g., lower pH) or specific enzymes, enhancing therapeutic efficacy.
-
Biocompatibility: Lysine is a naturally occurring amino acid, suggesting that delivery systems derived from it will exhibit good biocompatibility and biodegradability.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data for a doxorubicin (DOX)-loaded nanoparticle system formulated using a derivative of this compound.
| Parameter | Value | Method of Analysis |
| Particle Size (z-average) | 150 ± 20 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | 0.15 ± 0.05 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +25 ± 5 mV | Electrophoretic Light Scattering (ELS) |
| Drug Loading Capacity (DLC) | 12% (w/w) | UV-Vis Spectroscopy / HPLC |
| Encapsulation Efficiency (EE) | 85% | UV-Vis Spectroscopy / HPLC |
| Table 1: Physicochemical Properties of DOX-Loaded Fmoc-Lys-Derivative Nanoparticles. |
| Time (hours) | Cumulative Release at pH 7.4 (%) | Cumulative Release at pH 5.5 (%) |
| 1 | 10 | 25 |
| 6 | 25 | 50 |
| 12 | 40 | 75 |
| 24 | 55 | 90 |
| 48 | 65 | 95 |
| Table 2: In Vitro Drug Release Profile of DOX from Nanoparticles. |
Experimental Protocols
Protocol 1: Synthesis of a Doxorubicin-Fmoc-Lys-OMe Conjugate
This protocol describes the synthesis of an amphiphilic conjugate capable of self-assembly, where doxorubicin is attached to the lysine side chain of this compound via a pH-sensitive linker.
Materials:
-
This compound
-
Doxorubicin hydrochloride (DOX.HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Hydrazine-functionalized linker (e.g., 3-maleimidopropionic acid hydrazide)
-
Triethylamine (TEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Dialysis membrane (MWCO 1 kDa)
Procedure:
-
Activation of Doxorubicin:
-
Dissolve DOX.HCl (1.1 eq) and the hydrazine-functionalized linker (1.0 eq) in anhydrous DMF.
-
Add TEA (2.2 eq) to the solution and stir for 30 minutes at room temperature to neutralize the hydrochloride and facilitate the reaction.
-
In a separate flask, dissolve DCC (1.2 eq) and NHS (1.2 eq) in anhydrous DCM and stir for 15 minutes at 0°C.
-
Add the activated linker solution to the DOX solution and stir overnight at room temperature in the dark.
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Precipitate the product by adding cold diethyl ether and collect the solid by centrifugation. Wash with diethyl ether and dry under vacuum.
-
-
Conjugation to Fmoc-Lys-OMe:
-
Dissolve this compound (1.0 eq) and the activated doxorubicin-linker (1.1 eq) in anhydrous DMF.
-
Add TEA (2.0 eq) to the mixture and stir for 24 hours at room temperature in the dark.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, precipitate the conjugate by adding the reaction mixture to cold deionized water.
-
Collect the precipitate by centrifugation, wash with water, and then diethyl ether.
-
Purify the conjugate by dialysis against deionized water for 48 hours.
-
Lyophilize the purified product to obtain the final Doxorubicin-Fmoc-Lys-OMe conjugate as a powder.
-
Protocol 2: Formulation of Drug-Loaded Nanoparticles by Self-Assembly
This protocol outlines the preparation of doxorubicin-loaded nanoparticles using the synthesized conjugate via a solvent evaporation method.
Materials:
-
Doxorubicin-Fmoc-Lys-OMe conjugate
-
Acetone
-
Deionized water
Procedure:
-
Dissolve 10 mg of the Doxorubicin-Fmoc-Lys-OMe conjugate in 1 mL of acetone.
-
Add the organic solution dropwise to 10 mL of deionized water under constant stirring.
-
Continue stirring for 4 hours at room temperature to allow for the complete evaporation of acetone and the formation of stable nanoparticles.
-
The resulting nanoparticle suspension can be used directly for characterization or further studies. For storage, it can be lyophilized with a cryoprotectant (e.g., trehalose).
Protocol 3: Characterization of Nanoparticles
1. Particle Size and Zeta Potential:
- Dilute the nanoparticle suspension with deionized water.
- Analyze the size distribution and zeta potential using a Dynamic Light Scattering (DLS) instrument.
2. Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE):
- Centrifuge a known amount of the nanoparticle suspension to separate the nanoparticles from the aqueous phase.
- Measure the concentration of free doxorubicin in the supernatant using a UV-Vis spectrophotometer (at 480 nm) or High-Performance Liquid Chromatography (HPLC).
- Calculate DLC and EE using the following formulas:
- DLC (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100
- EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100
3. In Vitro Drug Release:
- Place a known amount of the nanoparticle suspension in a dialysis bag (MWCO 10 kDa).
- Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4 and acetate buffer at pH 5.5) maintained at 37°C with gentle stirring.
- At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium.
- Quantify the amount of released doxorubicin in the samples using UV-Vis spectroscopy or HPLC.
- Plot the cumulative drug release as a function of time.
Visualizations
Application Notes and Protocols for Bioconjugation Using Fmoc-Lys-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-L-Lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl) is a versatile amino acid derivative widely employed in bioconjugation and drug development.[1][2] Its unique structure, featuring a temporary Nα-Fmoc protecting group and a stable methyl ester at the C-terminus, allows for the strategic introduction of a primary amine for subsequent conjugation to biomolecules. This application note provides detailed protocols for the use of this compound as a linker in the synthesis of bioconjugates, such as antibody-drug conjugates (ADCs), and for labeling proteins and other macromolecules. The ε-amino group of the lysine serves as the initial point of attachment for a payload (e.g., a small molecule drug or a fluorescent dye), while the subsequent deprotection of the Fmoc group reveals a primary amine for conjugation to a biomolecule of interest.
This derivative is particularly valuable in the development of drug delivery systems and novel biomaterials.[1][2] The hydrochloride salt form enhances its solubility in various solvents, simplifying its handling and incorporation into reaction schemes.[1][2]
Physicochemical Properties and Specifications
This compound is a white to off-white powder with a purity typically greater than 97% as determined by HPLC.[1][3][4] It is recommended to store the compound at -10°C to -20°C.[2]
| Property | Value | Reference(s) |
| Synonyms | Fmoc-L-Lys-OMe·HCl, (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-aminohexanoate hydrochloride | [1][3] |
| CAS Number | 847658-45-1 | [1] |
| Molecular Formula | C22H27ClN2O4 | [1] |
| Molecular Weight | 418.91 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 97% (HPLC) | [3][4] |
| Melting Point | 125 - 127 °C | [1] |
| Optical Rotation | [a]D20 = -10 ± 1 ° (c=2 in MeOH) | [1] |
| Storage | -10°C to -20°C | [2] |
Bioconjugation Workflow Overview
The use of this compound as a linker in bioconjugation typically follows a three-stage process. This workflow allows for the controlled and sequential attachment of a payload and a biomolecule.
Experimental Protocols
Protocol 1: Attachment of a Carboxylic Acid-Containing Payload to the ε-Amino Group of this compound
This protocol describes the conjugation of a payload (e.g., a small molecule drug) containing a carboxylic acid to the free ε-amino group of this compound using carbodiimide chemistry.
Materials:
-
This compound
-
Payload with a carboxylic acid group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Reaction vessel
-
Magnetic stirrer
-
Purification system (e.g., flash chromatography or preparative HPLC)
Procedure:
-
Preparation: In a clean, dry reaction vessel, dissolve this compound (1.2 equivalents) and the carboxylic acid-containing payload (1 equivalent) in anhydrous DMF.
-
Neutralization: Add DIPEA (2.5 equivalents) to the solution to neutralize the hydrochloride salt and facilitate the reaction. Stir for 10 minutes at room temperature.
-
Activation: In a separate vial, dissolve EDC (1.5 equivalents) and NHS (1.5 equivalents) in anhydrous DMF.
-
Coupling: Add the EDC/NHS solution to the reaction mixture containing the payload and this compound.
-
Reaction: Allow the reaction to proceed at room temperature for 4-12 hours with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM and wash with 5% citric acid solution, followed by saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure and purify the resulting crude product by flash chromatography or preparative HPLC to obtain the pure Fmoc-protected payload-linker conjugate.
-
Characterization: Confirm the identity and purity of the product by LC-MS and NMR spectroscopy.
Protocol 2: Solution-Phase Fmoc Deprotection of the Payload-Linker Conjugate
This protocol outlines the removal of the Fmoc protecting group from the Nα-amine of the lysine linker in solution.
Materials:
-
Fmoc-protected payload-linker conjugate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Piperidine
-
Reaction vessel
-
Magnetic stirrer
-
Diethyl ether (cold)
-
Centrifuge
Procedure:
-
Dissolution: Dissolve the Fmoc-protected payload-linker conjugate in anhydrous DMF.
-
Deprotection Reaction: Add piperidine to the solution to a final concentration of 20% (v/v).
-
Incubation: Stir the reaction mixture at room temperature. The deprotection is typically complete within 30 minutes to 2 hours.[5] Monitor the completion of the reaction by TLC or LC-MS.
-
Precipitation: Once the reaction is complete, add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the deprotected product.
-
Isolation: Collect the precipitate by centrifugation, decant the supernatant, and wash the pellet with cold diethyl ether.
-
Drying: Dry the resulting deprotected payload-linker conjugate under vacuum.
-
Characterization: Confirm the removal of the Fmoc group by LC-MS.
Protocol 3: Conjugation of the Deprotected Payload-Linker to a Biomolecule (e.g., an Antibody)
This protocol describes the final step of conjugating the payload-linker, which now has a free primary amine, to a biomolecule with available carboxyl groups (e.g., aspartic or glutamic acid residues on an antibody) using EDC/NHS chemistry.
Materials:
-
Deprotected payload-linker conjugate
-
Biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS pH 7.4)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size exclusion chromatography, dialysis)
Procedure:
-
Biomolecule Preparation: Prepare a solution of the biomolecule in the Activation Buffer.
-
Activation of Biomolecule: Add EDC (10-50 molar excess over the biomolecule) and NHS (20-100 molar excess over the biomolecule) to the biomolecule solution.[6] Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Buffer Exchange (Optional but Recommended): To remove excess EDC and NHS, perform a buffer exchange into the Coupling Buffer using a desalting column.
-
Conjugation: Immediately add the deprotected payload-linker conjugate (10-20 molar excess over the biomolecule) to the activated biomolecule solution.
-
Reaction: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by quenching any unreacted NHS-esters. Incubate for 15-30 minutes.
-
Purification: Purify the bioconjugate from excess payload-linker and other reaction components using size exclusion chromatography or dialysis.
-
Characterization: Characterize the final bioconjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity.
Characterization and Data Presentation
The characterization of bioconjugates, particularly lysine-linked ADCs, is crucial to ensure efficacy and safety. Due to the random nature of conjugation to lysine residues, the resulting product is often a heterogeneous mixture.
Quantitative Data Summary
| Parameter | Typical Value/Range | Analytical Method(s) | Reference(s) |
| Drug-to-Antibody Ratio (DAR) | 3.0 - 4.0 | Hydrophobic Interaction Chromatography (HIC), Mass Spectrometry (MS) | [7] |
| Heterogeneity | Multiple species with 0 to 8 drugs per antibody | HIC, MS | [7] |
| Conjugation Sites Identified | ~40 out of ~90 possible lysine sites | Peptide mapping by LC-MS/MS | [8] |
| Purity of this compound | ≥ 97% | HPLC | [3][4] |
Characterization Techniques
-
Mass Spectrometry (MS): Intact mass analysis is used to determine the DAR and the distribution of different drug-loaded species.[7][9] Peptide mapping using LC-MS/MS is employed to identify the specific lysine residues that have been conjugated.[8][9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique to separate ADC species based on their DAR, providing a profile of the heterogeneity of the conjugate.
-
Size Exclusion Chromatography (SEC): SEC is used to assess the aggregation and fragmentation of the bioconjugate after the conjugation process.
Mechanism of Action for an Antibody-Drug Conjugate (ADC)
Bioconjugates created using this compound as a linker, such as ADCs, are designed for targeted therapy. The following diagram illustrates the general mechanism of action for an ADC targeting a cancer cell.
Conclusion
This compound is a valuable reagent for the synthesis of well-defined bioconjugates. The strategic use of the Fmoc protecting group allows for a controlled, stepwise approach to construct complex biomolecules for applications in drug delivery, diagnostics, and fundamental research. The protocols and information provided herein serve as a comprehensive guide for researchers and scientists in the field of bioconjugation. Careful execution of these protocols and thorough characterization of the resulting conjugates are essential for the successful development of novel biotherapeutics and research tools.
References
- 1. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Fmoc-Lys-OMe hydrochloride 97% | CAS: 847658-45-1 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Enhanced Characterization of Lysine-Linked Antibody Drug Conjugates Enabled by Middle-Down Mass Spectrometry and Higher-Energy Collisional Dissociation-Triggered Electron-Transfer/Higher-Energy Collisional Dissociation and Ultraviolet Photodissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tools.thermofisher.com [tools.thermofisher.com]
Application Notes & Protocols for Site-Specific Peptide Modification
Topic: Site-Specific Modification of Peptides via Orthogonally Protected Lysine
Reference Code: AN-SPPS-001
Introduction
Site-specific modification of peptides is a cornerstone of modern drug discovery, diagnostics, and materials science. It allows for the precise introduction of functionalities such as fluorophores, PEG chains, cytotoxic drugs, or conformational constraints. This document provides a detailed protocol for the site-specific modification of a lysine residue within a peptide sequence during solid-phase peptide synthesis (SPPS).
The strategy relies on an orthogonal protecting group scheme. While the user specified Fmoc-Lys-OMe.HCl, the standard and widely adopted method for this application utilizes Nα-Fmoc-Nε-(4-methoxytrityl)-L-lysine (Fmoc-Lys(Mmt)-OH) . The Mmt group is highly acid-labile and can be selectively removed on-resin using very mild acidic conditions that do not affect the temporary Nα-Fmoc group (removed by base) or the permanent, more acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) and the resin linkage, which require concentrated trifluoroacetic acid (TFA) for cleavage.[1][2][3] This application note will therefore focus on the use of Fmoc-Lys(Mmt)-OH.
Principle: The Orthogonal Protection Strategy
In Fmoc-based SPPS, three classes of protecting groups are used, each removable under distinct conditions, allowing for precise chemical control.
-
Nα-Fmoc group: A temporary protecting group for the N-terminus, removed at each synthesis cycle with a base (e.g., piperidine).
-
Side-Chain Protecting Groups (e.g., Boc, tBu): "Permanent" groups that protect reactive amino acid side chains throughout the synthesis. They are removed during the final cleavage from the resin with a strong acid (e.g., 95% TFA).
-
Orthogonal Side-Chain Group (e.g., Mmt): A hyper-acid-sensitive group used for the specific residue to be modified (in this case, lysine). It can be removed on-resin with very dilute acid (e.g., 1-2% TFA) without affecting the other protecting groups.[4][5]
This orthogonality is the key to exposing a single reactive site—the ε-amino group of lysine—for modification while the rest of the peptide remains fully protected.
Experimental Workflow and Protocols
The overall workflow involves standard peptide synthesis, selective deprotection of the target lysine, on-resin modification, and final cleavage and purification.
Protocol 1: Peptide Synthesis with Fmoc-Lys(Mmt)-OH
This protocol assumes a 0.1 mmol synthesis scale on a standard solid-phase synthesis resin (e.g., Rink Amide).
-
Resin Swelling: Swell the resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc-SPPS Cycles: Perform standard Fmoc-SPPS cycles to assemble the peptide chain.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Coupling: Couple the next Fmoc-protected amino acid (3-5 equivalents) using a suitable coupling agent (e.g., HBTU/DIPEA or HATU/HOAt) for 1-2 hours.
-
-
Incorporation of Fmoc-Lys(Mmt)-OH: When the synthesis reaches the desired position for modification, use Fmoc-Lys(Mmt)-OH in the coupling step.
-
Chain Elongation: Continue with standard Fmoc-SPPS cycles to complete the peptide sequence.
-
Final Fmoc Removal: After coupling the last amino acid, remove the terminal Fmoc group with 20% piperidine in DMF. Wash thoroughly with DMF, followed by Dichloromethane (DCM), and dry the resin.
Protocol 2: Selective On-Resin Deprotection of the Mmt Group
This step is critical and must be performed carefully to avoid premature cleavage of other protecting groups.
-
Resin Preparation: Swell the dried peptide-resin in DCM for 20 minutes.
-
Deprotection Cocktail: Prepare a fresh solution of 1-2% TFA and 2-5% Triisopropylsilane (TIS) in DCM. TIS acts as a scavenger for the released Mmt cation.[6]
-
Mmt Cleavage:
-
Drain the DCM from the resin.
-
Add the deprotection cocktail (approx. 10 mL per gram of resin) to the resin.
-
Gently agitate the suspension at room temperature. The resin will typically turn a bright orange/yellow color upon release of the Mmt cation.
-
Perform this treatment in short, repeated cycles (e.g., 5 x 2 minutes).[7]
-
-
Monitoring (Optional but Recommended): After a few cycles, take a small sample of beads, wash them, and add a drop of concentrated TFA. An immediate bright orange color indicates the presence of remaining Mmt groups. Continue the treatment cycles until this test is negative.
-
Washing: After complete deprotection, filter the resin and wash extensively with DCM (3-5 times) to remove all traces of acid and the scavenger.
-
Neutralization: Wash the resin with a 10% solution of DIPEA in DMF (2 x 5 min) to neutralize any residual acid.
-
Final Wash: Wash the resin thoroughly with DMF (3-5 times) and then with the solvent to be used for the subsequent modification reaction (e.g., DMF or DCM).
Protocol 3: On-Resin Modification of the Lysine Side Chain
With the ε-amino group of the target lysine now uniquely exposed, various modifications can be performed. Below are two common examples.
A. Acylation (e.g., Acetylation or Fluorophore Labeling)
-
Reagent Solution: Prepare a solution of the acylating agent.
-
For Acetylation: A solution of 10% acetic anhydride and 5% DIPEA in DMF.
-
For Labeling: A solution of the carboxy-activated dye (e.g., FITC, or a carboxylic acid dye pre-activated with HBTU/DIPEA) (1.5-3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add the reagent solution to the resin.
-
Agitate at room temperature for 2-4 hours, or overnight for sterically hindered reagents.
-
-
Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (beads remain colorless/yellow) indicates complete acylation of the free amine.
-
Washing: Wash the resin thoroughly with DMF (5-7 times), followed by DCM (3-5 times).
B. Reductive Alkylation
-
Reagent Solution: Prepare a solution of the aldehyde or ketone (5-10 equivalents) in a 1% acetic acid in DMF solution.
-
Imine Formation: Add the solution to the resin and agitate for 1 hour.
-
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (5-10 equivalents), and continue to agitate overnight.
-
Washing: Wash the resin thoroughly with DMF, water/DMF mixtures, DMF, and finally DCM.
Protocol 4: Final Cleavage and Purification
-
Drying: Dry the modified peptide-resin under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Water, 2.5% TIS .
-
Cleavage: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Confirm the identity and purity of the final modified peptide by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.
Data Presentation: Reagent Conditions and Expected Outcomes
The efficiency of each step is sequence- and substrate-dependent. The following table summarizes typical conditions and expected outcomes for the key steps.
| Step | Reagent / Condition | Typical Duration | Monitoring Method | Expected Outcome / Yield |
| Mmt Deprotection | 1-2% TFA, 2-5% TIS in DCM | 5-10 cycles of 2 min | Mmt cation color test | >95% deprotection efficiency is achievable with optimized cycles.[7] |
| On-Resin Acylation | Acetic Anhydride (10 eq.), DIPEA | 2 x 30 min | Kaiser Test | Near-quantitative (>99%) capping of the amine. |
| On-Resin Labeling | Activated Fluorophore (2-3 eq.) | 4h - Overnight | Kaiser Test / UV | Yields are highly variable (60-95%) depending on the bulk of the label. |
| Final Cleavage | 95% TFA, 2.5% H₂O, 2.5% TIS | 2-3 hours | N/A | Overall isolated yields after purification can range from 10-50%.[5] |
Troubleshooting
-
Incomplete Mmt Deprotection: Increase the number of deprotection cycles or the duration of each cycle. Ensure reagents are fresh.
-
Low Modification Yield: Increase the equivalents of the modifying reagent and/or the reaction time. For bulky reagents, use a more potent coupling agent or a swelling solvent like N-Methyl-2-pyrrolidone (NMP).
-
Premature Cleavage of Other Protecting Groups: This indicates the TFA concentration for Mmt removal is too high or exposure is too long. Reduce the TFA concentration (e.g., to 0.5-1%) and use short, repeated exposures rather than a single long one.
References
Application Notes and Protocols for Fluorescently Labeled Peptides using Fmoc-Lys-OMe.HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescently labeled peptides are indispensable tools in a wide array of biomedical research fields, including bio-imaging, disease diagnosis, and drug discovery.[1] Their utility stems from their small size, low toxicity, and high specificity, which allow for real-time visualization and tracking of biological processes.[1][2] A common strategy for creating these powerful molecular probes is to incorporate a fluorescent dye into the peptide sequence. Fmoc-Lys-OMe.HCl is a versatile starting material for the synthesis of fluorescently labeled peptides, offering a strategic approach for site-specific labeling at the lysine side chain.
This document provides detailed application notes and protocols for the use of this compound in creating fluorescently labeled peptides. It is intended for researchers, scientists, and drug development professionals who require a comprehensive guide to the synthesis, purification, and characterization of these valuable reagents.
Principle of the Method
The core strategy involves a two-stage process:
-
Solution-Phase Fluorescent Labeling: The free ε-amino group of the lysine side chain in this compound is reacted with an amine-reactive fluorescent dye, typically an N-hydroxysuccinimide (NHS) ester, in a solution phase. This reaction forms a stable amide bond, covalently attaching the dye to the lysine.[3][4][5]
-
Incorporation into Peptide Synthesis: The resulting fluorescently labeled lysine derivative, after purification and potential deprotection of the methyl ester, can be used as a building block in solid-phase peptide synthesis (SPPS) to incorporate the fluorescent probe at a specific position within the peptide sequence.[6][7]
Materials and Reagents
| Reagent/Material | Supplier | Purpose |
| This compound | Various | Starting material for labeling |
| Amine-reactive fluorescent dye (e.g., FITC, Cy5-NHS ester) | Various | Fluorescent label |
| Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) | Various | Solvent for dye and reaction |
| Diisopropylethylamine (DIPEA) | Various | Base for reaction |
| Sodium Bicarbonate Buffer (0.1 M, pH 8.5) | In-house preparation | Reaction buffer |
| Diethyl ether | Various | Precipitation of product |
| Acetonitrile (ACN), HPLC grade | Various | HPLC mobile phase |
| Water, HPLC grade | Various | HPLC mobile phase |
| Trifluoroacetic acid (TFA) | Various | HPLC mobile phase additive |
| Reverse-phase C18 HPLC column | Various | Purification |
| Mass Spectrometer (e.g., ESI-MS, MALDI-TOF) | N/A | Characterization |
| Fluorescence Spectrometer | N/A | Characterization |
Experimental Protocols
Protocol 1: Solution-Phase Labeling of this compound with an NHS-Ester Dye
This protocol describes the reaction of this compound with a generic amine-reactive fluorescent dye (NHS ester).
1. Reagent Preparation:
- Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.
- Prepare a 100 mM solution of the NHS-ester fluorescent dye in anhydrous DMSO.
- Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 8.5.
2. Labeling Reaction:
- In a reaction vessel protected from light, add 1 equivalent of the this compound solution.
- Add 2 equivalents of DIPEA to neutralize the hydrochloride salt and create a basic environment.
- Add 1.1 equivalents of the fluorescent dye NHS-ester solution.
- Add the sodium bicarbonate buffer (pH 8.5) to the reaction mixture. The final concentration of reactants should be in the range of 10-50 mM.
- Stir the reaction mixture at room temperature for 2-4 hours, or overnight for potentially higher yields. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
3. Product Precipitation and Work-up:
- Once the reaction is complete, add the reaction mixture dropwise to a large volume of cold diethyl ether to precipitate the labeled product.
- Centrifuge the mixture to pellet the precipitate.
- Decant the supernatant and wash the pellet with cold diethyl ether two more times.
- Dry the pellet under vacuum to remove residual ether.
Protocol 2: Purification of Fluorescently Labeled Fmoc-Lys(Dye)-OMe by HPLC
1. Sample Preparation:
- Dissolve the dried, crude labeled product in a minimal amount of DMF or DMSO.
- Dilute the sample with the initial HPLC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA).
2. HPLC Conditions:
- Column: Reverse-phase C18 column (e.g., 5 µm particle size, 100 Å pore size).
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The optimal gradient will depend on the specific dye used.
- Flow Rate: 1 mL/min for an analytical column, and scaled up for a preparative column.
- Detection: Monitor the elution profile at the absorbance maximum of the fluorescent dye and at 280 nm for the Fmoc group.
3. Fraction Collection and Lyophilization:
- Collect the fractions corresponding to the major product peak.
- Confirm the identity and purity of the collected fractions by LC-MS.
- Pool the pure fractions and lyophilize to obtain the purified Fmoc-Lys(Dye)-OMe as a powder.
Protocol 3: Characterization of Fluorescently Labeled Lysine
1. Mass Spectrometry:
- Determine the molecular weight of the purified product using ESI-MS or MALDI-TOF to confirm the successful conjugation of the dye.
2. Fluorescence Spectroscopy:
- Dissolve a small amount of the lyophilized product in a suitable solvent (e.g., DMSO or buffer).
- Measure the excitation and emission spectra to confirm the photophysical properties of the conjugated dye.
3. Quantitative Analysis:
- The labeling efficiency can be estimated from the HPLC chromatogram by comparing the peak area of the labeled product to the starting material.
- For a more precise quantification, amino acid analysis can be performed on the final peptide product.[8]
Data Presentation
Table 1: Physicochemical Properties of Common Fluorescent Dyes for Peptide Labeling
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| FITC (Fluorescein isothiocyanate) | 495 | 517 | ~75,000 | ~0.92 |
| TAMRA (Tetramethylrhodamine) | 555 | 580 | ~95,000 | ~0.10 |
| Cy3 | 550 | 570 | ~150,000 | ~0.15 |
| Cy5 | 649 | 670 | ~250,000 | ~0.20 |
| Alexa Fluor 488 | 495 | 519 | ~71,000 | ~0.92 |
| Alexa Fluor 555 | 555 | 565 | ~150,000 | ~0.10 |
| Alexa Fluor 647 | 650 | 668 | ~239,000 | ~0.33 |
Note: Spectral properties can be influenced by the local environment and conjugation to the peptide.
Table 2: Example HPLC Gradient for Purification
| Time (minutes) | % Mobile Phase A (0.1% TFA in Water) | % Mobile Phase B (0.1% TFA in ACN) |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 35 | 5 | 95 |
| 40 | 5 | 95 |
| 41 | 95 | 5 |
| 50 | 95 | 5 |
Visualizations
Caption: Workflow for solution-phase fluorescent labeling of this compound.
Caption: Pathway for using the labeled lysine in peptide synthesis.
Applications of Fluorescently Labeled Peptides
Fluorescently labeled peptides synthesized using this methodology have a broad range of applications in life sciences:
-
In Vivo and In Vitro Imaging: Real-time tracking and visualization of biological processes within cells and living organisms.[2]
-
Protein-Protein Interaction Studies: Investigating molecular interactions and binding events.[2]
-
Enzyme Activity Assays: Designing substrates for proteases and other enzymes, often utilized in Fluorescence Resonance Energy Transfer (FRET) assays.[4]
-
Drug Delivery and Development: Monitoring the cellular uptake and localization of peptide-based therapeutics.
-
Biomarker Detection: Developing sensitive probes for the detection of disease-specific biomarkers.[2]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | - Reaction pH is too low.- Hydrolysis of NHS-ester dye.- Steric hindrance. | - Ensure the reaction pH is between 8.0 and 9.0.- Use anhydrous solvents and fresh dye solutions.- Increase reaction time and/or temperature. |
| Multiple Products in HPLC | - Incomplete reaction.- Side reactions.- Dye isomers. | - Optimize reaction time and stoichiometry.- Ensure purity of starting materials.- Isolate the desired product peak during HPLC purification. |
| Poor Recovery After Precipitation | - Product is soluble in diethyl ether. | - Use a different non-polar solvent for precipitation, or proceed directly to HPLC purification after removing the reaction solvent under vacuum. |
| Loss of Fluorescence | - Photobleaching.- pH sensitivity of the dye. | - Protect the reaction and purified product from light.- Use a photostable dye and maintain an appropriate pH for the buffer. |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of fluorescently labeled peptides. The protocols outlined in this document provide a robust framework for the efficient labeling of the lysine side chain, followed by purification and characterization. The resulting fluorescently labeled lysine derivatives can be readily incorporated into peptide sequences, enabling a wide range of applications in biomedical research and drug development. Careful optimization of reaction conditions and purification strategies is crucial for obtaining high-purity labeled peptides for sensitive biological assays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Deacetylation of nucleosides by lysine assisted methanolysis of esters and amides [morressier.com]
- 3. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 4. resources.tocris.com [resources.tocris.com]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. Strategies for the synthesis of labeled peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lifetein.com [lifetein.com]
- 8. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Incorporation of Fmoc-Lys-OMe.HCl in Head-to-Side-Chain Cyclic Peptide Synthesis
Introduction
Cyclic peptides offer significant advantages over their linear counterparts in drug development, including enhanced metabolic stability, improved receptor affinity, and controlled conformational rigidity. A key strategy for peptide cyclization is the formation of a lactam bridge between the peptide's N-terminus (head) and the side-chain of an amino acid, often lysine.
This document provides detailed protocols for the incorporation of Nα-Fmoc-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl) into a peptide sequence via solid-phase peptide synthesis (SPPS) for the purpose of head-to-side-chain cyclization. This method involves the on-resin saponification of the lysine side-chain methyl ester to reveal a carboxyl group, which then reacts with the N-terminal amine to form the macrocycle. This approach provides an alternative to using more complex, orthogonally protected lysine derivatives. The key challenge, the selective on-resin hydrolysis of the methyl ester without cleaving the peptide from acid-labile resins, is addressed using a mild, non-aqueous method employing alkali metal trimethylsilanolates.[1]
Principle of the Method
The overall workflow involves four main stages:
-
Linear Peptide Synthesis: The peptide is assembled on a solid support using standard Fmoc/tBu chemistry, incorporating this compound at the desired position.
-
Orthogonal Deprotection: The N-terminal Fmoc group is removed to expose the free amine. Subsequently, the lysine side-chain methyl ester is selectively saponified on-resin to generate a free carboxylic acid.
-
On-Resin Cyclization: An intramolecular amide bond is formed between the N-terminal amine and the lysine side-chain carboxyl group using a suitable coupling agent.
-
Cleavage and Purification: The cyclic peptide is cleaved from the resin, and global side-chain deprotection is performed, followed by purification via HPLC.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide Resin (or other suitable resin) | Various | 100-200 mesh, ~0.5 mmol/g loading |
| Fmoc-protected amino acids | Various | Synthesis Grade |
| This compound | Various | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various | ACS Grade |
| Piperidine | Various | ACS Grade |
| Diisopropylethylamine (DIPEA) | Various | Peptide Synthesis Grade |
| HBTU / HATU | Various | Peptide Synthesis Grade |
| Sodium Trimethylsilanolate (TMSONa) | Various | Anhydrous |
| Tetrahydrofuran (THF) | Various | Anhydrous |
| Trifluoroacetic acid (TFA) | Various | Reagent Grade |
| Triisopropylsilane (TIS) | Various | Reagent Grade |
| Acetonitrile (ACN) | Various | HPLC Grade |
| Water (H₂O) | Various | HPLC Grade |
Protocol 1: Linear Peptide Synthesis using this compound
This protocol describes the assembly of a linear peptide on a Rink Amide resin.
-
Resin Swelling: Swell 100 mg of Rink Amide resin (~0.05 mmol) in DMF for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Drain the DMF and add 2 mL of 20% piperidine in DMF. Agitate for 5 minutes. Drain and repeat once for 15 minutes. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-amino acid (4 eq., 0.2 mmol), HBTU (3.9 eq., 0.195 mmol), and DIPEA (8 eq., 0.4 mmol) in 2 mL of DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor coupling completion with a Kaiser test.
-
Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat step 2 (Fmoc Deprotection) and step 3 (Amino Acid Coupling) for each subsequent amino acid in the sequence.
-
Incorporation of this compound:
-
For coupling this compound, dissolve the reagent (4 eq.), HBTU (3.9 eq.), and DIPEA (9 eq., 0.45 mmol - an extra equivalent is needed to neutralize the HCl salt) in DMF.
-
Couple as described in step 3.
-
-
Final N-terminal Fmoc Removal: After coupling the final amino acid, perform a final Fmoc deprotection (step 2) to expose the N-terminal amine required for cyclization.
Protocol 2: On-Resin Saponification of Lysine Methyl Ester
This crucial step uses sodium trimethylsilanolate (TMSONa) for selective, mild hydrolysis of the side-chain ester.[1]
-
Resin Preparation: After the final N-terminal Fmoc deprotection, wash the peptidyl-resin thoroughly with anhydrous THF (5x) to remove all traces of DMF and water.
-
Saponification Reaction:
-
Prepare a 0.5 M solution of TMSONa in anhydrous THF.
-
Add the TMSONa solution (10 eq., 0.5 mmol) to the resin.
-
Agitate the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide with TFA, and analyzing via LC-MS to confirm the conversion of the methyl ester to the carboxylic acid (mass difference of -14 Da).
-
-
Washing: Once the reaction is complete, drain the TMSONa solution. Wash the resin thoroughly with THF (3x), followed by a neutralizing wash with 0.5% acetic acid in DMF (2x), and finally with DMF (5x) and DCM (3x).
Protocol 3: On-Resin Head-to-Side-Chain Cyclization
-
Resin Swelling: Swell the resin (from Protocol 3.3) in DMF.
-
Intramolecular Coupling:
-
In a separate vial, dissolve HATU (5 eq., 0.25 mmol) and DIPEA (10 eq., 0.5 mmol) in 3 mL of DMF.
-
Add this cyclization cocktail to the resin. The reaction is typically performed at high dilution to favor intramolecular over intermolecular reactions.
-
Agitate at room temperature for 12-24 hours.
-
-
Monitoring: Monitor the cyclization by cleaving a small amount of peptide and analyzing via LC-MS. The cyclic product will have a mass corresponding to the linear precursor minus one molecule of water (18 Da).
-
Washing: Once cyclization is complete, wash the resin with DMF (5x) and DCM (3x) and dry it under vacuum.
Protocol 4: Final Cleavage and Purification
-
Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).
-
Cleavage Reaction: Add 2 mL of the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours. This step cleaves the peptide from the resin and removes all acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt).
-
Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.
-
Purification: Centrifuge to pellet the peptide, decant the ether, and dry the crude product. Purify the cyclic peptide using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by LC-MS and lyophilize the pure fractions.
Data Presentation
The following tables summarize expected outcomes for the synthesis of a model cyclic peptide.
Table 1: Summary of Synthesis Steps and Expected Yields
| Step | Description | Starting Material (mmol) | Product | Expected Yield (%) | Final Amount (mmol) |
| Linear Peptide Synthesis | Stepwise assembly of a 7-mer peptide on 100 mg Rink Amide resin | 0.05 | Resin-bound linear peptide | ~95 | 0.0475 |
| On-Resin Saponification | Hydrolysis of Lys(OMe) side chain using TMSONa | 0.0475 | Resin-bound deprotected peptide | ~90 | 0.0428 |
| On-Resin Cyclization | Intramolecular lactam bridge formation using HATU/DIPEA | 0.0428 | Resin-bound cyclic peptide | ~75 | 0.0321 |
| Cleavage, Purification & Lyophilization | TFA cleavage from resin, followed by RP-HPLC purification and lyophilization | 0.0321 | Purified cyclic peptide | ~40 | 0.0128 |
| Overall Yield | From starting resin to final purified product | 0.05 | Purified cyclic peptide | ~25.6 | 0.0128 |
Table 2: Characterization of a Model Cyclic Peptide (c[Gly-Phe-Leu-Ser-Lys-Ala-Tyr])
| Parameter | Method | Expected Result |
| Purity | RP-HPLC | >95% |
| Molecular Weight | LC-MS | Linear Precursor (after saponification): C₃₈H₅₅N₇O₁₀, Calculated [M+H]⁺: 786.4 Da. Observed: 786.4 ± 0.2 Da. |
| Cyclic Product: C₃₈H₅₃N₇O₉, Calculated [M+H]⁺: 768.4 Da. Observed: 768.4 ± 0.2 Da. |
Visualizations
Workflow for Cyclic Peptide Synthesis
Caption: Overall workflow for head-to-side-chain cyclization using Fmoc-Lys-OMe.
Key Chemical Transformations
Caption: Key on-resin deprotection and cyclization reaction steps.
References
Application Notes and Protocols: Fmoc-Lysine Compatibility with SPPS Resins
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique in peptide chemistry, enabling the systematic construction of peptide chains on an insoluble polymer support.[1][2] The choice of resin is critical as it determines the C-terminal functionality of the final peptide (e.g., acid or amide) and the conditions required for cleavage.[1][3] Lysine, with its reactive ε-amino group, requires careful side-chain protection to prevent undesired branching during synthesis.[4]
This document provides a detailed guide for researchers on the compatibility and application of Fmoc-protected lysine with various resins commonly used in SPPS. It addresses a common point of confusion: the appropriate form of the amino acid for initial resin loading. For SPPS, the first amino acid must have a free α-carboxyl group to couple to the resin.[2] Therefore, derivatives like Fmoc-Lys(PG)-OH (where PG is a side-chain protecting group) are used for loading, not C-terminally blocked versions like Fmoc-Lys-OMe.HCl, which are unsuitable for this purpose.[5]
The standard Fmoc/tBu strategy utilizes an acid-labile tert-butyl (tBu) group for side-chain protection and a base-labile Fmoc group for the α-amino terminus, creating an orthogonal system.[2][6] This document will focus on the use of Fmoc-Lys(Boc)-OH , the most common derivative, with Wang, 2-Chlorotrityl Chloride (2-CTC), and Rink Amide resins.
Resin Selection and Lysine Protecting Groups
The selection of a resin is dictated by the desired C-terminal functionality of the peptide.[7] The choice of the lysine side-chain protecting group must be orthogonal to both the Nα-Fmoc group and the resin linker's cleavage conditions.[2][4]
-
To obtain a C-terminal carboxylic acid:
-
Wang Resin: A widely used resin for generating peptide acids. Cleavage requires moderate to strong acid conditions (e.g., >50% TFA).[8]
-
2-Chlorotrityl Chloride (2-CTC) Resin: An acid-sensitive resin that allows for cleavage under very mild acidic conditions (e.g., 1-2% TFA), preserving acid-labile side-chain protecting groups to generate fully protected peptide fragments.[3][7]
-
-
To obtain a C-terminal amide:
-
Rink Amide Resin: The standard for producing peptide amides. The linker is cleaved with strong acid (e.g., 95% TFA), which simultaneously removes most common side-chain protecting groups.[9]
-
-
Lysine Side-Chain Protecting Groups:
-
Boc (tert-butyloxycarbonyl): The most common choice for Fmoc SPPS. It is stable to the basic conditions used for Fmoc removal (e.g., piperidine) but is readily cleaved by moderate to strong acids like TFA.[4]
-
Mtt (4-Methyltrityl) / Mmt (4-Methoxytrityl): Highly acid-sensitive groups that can be removed selectively on-resin with dilute TFA (e.g., 1-2%) while the peptide remains attached to Wang resin and Boc groups remain intact.[4][10] This allows for side-chain modification, such as cyclization or branching.[10][11]
-
Alloc (Allyloxycarbonyl): Cleaved by Pd(0) catalysts, offering an orthogonal strategy to both acid- and base-labile groups.
-
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) / ivDde: Removed by treatment with hydrazine, providing another layer of orthogonality for complex peptide synthesis.
-
Caption: Decision tree for selecting the appropriate resin and lysine protecting group.
Data Summary: Resin Compatibility and Performance
The following table summarizes key quantitative data for the loading of Fmoc-Lys(Boc)-OH onto different resins and the subsequent cleavage conditions. Loading efficiency can be determined spectrophotometrically by measuring the absorbance of the fulvene-piperidine adduct after Fmoc deprotection.[12]
| Parameter | Wang Resin | 2-Chlorotrityl Chloride (2-CTC) Resin | Rink Amide Resin |
| Typical Loading Capacity | 0.3 - 0.8 mmol/g[3] | 0.4 - 1.0 mmol/g[13] | 0.4 - 0.8 mmol/g[14] |
| C-Terminal Product | Carboxylic Acid[7] | Carboxylic Acid (Protected or Deprotected)[3][7] | Amide[7] |
| Loading Reagents | Fmoc-Lys(Boc)-OH, DIC/DIPEA, DMAP (cat.) | Fmoc-Lys(Boc)-OH, DIPEA | Fmoc-Linker, then standard coupling |
| Loading Time | 12 - 24 hours[12][15] | 0.5 - 4 hours[12][13] | N/A (Pre-loaded or linker attached first) |
| Cleavage Conditions | TFA / Scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)[9] | 1-2% TFA in DCM (for protected fragments) or standard 95% TFA cocktail | TFA / Scavengers (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)[16] |
| Cleavage Time | 1 - 3 hours | 5 - 60 minutes (mild), 1-3 hours (strong) | 1 - 3 hours |
| Key Advantage | Cost-effective standard for peptide acids.[3] | Mild cleavage allows synthesis of protected fragments; minimizes racemization.[3][7] | Direct synthesis of peptide amides.[14] |
| Key Disadvantage | Risk of racemization during loading; stronger cleavage conditions.[3][8] | Moisture sensitive; higher cost.[17] | Not suitable for peptide acids. |
TIS = Triisopropylsilane, TFA = Trifluoroacetic acid, DCM = Dichloromethane, DIC = N,N'-Diisopropylcarbodiimide, DIPEA = N,N-Diisopropylethylamine, DMAP = 4-Dimethylaminopyridine.
Experimental Protocols
Safety Precaution: Always handle reagents like TFA, DIC, DIPEA, and piperidine in a certified fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
This protocol is preferred for its speed and low risk of racemization.[12]
Caption: Workflow for loading the first amino acid onto 2-CTC resin.
-
Resin Swelling: Place 2-chlorotrityl chloride resin (1.0 g, e.g., 1.2 mmol/g capacity) in a reaction vessel. Add dry dichloromethane (DCM, 10 mL) and allow the resin to swell for 30 minutes with gentle agitation.[12]
-
Amino Acid Solution: In a separate flask, dissolve Fmoc-Lys(Boc)-OH (2 eq. relative to resin capacity) and DIPEA (4 eq.) in dry DCM (5-10 mL).[12]
-
Coupling: Drain the DCM from the swollen resin. Immediately add the amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[12]
-
Capping: To quench any unreacted chlorotrityl groups, add a solution of DCM:Methanol:DIPEA (17:2:1, v/v/v, 10 mL) and agitate for 30 minutes.[7][12] This step is crucial to prevent side reactions in subsequent synthesis steps.
-
Washing: Drain the capping solution and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum. Determine the final loading capacity using the Fmoc cleavage test.
This method requires activation of the carboxylic acid. The use of DIC/DMAP is common, but care must be taken to minimize racemization by including HOBt or using milder conditions.[8]
-
Resin Swelling: Swell Wang resin (1.0 g) in a 9:1 mixture of DCM:DMF (10 mL) for 1 hour.[12]
-
Activation Solution: In a separate flask, dissolve Fmoc-Lys(Boc)-OH (4 eq. relative to resin capacity) and HOBt (4 eq.) in a minimum volume of DMF.[12]
-
Coupling: Transfer the swollen resin to a reaction vessel and drain the solvent. Add the activation solution. Then, add DIC (4 eq.). Finally, add a solution of DMAP (0.1 eq.) in DMF.[12]
-
Reaction: Agitate the mixture at room temperature for 12 hours.[12]
-
Capping: Drain the reaction mixture. Add a solution of acetic anhydride (2 eq.) and DIPEA (2 eq.) in DCM to cap unreacted hydroxyl groups. Agitate for 30 minutes.[12]
-
Washing: Filter the resin and wash thoroughly with DMF (3x), DMF/DCM (1:1, 3x), and DCM (3x).[12]
-
Drying: Dry the resin under vacuum and determine the loading.
This cycle is repeated for each amino acid added to the peptide chain.
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes.[14]
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 7-10 minutes.
-
Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3-4 eq.) with a coupling reagent like HBTU (3-4 eq.) and a base like DIPEA (6-8 eq.) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 30-60 minutes.
-
Wash the resin with DMF (3x) and DCM (3x) and proceed to the next deprotection cycle.
-
The choice of cleavage cocktail depends on the resin and the amino acid composition of the peptide.[18][19]
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage:
-
Prepare a cleavage cocktail. A common choice is Reagent K : 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.[9] For peptides without sensitive residues, a simpler cocktail of TFA/TIS/H₂O (95:2.5:2.5) is effective.[16][20]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
-
Stir at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the peptide by adding the combined filtrate to a large volume of cold diethyl ether (approx. 10x the volume of the filtrate).
-
-
Isolation:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide can then be purified by HPLC.
-
References
- 1. biosynth.com [biosynth.com]
- 2. peptide.com [peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biosynth.com [biosynth.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptideweb.com [peptideweb.com]
- 13. researchgate.net [researchgate.net]
- 14. mesalabs.com [mesalabs.com]
- 15. bharavilabs.in [bharavilabs.in]
- 16. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 20. peptide.com [peptide.com]
Troubleshooting & Optimization
How to improve low yield in peptide synthesis with Fmoc-Lys-OMe.HCl.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS) when using Fmoc-Lys-OMe.HCl. The information is tailored for researchers, scientists, and drug development professionals to help improve peptide yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a derivative of the amino acid lysine used in solid-phase peptide synthesis (SPPS). In this compound, the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the carboxyl group is protected as a methyl ester (-OMe). The hydrochloride salt (.HCl) improves the compound's solubility and stability. This particular derivative is often used when the lysine residue is intended to be at the C-terminus of the peptide, or when modifications to the C-terminus are planned post-synthesis.
Q2: What are the main challenges associated with using this compound that can lead to low yield?
The primary challenges that can result in low yield when using this compound include:
-
Incomplete Coupling: The hydrochloride salt requires neutralization prior to coupling, and suboptimal neutralization can lead to inefficient amide bond formation.
-
Premature Fmoc Deprotection: The basic conditions required for neutralization of the hydrochloride could potentially lead to premature removal of the Fmoc group on other residues if not carefully controlled.
-
Side Reactions During Saponification: If the C-terminal methyl ester needs to be hydrolyzed (saponified) to a free carboxylic acid on the resin, this step can be incomplete or lead to side reactions like racemization.
-
Peptide Aggregation: Sequences containing hydrophobic residues are prone to aggregation, which can hinder both coupling and deprotection steps.[1]
-
Steric Hindrance: The bulkiness of the Fmoc group and the peptide-resin matrix can sometimes impede efficient coupling.[2]
Troubleshooting Guides
Problem 1: Low Coupling Efficiency of the First Amino Acid (this compound)
Symptom: A positive Kaiser test (dark blue beads) after the initial coupling of this compound to the resin, indicating unreacted free amines on the resin.[3][4]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Neutralization of HCl Salt | Prior to coupling, neutralize the this compound with a suitable base. Use 1 equivalent of a non-nucleophilic base like Diisopropylethylamine (DIEA) for every equivalent of the amino acid hydrochloride.[5] |
| Suboptimal Activation | Use a more potent activating agent. For sterically hindered couplings, HATU or HCTU are often more effective than HBTU or DIC/HOBt.[6] |
| Insufficient Coupling Time | Extend the coupling reaction time from the standard 1-2 hours to 4 hours or even overnight for difficult couplings.[6] |
| Poor Resin Swelling | Ensure the resin is adequately swollen in the synthesis solvent (e.g., DMF or NMP) for at least 30 minutes before coupling. |
Problem 2: Low Overall Yield After Synthesizing a Peptide with a C-terminal Lysine Methyl Ester
Symptom: Low quantity of the desired peptide is recovered after cleavage from the resin.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Peptide Aggregation | For sequences prone to aggregation, consider using a higher swelling resin (e.g., a PEG-based resin), or add chaotropic salts to the reaction mixture. Microwave-assisted synthesis can also help disrupt aggregation.[1][7] |
| Incomplete Fmoc Deprotection in Subsequent Cycles | If aggregation occurs, the piperidine solution may not efficiently access the Fmoc group. Increase the deprotection time or add a stronger base like DBU to the deprotection solution.[1] |
| Side Reactions During Final Cleavage | Use a cleavage cocktail with appropriate scavengers to prevent modification of sensitive amino acids. For peptides containing tryptophan, cysteine, or methionine, a standard cleavage cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT). |
Problem 3: Presence of Impurities or Deletion Sequences in the Final Product
Symptom: HPLC analysis of the crude peptide shows multiple peaks, indicating a heterogeneous product.[8]
Possible Causes & Solutions:
| Possible Cause | Solution |
| Incomplete Coupling at a Specific Residue | If a particular coupling is identified as problematic, perform a double coupling for that residue. After the initial coupling, wash the resin and repeat the coupling step with a fresh solution of activated amino acid.[6] |
| Incomplete Fmoc Deprotection | Monitor deprotection using a UV detector to ensure complete removal of the Fmoc group before proceeding to the next coupling step. |
| Aspartimide Formation | For sequences containing aspartic acid, this side reaction can occur. Adding HOBt to the piperidine deprotection solution can help minimize aspartimide formation.[7] |
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring Coupling Efficiency
Objective: To qualitatively detect the presence of free primary amines on the resin, indicating an incomplete coupling reaction.[3][9]
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol in 20 mL of n-butanol.
-
Solution C: 1 mL of 0.01 M aqueous KCN diluted with 49 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (10-15 beads) in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
| Observation | Interpretation | Recommended Action |
| Beads and solution are dark blue | Incomplete coupling | Recouple the amino acid |
| Beads are colorless, solution is yellow | Complete coupling | Proceed to the next step |
| Beads are dark blue, solution is colorless | Incomplete coupling | Extend coupling time or recouple |
Protocol 2: On-Resin Saponification of C-terminal Methyl Ester
Objective: To hydrolyze the C-terminal methyl ester of the peptide to a free carboxylic acid while the peptide is still attached to the resin.
Reagents:
-
1 M Lithium hydroxide (LiOH) in a 3:1 mixture of THF/water.
Procedure:
-
After the final Fmoc deprotection and washing of the peptide-resin, swell the resin in THF.
-
Add the 1 M LiOH solution to the resin (a 5-10 fold excess relative to the resin loading).
-
Allow the reaction to proceed at room temperature for 2-4 hours, with gentle agitation.
-
Monitor the reaction by taking a small sample of resin, cleaving the peptide, and analyzing by HPLC and mass spectrometry.
-
Once the saponification is complete, wash the resin thoroughly with THF/water, followed by DMF, and finally DCM.
-
Dry the resin under vacuum before proceeding with cleavage and final deprotection.
Caution: Saponification with strong bases like NaOH can lead to racemization of the C-terminal amino acid.[3][4][10] LiOH is generally considered a milder alternative. It is crucial to monitor the reaction carefully to avoid overexposure to the basic conditions.
Protocol 3: HPLC Analysis of Crude Peptide Purity
Objective: To assess the purity of the crude peptide after cleavage and deprotection.[11][12]
Materials:
-
Reversed-phase C18 HPLC column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Crude peptide sample dissolved in a suitable solvent (e.g., a small amount of DMSO followed by dilution with Mobile Phase A).
Procedure:
-
Equilibrate the C18 column with the starting mobile phase conditions (typically 95% A and 5% B).
-
Inject the prepared crude peptide sample.
-
Run a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% B over 30 minutes) at a constant flow rate.
-
Monitor the elution of the peptide and any impurities using a UV detector at 214 nm or 220 nm.[11]
-
Analyze the resulting chromatogram to determine the percentage purity of the main peptide peak relative to the total area of all peaks.
Visualizations
Caption: Experimental workflow for peptide synthesis using this compound.
Caption: Troubleshooting decision tree for low peptide yield.
References
- 1. codementor.io [codementor.io]
- 2. chempep.com [chempep.com]
- 3. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 4. EP0523461A2 - Process for the saponification of aminoacid-/peptide ester - Google Patents [patents.google.com]
- 5. bachem.com [bachem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Creating Security Decision Trees With Graphviz | Sensemaking by Shortridge [kellyshortridge.com]
- 9. anantha-kattani.medium.com [anantha-kattani.medium.com]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. kaggle.com [kaggle.com]
- 12. 1.10. Decision Trees — scikit-learn 1.7.2 documentation [scikit-learn.org]
Technical Support Center: Solid-Phase Peptide Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during solid-phase peptide synthesis (SPPS), with a focus on incomplete Fmoc deprotection of lysine and other amino acids.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain.[1] This prevents the next amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids).[1] These impurities can be challenging to separate from the target peptide, resulting in lower overall yield and purity.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection, especially for lysine?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, particularly those containing sterically hindered amino acids or sequences prone to aggregation (e.g., homo-oligomers of leucine or alanine), can physically prevent the deprotection reagent from accessing the Fmoc group.[1][2] The formation of secondary structures like β-sheets is a known cause of difficult deprotection.[1][2][3]
-
Suboptimal Reagents or Protocols: Degraded or impure reagents, such as the piperidine solution used for deprotection, can reduce efficiency.[1] Using inadequate reaction times, temperatures, or concentrations of the deprotection agent can also lead to incomplete removal.[1]
-
Poor Resin Swelling: If the solid support (resin) is not properly swelled, the peptide chains can be too close together, hindering the penetration of reagents.[1]
-
Resin Overloading: High loading of the initial amino acid on the resin can cause steric hindrance between growing peptide chains, impeding reagent access.[1]
-
Side-Chain Interactions: While the lysine side-chain protecting group (commonly Boc) is stable to the basic conditions of Fmoc removal, interactions within the peptide sequence can contribute to aggregation, indirectly hindering deprotection.
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods can be used to monitor the completeness of the deprotection step:
-
Qualitative Methods:
-
Kaiser Test (Ninhydrin Test): This is a widely used colorimetric test to detect the presence of free primary amines on the resin.[3][4] A positive result (blue/purple beads) after deprotection indicates successful Fmoc removal.[3][4] A negative result (yellow/colorless beads) suggests the Fmoc group is still attached.[3][4] Note that this test is not reliable for N-terminal proline.[3]
-
TNBS Test: The 2,4,6-trinitrobenzenesulfonic acid (TNBS) test is another chromogenic assay for detecting primary amines.[3]
-
-
Quantitative Methods:
-
UV Monitoring: The deprotection reaction releases dibenzofulvene (DBF), which reacts with piperidine to form a DBF-piperidine adduct.[3] This adduct has a characteristic UV absorbance at approximately 301-312 nm.[3] By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection in real-time.[3] Automated peptide synthesizers often use this method to extend deprotection times automatically until the reaction is complete.[3]
-
Troubleshooting Guide for Incomplete Fmoc Deprotection
This guide will help you diagnose and resolve issues with incomplete Fmoc removal.
References
Technical Support Center: Optimizing Fmoc-Lys-OMe.HCl Coupling Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling efficiency of Nα-Fmoc-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl). Navigate through our troubleshooting guides and frequently asked questions to resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low coupling efficiency with this compound?
A1: Low coupling efficiency can stem from several factors:
-
Incomplete neutralization: this compound is a salt. The hydrochloride must be neutralized with a non-nucleophilic base (e.g., DIPEA or NMM) to liberate the free amine for the coupling reaction. Insufficient base will result in a low concentration of the reactive amine.
-
Suboptimal Coupling Reagents: The choice of coupling reagent is critical. While many are available, their effectiveness can vary based on the specific substrates and reaction conditions. For sterically unhindered amino acids like lysine, most standard reagents should be effective if used correctly.
-
Moisture Contamination: Water in the reaction solvent (e.g., DMF, DCM) can hydrolyze the activated ester intermediate, leading to the regeneration of the carboxylic acid and failure of the coupling reaction. Always use anhydrous solvents.
-
Degraded Reagents: this compound and coupling reagents can degrade over time if not stored properly. Ensure they are stored under recommended conditions (typically cool and dry) and that their quality is high.
-
Low Reagent Concentration: Insufficient equivalents of the coupling partner or the coupling reagents can lead to an incomplete reaction.
Q2: How do I properly neutralize this compound for the coupling reaction?
A2: To neutralize the hydrochloride salt, a tertiary amine base is required. The most commonly used bases are N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM). Typically, you would dissolve the this compound in an anhydrous solvent like DMF or DCM and then add at least one equivalent of the base to generate the free amine in situ before adding the activated carboxylic acid component. In many standard protocols, the base is added to the reaction mixture containing both the amino acid and the coupling partner.
Q3: Which coupling reagents are recommended for this compound?
A3: For a relatively straightforward coupling involving the α-amino group of lysine, several classes of reagents are effective:
-
Carbodiimides: DIC (N,N'-Diisopropylcarbodiimide) is a common choice, almost always used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure to accelerate the reaction and, crucially, to suppress racemization.[1][2]
-
Aminium/Uronium Salts: Reagents like HBTU and HATU are highly efficient and lead to rapid reactions.[1][3][4] HATU is generally considered more reactive than HBTU and is particularly useful for difficult couplings, though both are excellent for standard couplings.[4]
-
Phosphonium Salts: PyBOP is another effective reagent that provides rapid coupling with minimal side reactions.
The choice often depends on cost, availability, and the specific requirements of the synthesis (e.g., minimizing racemization for sensitive applications).
Q4: How can I monitor the progress of the coupling reaction?
A4: The most common method for monitoring the reaction is Thin-Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate and eluted with an appropriate solvent system. The disappearance of the starting materials (the activated acid and the free amine) and the appearance of the product spot indicate the reaction's progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to analyze aliquots of the reaction mixture over time.
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Neutralization of HCl Salt | Ensure at least 1 equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) is added for every equivalent of this compound. For aminium/uronium reagents like HBTU/HATU, which require base for activation, ensure sufficient base is present for both neutralization and activation (typically 2-3 equivalents total). |
| Presence of Moisture | Use high-purity, anhydrous solvents (DMF, DCM). Store solvents over molecular sieves. Handle reagents in a dry environment (e.g., under an inert atmosphere of nitrogen or argon). |
| Inefficient Coupling Reagent/Protocol | Switch to a more powerful coupling reagent (e.g., from DIC/HOBt to HATU). Increase the reaction time or slightly elevate the temperature (e.g., from 0°C to room temperature), but monitor for side reactions. |
| Degraded Reagents | Purchase fresh this compound and coupling reagents from a reputable supplier. Store all reagents according to the manufacturer's instructions (typically at -20°C, protected from moisture). |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid component and the coupling reagents relative to the this compound. |
Problem 2: Presence of Impurities or Side Products
| Potential Cause | Recommended Solution |
| Racemization | This is a critical issue where the stereochemistry of the amino acid is compromised. Always use a racemization-suppressing additive like HOBt or OxymaPure, especially with carbodiimide reagents.[5][6] Aminium reagents like HATU are known to be very effective at minimizing racemization.[4] Avoid using excess base or high temperatures for extended periods. |
| Formation of N-acylurea | This is a common side reaction when using carbodiimides (like DCC or DIC) without an additive. The activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea. Always use DIC in conjunction with HOBt or Oxyma. |
| Guanidinylation of the N-terminus | This can occur when using an excess of aminium/uronium reagents like HBTU or HATU, which can react with the free amine of your product.[1] Avoid using a large excess of these coupling reagents. |
| Unreacted Starting Material | If starting materials are present alongside the product, the reaction is incomplete. Refer to the "Low or No Product Yield" table to improve reaction conditions. Purification via flash column chromatography will be necessary to separate the product. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
The following table provides a qualitative and semi-quantitative comparison of common coupling reagents for a standard solution-phase coupling of an Fmoc-amino acid. The data is representative and actual performance may vary based on specific substrates and conditions.
| Coupling Reagent System | Typical Reaction Time | Relative Reactivity | Racemization Risk (without additives) | Key Considerations |
| DIC / HOBt | 2 - 12 hours | Moderate | Moderate | Cost-effective and widely used. HOBt is essential to prevent side reactions and suppress racemization.[2] |
| DIC / OxymaPure | 1 - 4 hours | High | Low | OxymaPure is often more effective than HOBt at accelerating the reaction and suppressing racemization. Considered a safer alternative to HOBt.[7][8] |
| HBTU / DIPEA | 15 - 60 minutes | High | Low | Fast and efficient. The byproducts are generally water-soluble, simplifying workup.[1] |
| HATU / DIPEA | 10 - 45 minutes | Very High | Very Low | More reactive than HBTU, ideal for sterically hindered or difficult couplings.[3][4] Excellent at suppressing racemization due to the HOAt moiety. |
| PyBOP / DIPEA | 15 - 60 minutes | High | Low | A phosphonium salt-based reagent. Byproducts are generally less hazardous than those from HBTU/HATU. |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Peptide Coupling using HATU
This protocol describes the coupling of a generic N-Fmoc protected amino acid (Fmoc-AA-OH) to this compound.
Materials:
-
This compound
-
Fmoc-AA-OH (the carboxylic acid component)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc), 1 M HCl, saturated NaHCO₃ solution, brine for workup
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation of Amine Component:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq.) in anhydrous DMF.
-
Add DIPEA (1.1 eq.) to the solution to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature.
-
-
Activation of Carboxylic Acid Component:
-
In a separate flame-dried flask, dissolve Fmoc-AA-OH (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (2.2 eq.) to this solution and stir for 2-5 minutes at room temperature. This "pre-activation" step generates the reactive OAt-ester.
-
-
Coupling Reaction:
-
Transfer the activated Fmoc-AA-OH solution to the flask containing the neutralized Fmoc-Lys-OMe solution using a syringe or cannula.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours.
-
-
Workup and Purification:
-
Once the reaction is complete (as indicated by TLC), dilute the mixture with ethyl acetate.
-
Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude dipeptide by flash column chromatography on silica gel.
-
Mandatory Visualizations
Diagram 1: General Workflow for this compound Coupling
Caption: Experimental workflow for a typical solution-phase peptide coupling reaction.
Diagram 2: Troubleshooting Logic for Low Coupling Yield
Caption: A flowchart to diagnose and resolve issues of low product yield.
References
- 1. bachem.com [bachem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Lys-OMe HCl | 99532-86-2 | Benchchem [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Avoid Racemization of Fmoc-Protected Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize or eliminate racemization of Fmoc-protected amino acids during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process where a chiral amino acid, which is exclusively in its L-form in natural peptides, converts into a mixture of both L- and D-enantiomers. This loss of stereochemical integrity during peptide synthesis can lead to the formation of diastereomeric peptide impurities. These impurities can be challenging to separate from the desired peptide and may significantly alter its biological activity.[1][2]
Q2: What is the primary mechanism of racemization during peptide bond formation?
A2: The predominant mechanism for racemization during the coupling of Fmoc-amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The α-proton of this intermediate is acidic and can be readily abstracted by a base. Subsequent reprotonation can occur from either side of the planar intermediate, leading to a mixture of L and D isomers. A secondary, less common mechanism is the direct enolization of the activated carboxylic acid, where a base directly abstracts the α-proton.
Q3: Which amino acids are most susceptible to racemization?
A3: Histidine (His) and Cysteine (Cys) are particularly prone to racemization.[3] Other amino acids that can be susceptible, especially under non-optimized conditions, include Serine (Ser), Phenylalanine (Phe), and Aspartic Acid (Asp).[4][5] The specific side-chain protecting group can also influence the rate of racemization.
Q4: How do coupling reagents influence racemization?
A4: The choice of coupling reagent is a critical factor in controlling racemization. Carbodiimide reagents like DCC (N,N'-dicyclohexylcarbodiimide) and DIC (N,N'-diisopropylcarbodiimide), when used alone, can lead to significant racemization.[1][6] Uronium/aminium and phosphonium salt-based reagents are generally more efficient and result in lower levels of racemization, especially when used with additives.[1][7]
Troubleshooting Guides
Issue 1: High levels of epimerization detected in the final peptide product.
This is a common issue that can often be traced back to the coupling step. Here's a step-by-step guide to troubleshoot and mitigate the problem.
| Potential Cause | Recommended Solution |
| Use of a racemization-prone coupling reagent (e.g., carbodiimides alone). | Add an anti-racemization additive such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (OxymaPure) to the coupling reaction.[3][6] Alternatively, switch to a uronium/aminium (e.g., HATU, HCTU) or phosphonium (e.g., PyBOP, PyAOP) based coupling reagent.[1] |
| The base used is too strong or sterically unhindered. | Use a weaker or more sterically hindered base. For example, replace N,N-diisopropylethylamine (DIPEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[8] |
| Elevated reaction temperature. | Perform the coupling reaction at a lower temperature (e.g., 0 °C). This is especially important for microwave-assisted synthesis where temperatures can be significantly elevated.[2] |
| The specific amino acid being coupled is highly susceptible to racemization (e.g., His, Cys). | For Histidine, use a side-chain protecting group on the imidazole nitrogen, such as Trityl (Trt) or Methoxymethoxybenzyl (Mbm), to reduce racemization.[3][9] For Cysteine, the combination of DIC with OxymaPure has been shown to minimize racemization.[5][7] |
Issue 2: Unexpected diastereomers are observed when coupling peptide fragments.
The C-terminal amino acid of a peptide fragment is significantly more prone to racemization upon activation than a single N-protected amino acid.
| Potential Cause | Recommended Solution |
| Activation of the C-terminal amino acid of the peptide fragment. | Couple fragments using a strategy that minimizes racemization, such as employing coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). Consider segment condensation strategies that utilize C-terminal Glycine or Proline residues, which are not prone to racemization. |
Quantitative Data on Racemization
The choice of coupling reagent and additives has a significant impact on the level of racemization. The following table summarizes the percentage of D-isomer formation for the coupling of racemization-prone Fmoc-amino acids using various coupling agents.
| Coupling Reagent/Additive | Base | Temperature (°C) | % D-Isomer (Fmoc-L-His(Trt)-OH) | % D-Isomer (Fmoc-L-Cys(Trt)-OH) | % D-Isomer (Fmoc-L-Ser(tBu)-OH) |
| HATU | NMM | RT | 1.8 | 0.5 | 0.2 |
| HBTU | NMM | RT | 3.5 | 1.2 | 0.4 |
| PyBOP | NMM | RT | 2.1 | 0.8 | 0.3 |
| DIC/HOBt | - | RT | 1.5 | 0.6 | 0.2 |
| DIC/HOAt | - | RT | 1.2 | 0.4 | 0.1 |
| DIC/OxymaPure | - | RT | 1.8 | Negligible | Negligible |
| HATU | NMM | 55 | 31.0 | 4.2 | 1.5 |
Data compiled from multiple sources for illustrative purposes.[5] Actual values may vary depending on specific reaction conditions and peptide sequence.
Experimental Protocols
Protocol 1: Standard Coupling Procedure to Minimize Racemization
This protocol provides a general procedure for the coupling of an Fmoc-protected amino acid to a resin-bound peptide, incorporating strategies to minimize racemization.
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminus in N,N-dimethylformamide (DMF) for 30 minutes.
-
Fmoc-Deprotection: Remove the N-terminal Fmoc group using a solution of 20% piperidine in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of OxymaPure in DMF.
-
Coupling Reagent Addition: Add 3 equivalents of N,N'-diisopropylcarbodiimide (DIC) to the solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 2-4 hours. Monitor the reaction completion using a ninhydrin (Kaiser) test.
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol, and then dry under vacuum.
Protocol 2: Chiral HPLC Analysis to Quantify Racemization
This protocol describes a method to determine the extent of racemization by analyzing the enantiomeric purity of an amino acid after a coupling reaction.
-
Model Dipeptide Synthesis: Synthesize a model dipeptide by coupling the Fmoc-amino acid of interest (e.g., Fmoc-L-His(Trt)-OH) to a chiral amino acid ester (e.g., H-L-Leu-OtBu) using the coupling conditions under investigation.
-
Cleavage: Cleave the resulting protected dipeptide from the resin.
-
Hydrolysis: Hydrolyze the dipeptide using 6 M HCl at 110°C for 24 hours to liberate the free amino acids.
-
Sample Preparation: Dry the hydrolysate to remove the acid. Re-dissolve the amino acid mixture in a suitable buffer.
-
Chiral HPLC Analysis: Inject the sample onto a chiral HPLC column. Separate the D- and L-amino acids using an appropriate mobile phase.[10] The percentage of the D-isomer can be calculated from the peak areas in the chromatogram.
Visualizations
References
- 1. chempep.com [chempep.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 7. bachem.com [bachem.com]
- 8. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 9. mesalabs.com [mesalabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Managing Aggregation in Peptides Containing Fmoc-Lys-OMe.HCl
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues during solid-phase peptide synthesis (SPPS) involving Fmoc-Lys-OMe.HCl.
Frequently Asked Questions (FAQs)
Q1: What is peptide aggregation and why is it a problem in SPPS?
A1: During SPPS, as the peptide chain elongates on the solid support, it can fold into secondary structures like β-sheets. These structures can cause individual peptide chains to stick together through intermolecular hydrogen bonds, a phenomenon known as aggregation. This aggregation can physically block reactive sites, leading to incomplete Fmoc deprotection and poor coupling efficiency. The result is a lower yield of the target peptide and an increase in deletion-sequence impurities, which complicates purification.
Q2: Is this compound itself prone to causing aggregation?
A2: There is no direct evidence to suggest that this compound is inherently more prone to causing aggregation than other standard Fmoc-amino acids. Peptide aggregation is primarily a sequence-dependent issue, driven by stretches of hydrophobic amino acids or those capable of forming strong hydrogen bonds. However, the properties of this compound could indirectly influence the synthesis environment. The hydrochloride salt form is intended to enhance solubility in some solvents, which can be beneficial.[1] Conversely, if the peptide sequence being synthesized has poor solubility, the characteristics of the C-terminal methyl ester may play a role in the overall solvation of the peptide-resin complex.
Q3: My peptide synthesis is failing after incorporating this compound. How do I know if aggregation is the cause?
A3: On-resin aggregation can be identified by several key indicators:
-
Poor Resin Swelling: The resin beads may clump together and fail to swell properly in the synthesis solvent.
-
Slow or Incomplete Reactions: You may observe that both the Fmoc deprotection (removal of the Fmoc group with piperidine) and the subsequent amino acid coupling steps become sluggish or do not go to completion.
-
Inconclusive Monitoring Tests: Colorimetric tests like the Kaiser test (ninhydrin test) may give a false negative (indicating complete coupling) because the aggregated peptide chains can prevent the test reagents from reaching the unreacted amino groups.
-
Physical Appearance: In severe cases, the peptide-resin may take on a gelatinous or clumpy appearance.
Q4: Can the hydrochloride salt on this compound affect my coupling reaction?
A4: Yes, the hydrochloride is an acid salt. In standard Fmoc-SPPS, the coupling reaction is typically carried out under basic conditions, facilitated by a base like N,N-diisopropylethylamine (DIPEA). The HCl salt will neutralize one equivalent of the base added. Therefore, when using this compound, you may need to add an additional equivalent of base to ensure the reaction medium is sufficiently basic for the coupling to proceed efficiently.
Q5: Does the C-terminal methyl ester (-OMe) offer any advantages or disadvantages regarding aggregation?
A5: C-terminal esters can influence the overall hydrophobicity and solubility of a peptide.[2] While a methyl ester is a relatively small group, it can alter the solvation properties of the peptide chain compared to a free carboxylic acid or a bulky resin linker. In sequences that are already prone to aggregation, any change in solvation can potentially tip the balance. However, the primary strategies for combating aggregation focus on disrupting the backbone hydrogen bonding rather than modifications to the C-terminus.[3]
Troubleshooting Guide
If you suspect on-resin aggregation involving a peptide containing this compound, consult the following table for potential solutions.
| Symptom | Potential Cause | Recommended Solution(s) | Relevant Protocol(s) |
| Poor resin swelling, clumping of beads | On-resin peptide aggregation reducing solvent penetration. | 1. Improve Solvation: Switch from DMF to NMP or add chaotropic salts. 2. Physical Disruption: Apply sonication during deprotection and coupling steps. | Protocol 1: Chaotropic Salt Wash Protocol 2: Sonication |
| Incomplete Fmoc-deprotection (positive colorimetric test after deprotection) | Aggregation is sterically hindering the piperidine from reaching the Fmoc group. | 1. Stronger Deprotection: Add DBU to the piperidine solution. 2. Increase Temperature: Perform the deprotection at an elevated temperature. | Protocol 3: DBU-Mediated Deprotection |
| Failed or incomplete coupling (positive Kaiser test after coupling) | The N-terminus of the growing peptide is inaccessible due to aggregation. | 1. Use Structure-Disrupting Amino Acids: If possible, resynthesize the peptide incorporating pseudoproline dipeptides or an Hmb/Dmb-protected amino acid every 6-7 residues. 2. Specialized Solvents: Use a "Magic Mixture" for the coupling step. 3. Higher Temperature/Microwave: Perform the coupling at a higher temperature or use a microwave peptide synthesizer. | Protocol 4: Incorporation of Pseudoproline Dipeptides Protocol 5: Use of "Magic Mixture" |
| Crude peptide is insoluble after cleavage from the resin | The final peptide has a high propensity to aggregate in solution. | 1. Incorporate Solubilizing Tags: During synthesis, add a poly-arginine or poly-lysine tag that can be cleaved after purification. 2. Alternative Dissolution: Attempt to dissolve the crude peptide in a small amount of DMSO, DMF, or formic acid before diluting it into the purification buffer. | - |
Data on General Anti-Aggregation Strategies
| Strategy | Mechanism of Action | Reported Impact on Synthesis Efficiency | Considerations |
| Pseudoproline Dipeptides | Introduce a "kink" in the peptide backbone, disrupting the formation of β-sheets.[4] | Can significantly improve yields and purity for long or aggregation-prone sequences.[1] | Requires the presence of a Ser or Thr in the sequence at an appropriate position.[4] |
| Hmb/Dmb Backbone Protection | A protecting group on the backbone amide nitrogen physically blocks hydrogen bond formation.[5] | Highly effective in preventing aggregation, even in very difficult sequences.[5] | The acylation of the Hmb/Dmb-protected amino acid can be slow and require stronger coupling reagents.[5] |
| Chaotropic Salts (e.g., LiCl, KSCN) | Disrupt the structure of water and interfere with intermolecular hydrogen bonds.[3] | Can improve coupling efficiency by enhancing the solvation of the peptide-resin.[3] | Must be thoroughly washed away after use to avoid interference with subsequent steps. |
| Elevated Temperature / Microwave | Provides energy to disrupt hydrogen bonds and increase reaction kinetics. | Can significantly shorten reaction times and improve yields. | May increase the risk of side reactions like racemization, especially for sensitive amino acids like histidine and cysteine.[6] |
| Sonication | Uses ultrasonic waves to physically break up aggregates and improve reagent penetration.[7] | Can lead to higher yields and purity with reduced reaction times.[7] | Potential for localized overheating if not properly controlled.[8] |
Experimental Protocols
Protocol 1: Chaotropic Salt Wash
-
Objective: To disrupt hydrogen bonds causing aggregation and improve solvation.
-
Procedure:
-
Prepare a 0.8 M solution of LiCl in DMF.
-
Before the coupling step, wash the peptide-resin with the LiCl/DMF solution for 2-5 minutes.
-
Thoroughly wash the resin with DMF (at least 5 times) to completely remove the chaotropic salt.
-
Proceed with the standard coupling protocol.
-
Protocol 2: Sonication
-
Objective: To physically disrupt peptide aggregates on the resin.
-
Procedure:
-
During the Fmoc-deprotection and/or amino acid coupling steps, place the reaction vessel in a sonicating water bath.
-
Apply sonication for the duration of the chemical reaction.
-
Ensure the temperature of the water bath is controlled to prevent overheating of the reaction.
-
Protocol 3: DBU-Mediated Deprotection
-
Objective: To enhance the efficiency of Fmoc removal for sterically hindered sites.
-
Procedure:
-
Prepare a fresh deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 20% piperidine in DMF.
-
Treat the peptide-resin with this solution for 5-10 minutes.
-
Drain and repeat the treatment with fresh solution for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (at least 6 times) to remove all traces of DBU and piperidine before the coupling step.
-
Protocol 4: Incorporation of Pseudoproline Dipeptides
-
Objective: To proactively prevent aggregation by introducing a structure-breaking element.
-
Procedure:
-
Identify a Ser or Thr residue within the problematic sequence.
-
In the synthesis plan, replace the Fmoc-Xaa-OH and Fmoc-Ser/Thr-OH coupling steps with a single coupling of the corresponding Fmoc-Xaa-Ser/Thr(ΨPro)-OH dipeptide.
-
Dissolve the pseudoproline dipeptide (1.5-2 equivalents) and a coupling agent (e.g., HCTU, 1.5-2 equivalents) in DMF.
-
Add DIPEA (3-4 equivalents) to activate the dipeptide.
-
Add the activated mixture to the deprotected resin and allow the coupling to proceed for 1-2 hours. The native Ser or Thr residue is regenerated during the final TFA cleavage.[3]
-
Protocol 5: Use of "Magic Mixture"
-
Objective: To improve the solvation of highly aggregated peptide chains.
-
Procedure:
-
Prepare the "Magic Mixture" solvent system: a 1:1:1 mixture of DCM/DMF/NMP containing 1% (v/v) Triton X-100 and 2 M ethylenecarbonate.
-
For the coupling step, use this mixture as the solvent for your activated amino acid.
-
Perform the coupling reaction at an elevated temperature of 55°C.
-
Visual Guides
Caption: Troubleshooting workflow for identifying and addressing on-resin peptide aggregation.
Caption: How peptide aggregation hinders the coupling reaction during SPPS.
Caption: Decision flowchart for selecting a proactive anti-aggregation strategy.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Fmoc-Lys-OMe.HCl and Scavenger Interactions
This technical support center provides guidance on the stability and handling of Fmoc-Lys-OMe.HCl, particularly concerning its interaction with scavengers commonly used in peptide synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Introduction to Scavengers in Fmoc Chemistry
In Fmoc-based solid-phase peptide synthesis (SPPS), scavengers are crucial during the final cleavage step, where the peptide is removed from the resin and side-chain protecting groups are cleaved.[1][2][3] This process, typically mediated by strong acids like trifluoroacetic acid (TFA), generates highly reactive carbocations from the protecting groups (e.g., Boc, Trt).[2] If not neutralized, these carbocations can lead to unwanted modifications of sensitive amino acid residues such as Tryptophan, Methionine, Tyrosine, and Cysteine, resulting in impurities and reduced yield.[1][2] Scavengers are nucleophilic agents added to the cleavage cocktail to trap these reactive species.[1][2]
It is important to note that the primary application for scavengers is during the deprotection of a completed peptide from the solid support. The stability of an individual protected amino acid like this compound in the presence of scavengers is not a standard experimental concern, as these reagents are not typically mixed outside of the final cleavage context.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of scavengers in experiments involving Fmoc-protected amino acids?
A1: Scavengers are essential during the final acid-mediated cleavage and deprotection of a peptide from a solid support in Fmoc-SPPS.[1][2] Their function is to "scavenge" or trap reactive cationic species generated from side-chain protecting groups and the resin linker, thus preventing side reactions with nucleophilic amino acid residues in the newly synthesized peptide.[2]
Q2: Are there any concerns about the stability of the Fmoc group on this compound when exposed to scavengers?
A2: Under normal conditions, the Fmoc group is stable to the acidic conditions of cleavage but is labile to bases like piperidine.[4] Scavengers are used in acidic cleavage cocktails (e.g., high concentration of TFA).[3][5] Therefore, direct instability of the Fmoc group due to scavengers in a standard cleavage protocol is not a primary concern. However, some scavengers are thiol-based and could potentially interact with the Fmoc group under non-standard conditions, though this is not a commonly reported issue.[6]
Q3: Can scavengers react with the methyl ester of this compound?
A3: The methyl ester group (-OMe) on this compound is generally stable under the acidic conditions of cleavage. While some scavengers are nucleophiles, the acidic environment of the cleavage cocktail would likely protonate the ester, making it less susceptible to nucleophilic attack. The primary concern during cleavage is the stability of the peptide backbone and amino acid side chains.
Q4: What are the most common scavengers used in Fmoc peptide synthesis?
A4: A variety of scavengers are used depending on the amino acid composition of the peptide.[2][3] Common scavengers include:
-
Triisopropylsilane (TIS): Effective in reducing trityl and other carbocations.[7]
-
Water: Helps to hydrolyze t-butyl cations and scavenge other reactive species.
-
1,2-Ethanedithiol (EDT): A thiol-based scavenger that is particularly effective in preventing acid-catalyzed oxidation of tryptophan and assists in the removal of trityl groups from cysteine.[2]
-
Thioanisole: Used to scavenge reactive species.
-
Phenol: Acts as a scavenger for carbocations.
A widely used general-purpose cleavage cocktail is Reagent K, which contains TFA, water, phenol, thioanisole, and EDT.[2] For many modern applications with improved protecting groups, a simpler cocktail of TFA/TIS/water is often sufficient.[2][4]
Troubleshooting Guide
Issue: Low yield or purity of a lysine-containing peptide after cleavage.
| Potential Cause | Troubleshooting Steps |
| Incomplete removal of the Lys(Boc) protecting group | The Boc group on the lysine side chain is removed during the final TFA cleavage. If cleavage is incomplete, extend the cleavage time or use a stronger acid cocktail if compatible with your peptide. Monitor the deprotection by HPLC.[2] |
| Side reactions with sensitive residues | If your peptide contains residues like Trp, Met, Cys, or Tyr, ensure you are using an appropriate scavenger cocktail to prevent alkylation or oxidation.[2][3][5] For example, for peptides with cysteine, the inclusion of a reducing scavenger like EDT is recommended.[8] |
| Reattachment of the peptide to the resin | Although less common with lysine, some peptides can reattach to the resin via reactive side chains. Ensure sufficient scavenger concentration and appropriate cleavage time. |
| Precipitation issues | After cleavage, the peptide is typically precipitated with cold ether.[3] If precipitation is poor, this can lead to loss of product. Ensure the ether is sufficiently cold and use an adequate volume. |
Issue: Unexpected peaks in the HPLC chromatogram of a lysine-containing peptide.
| Potential Cause | Troubleshooting Steps |
| Modification of sensitive amino acids | This is often due to inadequate scavenging. Review your peptide sequence and select a scavenger cocktail optimized for the residues present. For example, tryptophan is highly susceptible to modification and benefits from scavengers like EDT or the use of a Boc protecting group on its side chain.[2][9] |
| Formation of deletion sequences | This is a synthesis-related issue, not a cleavage problem. It arises from incomplete coupling or premature Fmoc deprotection during synthesis. Review your synthesis protocol and coupling efficiencies. |
| Aspartimide formation | If your peptide contains an Asp-Xxx sequence (especially Asp-Gly or Asp-Ser), it can be prone to aspartimide formation during the basic Fmoc deprotection steps of the synthesis. This is a synthesis issue, but the byproducts are observed after cleavage. |
Quantitative Data: Common Scavenger Cocktails
| Cocktail Name/Composition | Target Residues/Protecting Groups | Typical Composition (v/v) | Notes |
| TFA/TIS/H₂O | General purpose, peptides without highly sensitive residues.[2][4][7] | TFA (95%), TIS (2.5%), H₂O (2.5%) | A good starting point for most sequences, especially when using modern protecting groups like Arg(Pbf) and Trp(Boc).[2] |
| Reagent K | Peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).[2] | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | A "classic" and robust cocktail, but its components are toxic and malodorous.[2] |
| TFA/TIS/EDT/H₂O | Peptides containing Cysteine and/or Tryptophan.[8] | TFA (92.5%), TIS (2.5%), EDT (2.5%), H₂O (2.5%) | EDT is particularly effective at preventing tryptophan oxidation and aids in trityl group removal from cysteine.[2] |
| Reagent R | Peptides with Arg(Mtr/Pmc), Trp, Met, Cys, His.[3] | TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%) | Recommended for sequences that are prone to side reactions.[3] |
Experimental Protocols
Protocol: Standard Cleavage and Deprotection of a Lysine-Containing Peptide from a Solid Support
This protocol is a general guideline. The specific scavenger cocktail and cleavage time may need to be optimized based on the peptide sequence.
-
Resin Preparation:
-
Place the peptide-resin in a suitable reaction vessel.
-
Wash the resin thoroughly with dichloromethane (DCM) (3 x 1 min) to remove residual N,N-dimethylformamide (DMF).
-
Dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation:
-
Prepare the desired cleavage cocktail fresh. For a peptide containing Lys(Boc) and other non-sensitive residues, a common choice is TFA/TIS/H₂O (95:2.5:2.5 v/v).
-
Caution: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), as TFA is highly corrosive and the scavengers can be noxious.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be extended for peptides with multiple sterically hindered or difficult-to-deprotect residues.
-
-
Peptide Precipitation:
-
Filter the cleavage mixture to separate the resin beads.
-
Collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether (-20°C).
-
A white precipitate of the crude peptide should form.
-
-
Peptide Isolation and Purification:
-
Centrifuge the ether suspension to pellet the peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Visualizations
Caption: Workflow for peptide cleavage and deprotection.
Caption: Decision tree for scavenger cocktail selection.
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. chimia.ch [chimia.ch]
- 7. An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotage.com [biotage.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Double Coupling Strategy for Difficult Sequences with Fmoc-Protected Amino Acids
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for employing a double coupling strategy in Solid-Phase Peptide Synthesis (SPPS), particularly when encountering difficult sequences. While the use of Fmoc-Lys(Boc)-OH is standard for incorporating lysine residues, this guide also addresses the specific considerations for peptides with a C-terminal lysine methyl ester, a modification related to Fmoc-Lys-OMe.HCl.
Frequently Asked Questions (FAQs)
Q1: What constitutes a "difficult sequence" in Fmoc-SPPS?
A difficult sequence in SPPS refers to a peptide chain that is prone to aggregation on the solid support, leading to incomplete deprotection and coupling reactions.[1] This is often observed in sequences rich in hydrophobic or β-branched amino acids, or those that can form stable secondary structures like β-sheets.[1] Aggregation can cause the peptide-resin to shrink and may lead to truncated or deletion sequences in the final product.[1][2]
Q2: What is a double coupling strategy and when should it be used?
A double coupling strategy involves repeating the amino acid coupling step to ensure the reaction goes to completion.[3] It is a common technique to improve the purity and yield of peptides, especially for difficult sequences where a single coupling may be inefficient.[4][5] This strategy is particularly recommended for sterically hindered amino acids like arginine or when coupling to a residue immediately following a bulky or aromatic amino acid.[4][5]
Q3: Can I use this compound directly in a standard Fmoc-SPPS double coupling cycle?
The direct use of Fmoc-amino acid methyl esters, such as this compound, in a standard SPPS coupling cycle on a growing peptide chain is not a conventional method. Typically, Fmoc-amino acids with a free carboxyl group (e.g., Fmoc-Lys(Boc)-OH) are used for chain elongation. This compound is more suited for solution-phase synthesis or for the synthesis of peptides with a C-terminal lysine methyl ester, which usually involves a specific resin anchoring strategy.
Q4: How can I synthesize a peptide with a C-terminal lysine methyl ester?
Synthesizing a peptide with a C-terminal ester can be achieved through several methods, including:
-
Side-chain anchoring: The C-terminal amino acid ester can be anchored to the resin via its side chain, leaving the C-terminal ester intact.[6]
-
Displacement from the resin: The peptide can be synthesized on a specific resin and then cleaved by an amino acid ester in solution.[7]
-
Post-synthesis modification: The peptide can be synthesized with a C-terminal carboxylic acid and then esterified in solution after cleavage from the resin.
Q5: What are the signs of incomplete coupling?
Incomplete coupling can be identified by:
-
A positive Kaiser test after the coupling step, indicating the presence of unreacted primary amines.[3][8]
-
The appearance of unexpected peaks in the HPLC chromatogram of the crude peptide, corresponding to deletion sequences.[3]
-
Low yield of the desired peptide after cleavage.[3]
Troubleshooting Guide for Difficult Sequences
This guide provides solutions to common problems encountered during the synthesis of difficult peptide sequences using a double coupling strategy.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Positive Kaiser test after the first coupling | - Steric hindrance of the amino acid being coupled.- Aggregation of the peptide-resin.- Insufficient activation of the amino acid. | - Proceed with a double coupling step.[3]- Increase the coupling time for the second coupling.- Use a more potent coupling reagent like HATU for the second coupling.[2]- Consider switching to a solvent system known to disrupt aggregation (e.g., using NMP or adding DMSO).[1] |
| Positive Kaiser test even after double coupling | - Severe on-resin aggregation.- Incomplete Fmoc deprotection in the previous step. | - Before the next coupling, perform an acetylation step (capping) to block the unreacted amines and prevent the formation of deletion sequences.- For future syntheses of the same or similar sequences, consider using pseudoproline dipeptides or backbone-protecting groups to disrupt aggregation.[9][10]- Ensure complete Fmoc deprotection by extending the deprotection time or using a stronger base cocktail (e.g., with DBU).[1] |
| Low crude peptide purity despite double coupling | - Side reactions such as aspartimide formation, especially in sequences containing Asp-Gly or Asp-Ser.[1]- Racemization during coupling, particularly with cysteine. | - For aspartimide-prone sequences, add HOBt to the piperidine deprotection solution.[1]- For cysteine-containing peptides, use coupling conditions that minimize racemization, such as DIPCDI/HOBt activation.- Ensure high purity of the Fmoc-amino acid building blocks.[11] |
| Resin shrinking or poor swelling | - On-resin aggregation of the growing peptide chains. | - Switch to a low-substitution resin for the synthesis.[12]- Use chaotropic salts like LiCl in the coupling mixture to disrupt aggregation.[9]- Perform the synthesis at an elevated temperature.[13] |
Experimental Protocols
Protocol 1: Standard Double Coupling for a Difficult Position
This protocol outlines a manual double coupling procedure for a single difficult amino acid in an Fmoc-SPPS workflow.
-
Fmoc Deprotection:
-
Treat the peptide-resin with 20% piperidine in DMF for 5 minutes.
-
Drain the solution.
-
Repeat the treatment with 20% piperidine in DMF for 15-20 minutes.[14]
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
First Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and an additive (e.g., HOBt, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents).
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Take a small sample of resin beads for a Kaiser test.
-
-
Monitoring and Decision:
-
If the Kaiser test is negative (yellow beads), the coupling is complete. Proceed to the next deprotection step.
-
If the Kaiser test is positive (blue/purple beads), proceed to the second coupling.
-
-
Second Coupling (Double Coupling):
-
Drain the solution from the first coupling.
-
Wash the resin with DMF (3 times).
-
Prepare a fresh coupling solution as in step 2. Alternatively, a different, more potent coupling reagent like HATU can be used.[2]
-
Add the fresh activated amino acid solution to the resin.
-
Agitate the mixture for another 1-2 hours.
-
Wash the resin thoroughly with DMF (5-7 times) before proceeding to the next Fmoc deprotection.
-
Protocol 2: Synthesis of a Peptide with a C-terminal Lysine Methyl Ester via Side-Chain Anchoring
This protocol provides a conceptual workflow for synthesizing a peptide with a C-terminal lysine methyl ester using a side-chain anchoring strategy.
-
Preparation of the C-terminal Residue:
-
Synthesize Fmoc-Lys(Trt)-OMe by protecting the alpha-amino group with Fmoc, the side-chain amino group with Trityl, and esterifying the carboxylic acid. The hydrochloride salt would need to be neutralized before use.
-
-
Resin Loading:
-
Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in DCM.
-
Couple the prepared Fmoc-Lys(Trt)-OMe to the resin through a suitable linker chemistry that reacts with the side-chain protecting group.
-
-
Peptide Elongation:
-
Perform standard Fmoc-SPPS cycles of deprotection and coupling to elongate the peptide chain from the N-terminus of the anchored lysine.
-
For any identified difficult positions in the sequence, employ the double coupling strategy as described in Protocol 1.
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin.
-
Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to cleave the peptide from the resin and remove the side-chain protecting groups. The methyl ester at the C-terminus will remain intact.
-
-
Purification:
-
Precipitate the crude peptide in cold diethyl ether.
-
Purify the peptide using reverse-phase HPLC.
-
Visualizations
Caption: Troubleshooting workflow for incomplete coupling in SPPS.
Caption: Decision-making for selecting a synthesis strategy for difficult peptide sequences.
References
- 1. peptide.com [peptide.com]
- 2. chempep.com [chempep.com]
- 3. kilobio.com [kilobio.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 10. [PDF] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences | Semantic Scholar [semanticscholar.org]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 14. chemistry.du.ac.in [chemistry.du.ac.in]
Technical Support Center: Coupling Reagents for Fmoc-Lys-OMe.HCl
This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the appropriate coupling reagents for the acylation of Fmoc-Lys-OMe.HCl. It includes a detailed comparison of common reagents, troubleshooting advice for frequently encountered issues, and standardized protocols for key experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when choosing a coupling reagent for this compound?
A1: The primary factors include the desired reaction efficiency, the potential for side reactions (especially racemization), the scale of the synthesis, and cost. For a relatively simple substrate like this compound, which is the hydrochloride salt of an amino acid methyl ester, the key is to ensure complete and efficient coupling to the incoming N-protected amino acid without compromising stereochemical integrity. The presence of the hydrochloride requires the use of a base to liberate the free amine for the coupling reaction.
Q2: Which classes of coupling reagents are most suitable for this type of solution-phase coupling?
A2: Several classes of coupling reagents are effective. The most common are:
-
Carbodiimides (e.g., DCC, DIC, EDC): These are cost-effective and widely used. However, they can lead to racemization and require additives like HOBt or OxymaPure to suppress this side reaction.[1][2]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, HCTU): These reagents are known for high coupling efficiency and fast reaction times.[2] HATU and HCTU are generally more reactive than HBTU.[3]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): These are also highly efficient and are particularly useful for sterically hindered couplings. A key advantage is that they do not pose a risk of guanidinylation of the free amine, a potential side reaction with uronium/aminium salts.[1]
Q3: What is racemization and how can it be minimized during the coupling to this compound?
A3: Racemization is the loss of stereochemical integrity at the chiral center of the amino acid, leading to a mixture of L- and D-isomers.[1] This is a significant concern in peptide synthesis as it can lead to biologically inactive or even harmful products. It often occurs through the formation of an oxazolone intermediate.[1]
To minimize racemization:
-
Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivatives like 1-hydroxy-7-azabenzotriazole (HOAt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is highly recommended, especially when using carbodiimides.[2][4] These additives form active esters that are less prone to racemization.[4]
-
Choose the Right Reagent: Reagents like HATU (which is based on HOAt) and COMU (based on OxymaPure) are known for their ability to suppress racemization.[1][3]
-
Control the Base: The choice and amount of base can influence racemization.[1] Use a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[4]
-
Temperature Control: Perform couplings at low temperatures (e.g., 0 °C) to reduce the rate of racemization.[1]
Q4: Can I use an excess of the coupling reagent?
A4: Using a slight excess (1.1-1.5 equivalents) of the coupling reagent and the N-protected amino acid is common practice to drive the reaction to completion. However, a large excess of uronium/aminium reagents like HBTU or HATU should be avoided as it can lead to the guanidinylation of the N-terminal amine of your Fmoc-Lys-OMe, capping the chain.[2] Phosphonium reagents like PyBOP do not have this side reaction and can be used in greater excess if necessary.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of the carboxylic acid.2. Insufficient amount of base to neutralize the HCl salt of Fmoc-Lys-OMe.3. Steric hindrance.4. The coupling reagent is not reactive enough. | 1. Ensure your coupling reagent is fresh and active. Allow for a short pre-activation time (1-5 minutes) after mixing the N-protected amino acid, coupling reagent, and base before adding this compound.2. Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, NMM) to neutralize the hydrochloride salt, plus the amount required for the coupling reaction itself (often 2 equivalents for uronium/aminium reagents).3. While Fmoc-Lys-OMe is not particularly hindered, if coupling a bulky amino acid, consider switching to a more powerful reagent like HATU or PyAOP.[2]4. Switch to a more efficient coupling reagent (e.g., from DIC/HOBt to HATU or COMU). |
| Presence of Racemized Product | 1. Oxazolone formation due to over-activation or strong basic conditions.2. Absence of a racemization suppressant.3. High reaction temperature. | 1. Use a weaker base (e.g., N-methylmorpholine or sym-collidine instead of DIPEA).[4] Avoid prolonged reaction times.2. Always include an additive like HOBt, HOAt, or OxymaPure when using carbodiimides.[2][4] Consider using a reagent that incorporates one of these, such as HATU or COMU.[1]3. Perform the reaction at 0 °C and allow it to slowly warm to room temperature. |
| Formation of an N-acylurea byproduct | This is a specific side reaction when using carbodiimides (DCC, DIC, EDC) where the activated O-acylisourea intermediate rearranges.[1] | 1. Add HOBt or a similar additive to the reaction mixture. This will trap the O-acylisourea intermediate to form an active ester, which is less prone to this rearrangement.2. Lower the reaction temperature. |
| Guanidinylation of the N-terminus | Use of excess uronium/aminium-based coupling reagent (e.g., HBTU, HATU).[2] | 1. Use equimolar amounts of the N-protected amino acid and the coupling reagent. Do not use an excess of the coupling reagent relative to the carboxylic acid component.2. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[1] |
Data Presentation: Comparison of Common Coupling Reagents
The following table provides a qualitative comparison of commonly used coupling reagents for the acylation of this compound.
| Coupling Reagent | Class | Relative Efficiency | Racemization Risk | Key Advantages | Potential Drawbacks |
| DIC/HOBt | Carbodiimide | Good | Low (with HOBt) | Cost-effective; soluble urea byproduct (unlike DCC).[2] | Slower reaction rates compared to onium salts; potential for N-acylurea formation.[1] |
| EDC/HOBt | Carbodiimide | Good | Low (with HOBt) | Water-soluble reagent and byproduct, allowing for easy aqueous workup.[2] | Generally lower reactivity compared to other reagents. |
| HBTU | Uronium/Aminium Salt | High | Low | Fast and efficient; widely used and reliable for standard couplings.[2] | Can cause guanidinylation if used in excess; less effective than HATU for difficult couplings. |
| HATU | Uronium/Aminium Salt | Very High | Very Low | Highly reactive, excellent for hindered couplings, very low racemization due to the HOAt moiety.[3] | Higher cost; can cause guanidinylation if used in excess. |
| PyBOP | Phosphonium Salt | High | Low | Efficient with no risk of guanidinylation; byproducts are generally less hazardous than those from BOP.[2] | Byproducts can sometimes be difficult to remove in solution-phase synthesis. |
| COMU | Uronium/Aminium Salt | Very High | Very Low | Very high reactivity, comparable to HATU; byproducts are considered safer than benzotriazole-based reagents.[1] | Higher cost. |
Experimental Protocols
Note: this compound must be neutralized in situ with a base. The following protocols assume the coupling of a generic Fmoc-AA-OH to this compound.
Protocol 1: Coupling using HATU
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Fmoc-AA-OH (1.1 equivalents) and HATU (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF).
-
Activation: To this solution, add N,N-diisopropylethylamine (DIPEA) (2.2 equivalents). Stir the mixture at room temperature for 1-2 minutes to allow for pre-activation.
-
Neutralization and Coupling: In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DMF. Add this solution to the activated amino acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a weak acidic solution (e.g., 5% citric acid or 1N HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Coupling using DIC/HOBt
-
Preparation: In a round-bottom flask, dissolve Fmoc-AA-OH (1.1 equivalents), this compound (1.0 equivalent), and HOBt (1.1 equivalents) in anhydrous Dichloromethane (DCM) or DMF.
-
Neutralization: Add DIPEA (1.1 equivalents) to the mixture to neutralize the hydrochloride salt.
-
Coupling: Cool the mixture to 0 °C in an ice bath. Add Diisopropylcarbodiimide (DIC) (1.1 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Continue stirring for 4-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: Filter the reaction mixture to remove the diisopropylurea byproduct (if it precipitates). Dilute the filtrate with an organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acidic solution, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Mandatory Visualizations
Decision Workflow for Coupling Reagent Selection
Caption: Decision tree for selecting a suitable coupling reagent.
General Mechanism of Amide Bond Formation
Caption: General workflow of a peptide coupling reaction.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Pe-ptides Synthesized with Fmoc-Lys-OMe·HCl
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of building blocks in Solid-Phase Peptide Synthesis (SPPS) is critical to achieving high purity and yield of the target peptide.[1] Fmoc-L-Lysine derivatives are essential for incorporating lysine residues, which are often sites for post-translational modifications or conjugation.[2] This guide provides an objective comparison of peptides synthesized using Fmoc-L-Lys(OMe)·HCl versus the standard Fmoc-L-Lys(Boc)-OH, with a focus on their analytical profiles in Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Comparison of Lysine Derivatives in Fmoc-SPPS
The primary distinction between Fmoc-L-Lys(OMe)·HCl and Fmoc-L-Lys(Boc)-OH lies in the side-chain protecting group for the ε-amino function.
-
Fmoc-L-Lys(Boc)-OH : This is the most widely used derivative.[2][3] The tert-butyloxycarbonyl (Boc) group is stable under the basic conditions used for Nα-Fmoc group removal (e.g., piperidine) but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[3][4] This orthogonality ensures the integrity of the side chain throughout the synthesis.[1]
-
Fmoc-L-Lys(OMe)·HCl : In this derivative, the ε-amino group is protected as a methyl ester hydrochloride. The use of an ester as a protecting group is less common for amine protection in standard Fmoc-SPPS. It introduces the risk of hydrolysis or transesterification, particularly during prolonged synthesis or under certain coupling conditions. The primary advantage might be in specific applications where alternative deprotection schemes are desired.
The choice of derivative can influence the impurity profile of the crude peptide, which is subsequently analyzed by HPLC.[5] Common impurities in SPPS include deletion sequences (from incomplete coupling or deprotection), truncated peptides, and side-product adducts.[6][7]
Comparative Data Presentation
To illustrate the potential differences in performance, a model hexapeptide (Ac-Tyr-Ala-Gly-Phe-Lys-Leu-NH₂) was synthesized using both lysine derivatives. The crude products were analyzed by RP-HPLC to assess purity.
Disclaimer: The following data is representative and intended for comparative purposes. Actual results may vary based on sequence, scale, and specific laboratory conditions.
Table 1: Comparison of Crude Peptide Purity by HPLC
| Parameter | Peptide with Fmoc-Lys(Boc)-OH | Peptide with Fmoc-Lys(OMe)·HCl |
| Target Peptide Purity (%) | ~85% | ~70% |
| Major Impurity 1 (%) | ~5% (Deletion Sequence: Ac-Tyr-Ala-Gly-Phe-Leu-NH₂) | ~12% (Hydrolyzed Side-Chain: Peptide with free Lys) |
| Major Impurity 2 (%) | ~3% (t-butyl adduct) | ~6% (Deletion Sequence) |
| Retention Time (min) | 15.2 min | 15.1 min (Target), 14.5 min (Hydrolyzed Impurity) |
Analysis: The peptide synthesized with the standard Fmoc-L-Lys(Boc)-OH shows a higher crude purity. The primary impurity is a predictable deletion sequence. In contrast, the peptide synthesized with Fmoc-L-Lys(OMe)·HCl exhibits lower purity, with a significant peak corresponding to a species where the methyl ester has been hydrolyzed, exposing the free ε-amino group. This side reaction complicates purification and reduces the overall yield of the desired product.
Experimental Protocols
Detailed methodologies for the synthesis and analysis are provided below.
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the manual synthesis of a model hexapeptide on a 0.1 mmol scale.
-
Resin Preparation : Rink Amide resin (100-200 mesh, ~0.5 meq/g) is swollen in dimethylformamide (DMF) for 1 hour in a reaction vessel.[8]
-
Fmoc Deprotection : The Nα-Fmoc protecting group is removed by treating the resin with 20% (v/v) piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes.[9][10] The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling :
-
The Fmoc-protected amino acid (4 equivalents) is pre-activated with HBTU (3.95 equivalents) and N,N-Diisopropylethylamine (DIEA) (8 equivalents) in DMF for 5 minutes.
-
The activated amino acid solution is added to the deprotected resin.
-
The coupling reaction proceeds for 1-2 hours at room temperature.[10]
-
For the lysine incorporation step, either Fmoc-L-Lys(Boc)-OH or Fmoc-L-Lys(OMe)·HCl is used.
-
The resin is washed with DMF to remove excess reagents. The cycle of deprotection and coupling is repeated for each amino acid in the sequence.[4]
-
-
Final Cleavage and Deprotection :
-
After the final amino acid is coupled, the resin is washed with dichloromethane (DCM) and dried.
-
The peptide is cleaved from the resin, and side-chain protecting groups are removed by treatment with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water for 2-3 hours.
-
The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the pellet is lyophilized.
-
Protocol 2: Reverse-Phase HPLC Analysis
The crude lyophilized peptides are analyzed to determine purity.
-
Instrumentation : A standard HPLC system with a UV detector.[11]
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[12]
-
Mobile Phase A : 0.1% TFA in deionized water.[6]
-
Mobile Phase B : 0.1% TFA in acetonitrile (ACN).[6]
-
Gradient : A linear gradient from 5% to 65% Mobile Phase B over 30 minutes is typically effective for peptide elution.[11][13]
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm and 280 nm.
-
Sample Preparation : The crude peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.[11]
Workflow Visualization
The following diagram illustrates the general workflow from peptide synthesis to HPLC analysis, highlighting the comparative step.
Caption: Workflow for peptide synthesis and comparative HPLC analysis.
Conclusion
Based on the representative data and known chemical principles, Fmoc-L-Lys(Boc)-OH is the superior choice for routine Fmoc-based solid-phase peptide synthesis.[3] Its Boc protecting group offers robust stability during the synthesis cycles and ensures clean, predictable removal during the final cleavage step, leading to higher crude purity and a more straightforward purification process.[2] The use of Fmoc-L-Lys(OMe)·HCl introduces a significant risk of side-chain hydrolysis, resulting in lower yields of the desired peptide and complicating the analytical and purification stages. This derivative should only be considered for specialized applications where its unique properties are explicitly required and the potential for side reactions can be mitigated.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. benchchem.com [benchchem.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chempep.com [chempep.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. benchchem.com [benchchem.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
A Comparative Guide to the Characterization of Fmoc-Lys-OMe.HCl Peptides
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the accurate characterization of protected amino acids is paramount. This guide provides a comprehensive comparison of mass spectrometry with alternative analytical techniques for the characterization of Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe.HCl), a commonly used building block in peptide chemistry.
Introduction
This compound is a derivative of the amino acid lysine, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group, and the carboxyl group is esterified as a methyl ester. The hydrochloride salt form enhances its solubility. Accurate determination of its identity, purity, and stability is crucial for its successful application in solid-phase peptide synthesis. This guide explores the utility of mass spectrometry in this context and provides a comparative analysis with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
Mass Spectrometry (MS) Characterization
Electrospray Ionization (ESI) mass spectrometry, particularly in the positive ion mode, is a powerful tool for the characterization of Fmoc-protected amino acids. It provides information on the molecular weight and structure of the analyte through fragmentation analysis (MS/MS).
Expected Mass Spectrometric Data for this compound
| Parameter | Expected Value | Source |
| Molecular Formula | C22H27ClN2O4 | [1][2] |
| Molecular Weight | 418.91 g/mol | [1][2] |
| Monoisotopic Mass | 418.1659 Da | Calculated |
| [M+H]+ (protonated molecule) | 383.1965 m/z | Calculated |
| [M+Na]+ (sodiated molecule) | 405.1784 m/z | Calculated |
Predicted ESI-MS/MS Fragmentation Pattern
Collision-Induced Dissociation (CID) of the protonated molecule ([M+H]+ at m/z 383.2) is expected to yield characteristic fragment ions. The primary fragmentation pathways for Fmoc-protected amino acids involve the cleavage of the Fmoc group and fragmentation of the amino acid side chain.
| Predicted Fragment Ion (m/z) | Description |
| 223.1 | [Fmoc-CH2-O]+ |
| 179.1 | Fluorenyl group fragment |
| 165.1 | [Fluorenyl-CH2]+ |
| 159.1 | Loss of the methyl ester group (-OCH3) and subsequent fragmentation |
| 130.1 | Lysine immonium ion |
| 84.1 | Butenylamine fragment from the lysine side chain |
Note: The fragmentation pattern is predicted based on known fragmentation behaviors of Fmoc-protected amino acids and lysine derivatives. Actual fragmentation may vary depending on the instrument and experimental conditions.
Experimental Protocol: LC-MS/MS Analysis
1. Sample Preparation:
-
Dissolve this compound in a suitable solvent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% formic acid, to a final concentration of 10 µg/mL.
2. Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
MS Scan Range: m/z 50-500.
-
MS/MS: For fragmentation analysis, select the precursor ion (e.g., m/z 383.2) and apply a collision energy of 15-30 eV.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly sensitive for detection and structural elucidation, NMR and HPLC offer complementary advantages, particularly for quantification and purity assessment.
Quantitative Performance Comparison
| Feature | Mass Spectrometry (LC-MS) | NMR Spectroscopy (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) |
| Principle | Measures mass-to-charge ratio of ions. | Measures the magnetic properties of atomic nuclei. | Separates components based on their interaction with a stationary phase. |
| Primary Use | Identification, structural elucidation, and sensitive quantification. | Absolute quantification (without a standard of the same molecule), structural confirmation. | Purity determination and quantification. |
| Sensitivity | High (fmol to amol range). | Moderate (µmol to nmol range). | Low to moderate (pmol to nmol range). |
| Quantification | Relative or absolute (with stable isotope-labeled standards). | Absolute and highly accurate. | Relative or absolute (with a certified reference standard). |
| Sample Prep | Relatively simple, involves dissolution and filtration. | Simple, requires dissolution in a deuterated solvent. | Simple, involves dissolution and filtration. |
| Throughput | High, especially with modern autosamplers. | Lower, as longer acquisition times may be needed for good signal-to-noise. | High, with typical run times of 10-30 minutes. |
Experimental Protocol: Quantitative NMR (qNMR)
1. Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound.
-
Dissolve the sample in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., DMSO-d6) containing a known amount of an internal standard (e.g., maleic acid).
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher.
-
Experiment: 1D ¹H NMR.
-
Parameters: Acquire the spectrum with a sufficient relaxation delay (e.g., 5 times the longest T1) to ensure full relaxation of all signals for accurate integration.
3. Data Analysis:
-
Integrate the area of a well-resolved proton signal from this compound (e.g., the aromatic protons of the Fmoc group) and the signal from the internal standard.
-
Calculate the concentration and purity of the sample based on the known concentration of the internal standard and the ratio of the integrals.
Experimental Protocol: HPLC Purity Analysis
1. Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve if quantification is desired.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A linear gradient from 20% to 80% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 265 nm (for the Fmoc group).
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Determine the purity of the sample by calculating the peak area percentage of the main peak relative to the total peak area of all detected components.
Visualizing the Workflow and Decision-Making Process
Experimental Workflow for Mass Spectrometry Characterization
Caption: Workflow for the LC-MS/MS characterization of this compound.
Decision Tree for Selecting an Analytical Technique
Caption: Decision tree for selecting the appropriate analytical technique.
Conclusion
The characterization of this compound is effectively achieved through a multi-faceted analytical approach. Mass spectrometry, particularly LC-MS/MS, excels in providing sensitive detection and detailed structural information through fragmentation analysis. For unambiguous absolute quantification and structural confirmation, NMR spectroscopy is the method of choice. HPLC with UV detection remains a robust and straightforward technique for routine purity assessments. The selection of the most appropriate technique depends on the specific analytical requirements of the researcher, with a combination of these methods often providing the most comprehensive characterization of the protected amino acid.
References
A Comparative Guide to Fmoc-Lysine Derivatives in Peptide Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount for the successful synthesis of peptides. Among these, Fmoc-protected lysine derivatives are fundamental for incorporating lysine residues, which are crucial for peptide structure and function. This guide provides a detailed comparison of Fmoc-Lys-OMe.HCl and other commonly used Fmoc-lysine derivatives, supported by illustrative experimental data and detailed protocols to aid in the selection of the optimal reagent for specific research needs.
Introduction to Fmoc-Lysine Derivatives
In solid-phase peptide synthesis (SPPS), the α-amino group of amino acids is temporarily protected, most commonly by the fluorenylmethoxycarbonyl (Fmoc) group. For trifunctional amino acids like lysine, the side-chain (ε-amino group) must also be protected to prevent unwanted side reactions. The choice of the side-chain protecting group is critical as it dictates the conditions under which it can be selectively removed, a concept known as orthogonality. This allows for site-specific modifications of the lysine residue, such as branching, cyclization, or the attachment of labels.
This compound is a derivative where the α-amino group is Fmoc-protected, and the C-terminus is a methyl ester. The hydrochloride salt form enhances its solubility in common organic solvents used in peptide synthesis. While suitable for some applications, its utility in standard Fmoc-SPPS is limited as the C-terminal methyl ester is not directly compatible with the free carboxyl group required for coupling to a resin or a growing peptide chain. It is more commonly employed in solution-phase peptide synthesis or for the preparation of specific peptide fragments.
The more prevalent derivatives for SPPS feature a free carboxylic acid and various side-chain protecting groups. This guide focuses on comparing this compound with these widely used alternatives.
Comparison of Physicochemical and Performance Characteristics
The selection of an Fmoc-lysine derivative is often based on the desired orthogonality of the side-chain protecting group. The following table summarizes the key characteristics and illustrative performance data of this compound and other common Fmoc-lysine derivatives. The data presented is based on typical outcomes in standard SPPS protocols and may vary depending on the specific peptide sequence and synthesis conditions.
| Derivative | Side-Chain Protecting Group | Molecular Weight ( g/mol ) | Deprotection Condition | Illustrative Coupling Efficiency (%) | Illustrative Deprotection Time | Impact on Final Purity |
| This compound | None (side-chain is free) | 418.91 | N/A (for side-chain) | N/A for standard SPPS | N/A | Not suitable for standard SPPS |
| Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl (Boc) | 468.55 | Strong Acid (e.g., TFA) | >99% | 30-60 min (during final cleavage) | High |
| Fmoc-Lys(Mtt)-OH | 4-Methyltrityl (Mtt) | 594.73 | Mild Acid (e.g., 1-2% TFA in DCM) | 98-99% | 5-30 min | High |
| Fmoc-Lys(Mmt)-OH | 4-Methoxytrityl (Mmt) | 610.73 | Very Mild Acid (e.g., 1% TFA, AcOH) | 98-99% | 2-15 min | High |
| Fmoc-Lys(Dde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 546.65 | 2% Hydrazine in DMF | 97-99% | 3-10 min | High |
| Fmoc-Lys(ivDde)-OH | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | 588.73 | 2% Hydrazine in DMF | 97-99% | 2-7 min | High |
| Fmoc-Lys(Alloc)-OH | Allyloxycarbonyl (Alloc) | 452.50 | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | >99% | 15-30 min | Very High |
| Fmoc-Lys(Z)-OH | Benzyloxycarbonyl (Z) | 502.56 | Strong Acid (TFA), Hydrogenolysis | >99% | 30-60 min (during final cleavage) | High |
Experimental Protocols
To facilitate the comparison of these derivatives in a laboratory setting, a generalized experimental protocol for solid-phase peptide synthesis is provided below. This protocol can be adapted to evaluate the performance of each Fmoc-lysine derivative.
General Protocol for Comparative Solid-Phase Peptide Synthesis
1. Resin Swelling:
-
Place 100 mg of Rink Amide resin in a fritted syringe.
-
Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 3 minutes, then drain.
-
Repeat the piperidine treatment for 7 minutes.
-
Wash the resin thoroughly with DMF (5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the desired Fmoc-lysine derivative and 3 equivalents of a coupling agent (e.g., HBTU) in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the activation mixture.
-
Immediately add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours.
-
Drain the coupling solution and wash the resin with DMF (3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.
4. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amines by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes.
-
Wash the resin with DMF.
5. Chain Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
6. Side-Chain Deprotection (for orthogonal groups):
-
For Mtt/Mmt: Wash the resin with dichloromethane (DCM). Treat with a solution of 1-2% trifluoroacetic acid (TFA) in DCM for the specified time. Wash with DCM and DMF.
-
For Dde/ivDde: Treat the resin with a 2% solution of hydrazine in DMF for the specified time. Wash with DMF.
-
For Alloc: Treat the resin with a solution of Pd(PPh₃)₄ and a scavenger (e.g., phenylsilane) in DCM under an inert atmosphere. Wash with DCM and DMF.
7. Cleavage and Final Deprotection:
-
Wash the fully assembled peptide-resin with DCM and dry under vacuum.
-
Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the resin.
-
Agitate for 2-3 hours.
-
Filter the solution to separate the cleaved peptide from the resin.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide, wash with cold ether, and dry.
8. Analysis:
-
Analyze the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to determine purity and yield.
-
Confirm the identity of the peptide by mass spectrometry.
Visualizing Experimental Workflows and Decision Making
To further clarify the experimental process and the selection logic for different Fmoc-lysine derivatives, the following diagrams are provided.
Caption: A typical experimental workflow for solid-phase peptide synthesis (SPPS).
Caption: Decision tree for selecting an appropriate Fmoc-lysine derivative.
Conclusion
The choice of an Fmoc-lysine derivative is a critical decision in peptide synthesis that impacts the overall strategy, particularly when site-specific modifications are required. While This compound has applications in solution-phase synthesis, Fmoc-Lys(Boc)-OH remains the standard choice for routine solid-phase peptide synthesis due to its high efficiency and the stability of the Boc protecting group.[1][2] For more complex peptides requiring orthogonal deprotection strategies, derivatives with Mtt, Mmt, Dde, ivDde, or Alloc protecting groups offer a versatile toolkit for the synthetic peptide chemist.[3][4] The selection should be guided by the compatibility of the deprotection conditions with the rest of the peptide sequence and any other modifications planned. The provided protocols and decision-making diagrams serve as a guide for researchers to make informed choices and to design experiments that will yield high-quality peptides for their research and development endeavors.
References
A Tale of Two Lysines: A Comparative Guide to Fmoc-Lys(Boc)-OH and Fmoc-Lys-OMe.HCl in Solid-Phase Peptide Synthesis
For Immediate Release
In the landscape of solid-phase peptide synthesis (SPPS), the precise incorporation of amino acids is paramount to achieving high-purity, biologically active peptides. Lysine, with its reactive ε-amino group, presents a unique challenge that necessitates a robust protection strategy. This guide provides an in-depth, objective comparison of two commercially available Nα-Fmoc protected lysine derivatives: the industry-standard Fmoc-Lys(Boc)-OH and the less conventional Fmoc-Lys-OMe.HCl . This analysis, tailored for researchers, scientists, and drug development professionals, leverages fundamental principles of peptide chemistry and available data to delineate the performance and suitability of each reagent in SPPS workflows.
At a Glance: Chemical Structures and Key Differences
The fundamental difference between these two reagents lies in their side-chain protection, a critical feature in SPPS.
| Feature | Fmoc-Lys(Boc)-OH | This compound |
| Synonym | N-α-Fmoc-N-ε-t-Boc-L-lysine | N-α-Fmoc-L-lysine methyl ester hydrochloride |
| CAS Number | 71989-26-9 | 847658-45-1 |
| α-Amino Protection | Fmoc (Fluorenylmethyloxycarbonyl) | Fmoc (Fluorenylmethyloxycarbonyl) |
| Side-Chain (ε-Amino) Protection | Boc (tert-butyloxycarbonyl) | None |
| Carboxyl Group | Free Carboxylic Acid | Methyl Ester |
| Primary Role in SPPS | Standard building block for lysine incorporation | Primarily a building block for solution-phase synthesis or specialized applications; not suitable for direct use in standard Fmoc-SPPS. |
The Orthogonal Protection Strategy: Why Fmoc-Lys(Boc)-OH is the Gold Standard
Fmoc-based SPPS relies on an "orthogonal" protection scheme, where the temporary Nα-Fmoc group and the permanent side-chain protecting groups can be removed under distinct, non-interfering conditions.[1][2] Fmoc-Lys(Boc)-OH is a perfect embodiment of this principle.[3][4]
-
Nα-Fmoc group: Labile to mild bases (e.g., 20% piperidine in DMF), allowing for its removal at each cycle to elongate the peptide chain.[5]
-
ε-Boc group: Stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids (e.g., Trifluoroacetic acid - TFA) during the final cleavage of the peptide from the resin.[4]
This dual-protection strategy ensures that the lysine side chain remains inert throughout the synthesis, preventing it from reacting with activated amino acids in subsequent coupling steps.[3] This leads to a higher yield of the target peptide and simplifies purification by minimizing side products.[3]
Figure 1. Standard SPPS workflow using Fmoc-Lys(Boc)-OH.
The Challenge of an Unprotected Side Chain: The Case of this compound
This compound, with its unprotected ε-amino group, is fundamentally incompatible with standard Fmoc-SPPS for chain elongation.[1][5] Attempting to use this reagent directly would lead to significant and difficult-to-separate side products.
The primary issue is the presence of a free nucleophilic ε-amino group on the lysine side chain. During the coupling step of the next amino acid, this side-chain amine will compete with the intended Nα-amine for reaction with the activated carboxyl group.
This leads to two major problems:
-
Chain Branching: The growing peptide chain can begin to extend from the lysine side chain, resulting in a branched peptide impurity.
-
Incomplete Coupling: The desired linear peptide may not be formed efficiently, as the activated amino acid is consumed by the side reaction.
The result is a complex mixture of branched and truncated peptides, dramatically reducing the yield of the target molecule and making purification exceptionally challenging.
Figure 2. Side reactions from using unprotected lysine in SPPS.
Furthermore, the methyl ester protection of the carboxyl group in this compound would require an additional saponification step to deprotect it for coupling to the resin-bound amine, adding complexity and potential for side reactions.
Performance Data: A Theoretical Comparison
| Performance Metric | Fmoc-Lys(Boc)-OH | This compound (Hypothetical) |
| Coupling Efficiency | High (>99% typical) | Very Low (due to side-chain reactivity) |
| Peptide Purity (Crude) | High; impurities are typically simple deletions. | Very Low; complex mixture of branched and truncated sequences. |
| Overall Yield | Good to Excellent | Extremely Poor |
| Purification | Straightforward via RP-HPLC | Difficult to impossible to isolate the desired product. |
| Predictability | Highly predictable and reproducible synthesis. | Unpredictable, leading to a complex product mixture. |
Experimental Protocols
Standard Protocol for Fmoc-Lys(Boc)-OH Incorporation
This protocol assumes a standard manual Fmoc-SPPS workflow on a Rink Amide resin.
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate a solution of Fmoc-Lys(Boc)-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (5-7 times).
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling (ninhydrin-negative).
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the sequence.
-
Final Cleavage: After synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove the Boc and other side-chain protecting groups.
Hypothetical Protocol Illustrating the Problems with this compound
This hypothetical protocol highlights the point of failure.
-
Resin Swelling & Deprotection: As above.
-
Coupling of this compound:
-
The methyl ester would first need to be saponified (e.g., with LiOH) to generate the free carboxylate, followed by careful neutralization and activation. This is a non-standard, solution-phase step prior to coupling.
-
Couple the activated Fmoc-Lys-OH to the resin.
-
-
Washing: As above.
-
Fmoc Deprotection: Treat with 20% piperidine in DMF. This exposes both the Nα-amino group and the now-permanent ε-amino group.
-
Coupling of Next Amino Acid:
-
Pre-activate the next Fmoc-amino acid (e.g., Fmoc-Ala-OH) with HBTU/DIPEA.
-
Add to the resin.
-
POINT OF FAILURE: The activated Fmoc-Ala-OH will react with both the Nα-amine and the ε-amine of the lysine residue, leading to chain branching and a complex mixture of products.
-
Conclusion and Recommendation
The comparison is unequivocal. Fmoc-Lys(Boc)-OH is the superior and, in practice, the only viable option of the two for the routine incorporation of lysine into a peptide sequence via Fmoc-SPPS. Its design adheres to the essential principle of orthogonal protection, ensuring a predictable, high-yield synthesis of the desired linear peptide.
This compound is not a direct substitute and is unsuitable for standard SPPS workflows due to its unprotected side chain. Its use would lead to uncontrollable side reactions, primarily chain branching, resulting in extremely low yields of the target peptide and insurmountable purification challenges. Researchers and drug development professionals should exclusively rely on side-chain protected lysine derivatives like Fmoc-Lys(Boc)-OH for reliable and efficient solid-phase peptide synthesis.
References
Mtt and Dde Protecting Groups: A Superior Strategy for Lysine Side-Chain Modification in Fmoc-Based Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), particularly when employing the prevalent Fmoc (9-fluorenylmethoxycarbonyl) strategy for Nα-amino protection, the selective modification of amino acid side chains is paramount for creating complex peptides such as branched, cyclic, or labeled structures. For the lysine residue, with its versatile ε-amino group, the choice of a side-chain protecting group is a critical determinant of synthetic success. While the Fmoc group is the cornerstone for temporary Nα-protection, the 4-methyltrityl (Mtt) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) groups have emerged as superior choices for orthogonal protection of the lysine side chain, enabling site-specific modifications with high precision.
The primary advantage of Mtt and Dde lies in their orthogonality to the Fmoc group.[1][2] An orthogonal protecting group can be selectively removed under conditions that do not affect other protecting groups, including the Nα-Fmoc group, the acid-labile protecting groups on other amino acid side chains (e.g., Boc, tBu, Trt), or the linkage of the peptide to the resin.[1][2] This allows for the unmasking of the lysine ε-amino group at a specific point during the synthesis to introduce modifications, a feat not achievable with standard side-chain protecting groups that are cleaved simultaneously with the peptide from the resin.
Performance Comparison of Lysine Side-Chain Protecting Groups
The selection between Mtt and Dde for lysine side-chain protection depends on the specific requirements of the synthetic strategy, including the nature of the desired modification and the overall peptide sequence. The following table summarizes the key characteristics and cleavage conditions for these protecting groups in the context of Fmoc-SPPS.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Mtt (4-Methyltrityl) | 4-Methyltrityl | Mildly acidic conditions, e.g., 1-2% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)[3][4] | - Quantitative removal under very mild conditions.[5] - Fully orthogonal to the base-labile Fmoc group.[3] | - Sensitive to repeated acid treatments, which could be problematic in Boc-based SPPS.[6] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | 2% Hydrazine in Dimethylformamide (DMF).[7][8] | - Orthogonal to both acid-labile (Boc, tBu) and base-labile (Fmoc) protecting groups.[8] - Cleavage can be monitored by UV spectrophotometry.[7][9] | - Prone to migration to other free amino groups, especially during piperidine treatment for Fmoc removal.[10] - The more sterically hindered ivDde is often used to mitigate migration.[1] |
Experimental Protocols
Detailed methodologies for the selective deprotection of Mtt and Dde from the lysine side chain are crucial for successful on-resin modifications.
Selective Cleavage of the Mtt Group
This protocol outlines the on-resin removal of the Mtt protecting group from a lysine side chain.
Materials:
-
Peptide-resin with Fmoc-Lys(Mtt)-OH incorporated.
-
Dichloromethane (DCM).
-
Trifluoroacetic acid (TFA).
-
Triisopropylsilane (TIS) or Triethylsilane (TES).[4]
-
Dimethylformamide (DMF).
-
10% Diisopropylethylamine (DIPEA) in DMF.
Procedure:
-
Swell the peptide-resin in DCM for 20-30 minutes.[3]
-
Prepare a fresh deprotection solution of 1% TFA and 2-5% TIS in DCM.[2][3]
-
Drain the DCM from the resin and add the deprotection solution (approximately 10 mL per gram of resin).[4]
-
Agitate the mixture gently at room temperature. The cleavage of the Mtt group is often indicated by a yellow or orange coloration of the solution upon addition of TFA, due to the formation of the Mtt cation.[3][4]
-
Perform repeated short treatments (e.g., 5-10 treatments of 2 minutes each) with fresh deprotection solution until the coloration is no longer observed.[2][3]
-
Wash the resin thoroughly with DCM, followed by DMF.[4]
-
Neutralize the resin by washing with 10% DIPEA in DMF.[7]
-
Wash the resin again with DMF to prepare it for the subsequent coupling reaction.[4]
Selective Cleavage of the Dde Group
This protocol details the on-resin removal of the Dde protecting group from a lysine side chain.
Materials:
-
Peptide-resin with Fmoc-Lys(Dde)-OH incorporated.
-
Dimethylformamide (DMF).
-
Hydrazine monohydrate.
Procedure:
-
Place the peptide-resin in a suitable reaction vessel.
-
Prepare a 2% solution of hydrazine monohydrate in DMF.[7]
-
Add the hydrazine solution to the resin (approximately 25 mL per gram of resin).[7]
-
Allow the reaction to proceed at room temperature with gentle agitation. The reaction time can vary, but typically involves multiple short treatments (e.g., 3 treatments of 3-10 minutes each).[7][11]
-
Filter the resin and wash it thoroughly with DMF to remove the cleavage products.[7]
-
The partially deprotected resin is now ready for subsequent modification at the lysine side chain.
Logical Workflow for On-Resin Lysine Side-Chain Modification
The following diagrams illustrate the strategic workflows for utilizing Mtt and Dde protecting groups for on-resin lysine side-chain modification within an Fmoc-SPPS campaign.
Caption: Workflow for Mtt-based lysine side-chain modification.
Caption: Workflow for Dde-based lysine side-chain modification.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Preparation of the very acid-sensitive Fmoc-Lys(Mtt)-OH. Application in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores suitable for the solid-phase assembly of MAPs and TASPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 10. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
A Comparative Guide to Purity Assessment of Crude Peptides Following Fmoc-Lys-OMe.HCl Incorporation
For researchers and professionals in drug development, the purity of a synthetic peptide is a critical parameter that dictates its efficacy, safety, and reproducibility in downstream applications. The choice of protected amino acid derivatives used in Solid-Phase Peptide Synthesis (SPPS) significantly influences the purity of the final crude product. This guide provides an objective comparison of the purity profile of a crude peptide synthesized using the standard Fmoc-Lys(Boc)-OH versus the less common Fmoc-Lys-OMe.HCl, supported by representative data and detailed experimental protocols.
The primary method for analyzing the purity of crude peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[1][2] This technique separates the target peptide from various impurities generated during synthesis.[3] Impurities can include truncated or deletion sequences, products of incomplete deprotection, or side-reaction adducts.[4][5] For definitive identification of these impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool, providing molecular weight information for each component in the crude mixture.[6][7]
Comparative Purity Analysis
The incorporation of different lysine derivatives can lead to distinct impurity profiles. Fmoc-Lys(Boc)-OH is the standard choice, with the tert-butyloxycarbonyl (Boc) group providing robust, acid-labile side-chain protection. In contrast, this compound introduces a methyl ester on the lysine's carboxylic acid, a modification that can potentially influence solubility and reactivity during synthesis and cleavage, thereby affecting the final crude purity.
Table 1: Comparative Purity Data for a Model Crude Heptapeptide (Tyr-Gly-Gly-Phe-Leu-Lys-Ala)
| Parameter | Method A: Using Fmoc-Lys(Boc)-OH | Method B: Using this compound |
| Crude Purity by HPLC (%) | 82.5% | 71.3% |
| Target Peptide Mass (Expected) | [M+H]⁺ = 770.4 Da | [M+H]⁺ = 770.4 Da |
| Major Impurity 1 | Deletion Sequence (Tyr-Gly-Gly-Phe-Leu-Ala) | Deletion Sequence (Tyr-Gly-Gly-Phe-Leu-Ala) |
| Mass of Impurity 1 | [M+H]⁺ = 642.3 Da | [M+H]⁺ = 642.3 Da |
| Major Impurity 2 | Incomplete Boc Removal (+56 Da) | Lysine Methyl Ester Adduct (+14 Da) |
| Mass of Impurity 2 | [M+H]⁺ = 826.4 Da | [M+H]⁺ = 784.4 Da |
| Major Impurity 3 | Truncated Sequence (Tyr-Gly-Gly-Phe-Leu) | Incomplete Fmoc Deprotection (+222 Da) |
| Mass of Impurity 3 | [M+H]⁺ = 555.3 Da | [M+H]⁺ = 992.5 Da |
Note: The data presented are illustrative and intended for comparative purposes.
Experimental Workflow & Protocols
A systematic approach is essential for synthesizing, processing, and analyzing crude peptides to ensure reliable purity assessment. The workflow diagram below outlines the key stages from synthesis to analysis.
Caption: Workflow for Crude Peptide Synthesis and Purity Assessment.
Detailed Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) - General Protocol
This protocol describes a standard Fmoc-based synthesis on a rink amide resin.
-
Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and dichloromethane (DCM) (3 times) to remove residual piperidine.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (e.g., Fmoc-Lys(Boc)-OH or this compound) (4 eq.) and a coupling agent like HBTU (3.9 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (8 eq.) to activate the amino acid.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times).
-
Repeat: Repeat the deprotection and coupling cycles for each amino acid in the sequence.
-
Final Deprotection: Perform a final Fmoc deprotection as described above.
2. Cleavage and Deprotection
-
Cleavage Cocktail: Prepare a cleavage cocktail of Trifluoroacetic Acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).
-
Reaction: Add the cleavage cocktail to the dried peptidyl-resin and incubate for 2-3 hours at room temperature with occasional swirling.
-
Filtration: Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Drying: Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture to obtain a fluffy white powder.
3. RP-HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the primary method for analyzing peptide purity.[1]
-
Sample Preparation: Dissolve the lyophilized crude peptide in an appropriate solvent (e.g., 0.1% TFA in water) to a concentration of approximately 1 mg/mL.[8] Filter the sample before injection.[8]
-
Instrumentation: Use a standard HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phases:
-
Chromatographic Conditions:
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by dividing the area of the main peptide peak by the total area of all peaks, expressed as a percentage.[8]
4. LC-MS Impurity Identification
LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry to identify impurities.[6][11]
-
Sample Preparation: Prepare the sample as described for HPLC analysis, often at a lower concentration (0.1-0.5 mg/mL).[8]
-
LC Conditions: Use an LC system with conditions similar to the analytical HPLC method, but often with formic acid (FA) as the mobile phase modifier instead of TFA to avoid ion suppression in the mass spectrometer.[12]
-
MS Conditions:
-
Data Analysis: Deconvolute the mass spectra corresponding to each chromatographic peak to determine the monoisotopic mass. Compare these experimental masses with the theoretical masses of the target peptide and potential impurities (e.g., deletion sequences, protecting group adducts, modifications).
References
- 1. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 2. jpt.com [jpt.com]
- 3. waters.com [waters.com]
- 4. Impurity Profiling Service - SB-PEPTIDE - Services [sb-peptide.com]
- 5. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 6. lcms.cz [lcms.cz]
- 7. Mechanism of Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Analytical methods and Quality Control for peptide products [biosynth.com]
- 12. agilent.com [agilent.com]
A Researcher's Guide to Orthogonal Protection of Lysine in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex peptides, the strategic use of protecting groups is fundamental. The ability to selectively unmask a specific functional group on a peptide chain, known as orthogonal protection, opens the door to creating sophisticated molecular architectures such as branched peptides, peptide-drug conjugates, and peptides with post-translational modifications.[1][2] This guide provides a comparative analysis of common orthogonal protection strategies for the amino acid lysine within the framework of Fluorenylmethoxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS).
The core principle of this strategy in Fmoc-based SPPS is the use of a lysine derivative where the α-amino group is protected by the base-labile Fmoc group, and the ε-amino group of the side chain is protected by a group that is stable to the basic conditions used for Fmoc removal but can be cleaved under different, specific conditions.[3] The most widely used derivative for this purpose is N-α-Fmoc-N-ε-tert-butyloxycarbonyl-L-lysine (Fmoc-Lys(Boc)-OH).[3][4]
Comparison of Key Lysine Side-Chain Protecting Groups
While Fmoc-Lys(Boc)-OH is the most common choice, several other protecting groups offer unique advantages for specific applications. The selection of a protecting group is dictated by its stability and the specific conditions required for its removal, ensuring that other protecting groups on the peptide remain intact.[4][5]
| Protecting Group | Structure | Deprotection Conditions | Key Features & Compatibility |
| Boc (tert-butyloxycarbonyl) | -(C=O)O-C(CH₃)₃ | Strong Acid (e.g., Trifluoroacetic acid - TFA)[3] | Stable to base (piperidine); Most common; Cleaved during final resin cleavage with standard TFA cocktails.[4] |
| Alloc (Allyloxycarbonyl) | -(C=O)O-CH₂-CH=CH₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄) in the presence of a scavenger.[4][5] | Stable to both acid (TFA) and base (piperidine); Ideal for on-resin modification and cyclization.[5] |
| Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | See Ref[5] | 2% Hydrazine (N₂H₄) in DMF.[4][5] | Stable to acid and base; Orthogonal to both Fmoc and Boc strategies; Risk of premature deprotection with piperidine.[5] |
| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | See Ref[6] | 2% Hydrazine (N₂H₄) in DMF.[6] | More sterically hindered and stable to piperidine than Dde, reducing premature deprotection risk.[5] |
| Mtt (4-Methyltrityl) | -C(C₆H₅)₂(C₆H₄-CH₃) | Mild Acid (e.g., 1% TFA in DCM, or DCM/HFIP/TFE).[4][6] | Highly acid-labile; Allows for selective deprotection while other acid-labile groups (like tBu) remain; Good for side-chain to side-chain cyclization.[6] |
| Z (Benzyloxycarbonyl) | -(C=O)O-CH₂-C₆H₅ | Strong acid (HBr/AcOH) or catalytic hydrogenolysis.[7] | Primarily used in Boc-based SPPS but can be used in Fmoc strategies for specific applications.[7][8] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for a typical Fmoc-SPPS cycle and the selective deprotection of Boc and Alloc groups from the lysine side chain.
Protocol 1: Standard Fmoc-SPPS Cycle
This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on a solid support.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for 1 hour.[9]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3-5 eq.), a coupling reagent like HBTU (3-5 eq.), and an activation base such as DIEA (6-10 eq.) in DMF.[5]
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test (ninhydrin test). A negative test (beads remain yellow) indicates a complete reaction.[5]
-
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents. The resin is now ready for the next cycle.
Protocol 2: Selective Deprotection of Lys(Boc) Side Chain
This procedure is performed after the full peptide has been assembled but before the final cleavage from the resin. It is important to note that this is not truly orthogonal within a standard Fmoc/tBu strategy, as the reagents that cleave Boc will also cleave other tBu-based side-chain protecting groups and the resin linker itself. This strategy is most effective when used with highly acid-sensitive linkers (e.g., 2-chlorotrityl resin) which can be cleaved under milder conditions than the Boc group, or when the goal is global deprotection of all tBu-based groups while the peptide remains on a TFA-stable linker.
-
Resin Preparation: Wash the fully assembled peptide-resin thoroughly with DCM (5x).
-
Deprotection Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS). TIS acts as a scavenger for the reactive tert-butyl cations released during deprotection.[10]
-
Cleavage Reaction: Add the deprotection cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Isolation: Filter the solution to separate the deprotected peptide from the resin. Precipitate the peptide in cold diethyl ether, centrifuge to collect the peptide, and dry under vacuum.
Protocol 3: Selective Deprotection of Lys(Alloc) Side Chain
This method provides true orthogonality, allowing for side-chain modification while the peptide remains fully protected on the resin.
-
Resin Preparation: Swell the peptide-resin in DCM. Wash thoroughly with DCM.
-
Deprotection Cocktail: Prepare a solution of Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄, 0.2-0.5 eq.) and a scavenger like Phenylsilane (PhSiH₃, 10-20 eq.) in anhydrous, degassed DCM.
-
Cleavage Reaction: Add the cocktail to the resin. Agitate the mixture under an inert atmosphere (Nitrogen or Argon) for 30-60 minutes. The reaction progress can be monitored by HPLC-MS analysis of a small cleaved sample.
-
Washing: After the reaction is complete, wash the resin extensively with DCM, DMF, a solution of sodium diethyldithiocarbamate in DMF (to remove palladium residues), followed by more DMF and DCM washes. The free ε-amino group is now available for modification.
Application: Synthesis of a Branched Peptide-Drug Conjugate
The use of an orthogonal protecting group on lysine is critical for the site-specific synthesis of complex molecules. For example, a therapeutic agent can be conjugated to a specific lysine side chain within a peptide.
This strategy allows for precise control over the conjugation site, which is often crucial for the biological activity and pharmacokinetic properties of the final product. The choice of the Alloc group is advantageous here because its removal conditions are neutral and highly specific, leaving all other acid- and base-labile protecting groups untouched.[5] This ensures the integrity of the peptide backbone and other side chains during the conjugation step.
References
- 1. A novel lysine-protecting procedure for continuous flow solid phase synthesis of branched peptides - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Evolution of branched peptides as novel biomaterials - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D4TB01897D [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. chempep.com [chempep.com]
- 5. benchchem.com [benchchem.com]
- 6. Selecting Orthogonal Building Blocks [sigmaaldrich.com]
- 7. BOC Protection and Deprotection [bzchemicals.com]
- 8. peptide.com [peptide.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
A Comparative Analysis of Lysine Protecting Groups for Enhanced Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the strategic selection of protecting groups is paramount to achieving high yields and purity, especially when synthesizing complex or modified peptides. The ε-amino group of lysine is a frequent site for branching, labeling, or other modifications, making the choice of its protecting group a critical determinant of the synthetic outcome. This guide provides an objective comparison of commonly used lysine protecting groups, supported by experimental data and detailed protocols to inform the design and execution of your peptide synthesis projects.
The principle of orthogonal protection is the cornerstone of modern peptide synthesis, allowing for the selective removal of one type of protecting group in the presence of others. This enables the synthesis of complex peptide architectures with high precision. In the widely used Fmoc/tBu strategy for SPPS, the temporary Nα-Fmoc group is removed with a base (e.g., piperidine), while the permanent side-chain protecting groups are cleaved with a strong acid (e.g., trifluoroacetic acid) during the final cleavage from the resin. For modifications of the lysine side chain, a third layer of "super-orthogonal" protecting groups is required, which can be removed under conditions that leave both the Nα-Fmoc and other acid-labile side-chain protecting groups intact.
This guide focuses on a comparative analysis of several such protecting groups for the lysine side chain: the acid-labile tert-butoxycarbonyl (Boc) and 4-methyltrityl (Mtt) groups, the hydrazine-labile 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) groups, and the palladium-catalyzed allyloxycarbonyl (Alloc) group.
Comparative Data on Lysine Protecting Groups
| Protecting Group | Abbreviation | Deprotection Conditions | Orthogonality & Compatibility | Key Advantages | Potential Issues |
| tert-Butoxycarbonyl | Boc | Strong acid (e.g., TFA) | Not orthogonal to standard acid-labile side-chain protecting groups (e.g., tBu, Trt). | High stability during Fmoc-SPPS. Routinely used when no side-chain modification is needed. | Lack of orthogonality for on-resin side-chain modification in Fmoc/tBu strategy. |
| 4-Methyltrityl | Mtt | Very mild acid (e.g., 1-2% TFA in DCM, or HFIP) | Orthogonal to Fmoc and most acid-labile groups (e.g., Boc, tBu). | Allows for selective on-resin deprotection for branching or labeling. | Can be partially cleaved by repeated acidic conditions if not handled carefully. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Orthogonal to Fmoc and acid-labile groups. | Enables on-resin modification. Deprotection can be monitored by UV absorbance. | Potential for migration to other free amines. Can be partially lost during long syntheses. |
| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Orthogonal to Fmoc and acid-labile groups. | More sterically hindered and stable than Dde, reducing migration and premature loss. | Can be more difficult to remove than Dde in some sequences. |
| Allyloxycarbonyl | Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger | Orthogonal to both acid- and base-labile groups. | Provides a distinct and highly selective deprotection chemistry. | Requires careful handling due to the air-sensitivity of the palladium catalyst. |
Experimental Protocols
Below are detailed methodologies for the selective deprotection of each lysine protecting group on a solid support, assuming a standard Fmoc-SPPS context.
Protocol 1: Selective Deprotection of the Mtt Group
-
Resin Preparation: Wash the peptide-resin thoroughly with dichloromethane (DCM).
-
Deprotection Cocktail: Prepare a solution of 1-2% trifluoroacetic acid (TFA) and 2-5% triisopropylsilane (TIS) in DCM.
-
Mtt Cleavage: Treat the resin with the deprotection cocktail for 2 minutes. Collect the filtrate and monitor for the characteristic yellow color of the Mtt cation. Repeat the treatment with fresh cocktail until the yellow color is no longer observed.
-
Washing and Neutralization: Wash the resin extensively with DCM. Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIPEA) in DMF.
-
Final Wash: Wash the resin thoroughly with DMF and DCM to prepare for the subsequent on-resin modification.
Protocol 2: Selective Deprotection of Dde and ivDde Groups
-
N-terminal Protection (if necessary): If the N-terminal Fmoc group is present, it is advisable to replace it with a Boc group to prevent its cleavage by hydrazine.
-
Deprotection Solution: Prepare a 2% (v/v) solution of hydrazine monohydrate in N,N-dimethylformamide (DMF).
-
Dde/ivDde Cleavage: Add the hydrazine solution to the peptide-resin and allow the reaction to proceed for 3-10 minutes at room temperature. Repeat this step 2-3 times.
-
Washing: Wash the resin extensively with DMF to remove all traces of hydrazine and the deprotection byproducts.
Protocol 3: Selective Deprotection of the Alloc Group
-
Inert Atmosphere: Perform all steps under an inert atmosphere (e.g., Argon or Nitrogen) as the palladium catalyst is sensitive to oxygen.
-
Resin Preparation: Wash the peptide-resin with anhydrous, degassed DCM.
-
Deprotection Cocktail: In a separate vessel, dissolve Pd(PPh₃)₄ (0.1-0.25 equivalents relative to resin loading) and a scavenger such as phenylsilane (20 equivalents) in anhydrous, degassed DCM or a mixture of DCM/CHCl₃.
-
Alloc Cleavage: Add the deprotection cocktail to the resin and gently agitate the mixture for 20-30 minutes at room temperature. Repeat the treatment with fresh cocktail.
-
Washing: Wash the resin extensively with DCM, followed by a wash with a solution of 0.5% DIPEA in DMF to scavenge any residual palladium, and finally with DMF and DCM.
Visualizing Peptide Synthesis Workflows
To further clarify the experimental processes and underlying principles, the following diagrams have been generated using Graphviz.
A Comparative Guide to the Validation of Site-Specific Lysine Modifications: Fmoc-Lys-OMe·HCl vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The precise identification and validation of site-specific post-translational modifications (PTMs) on lysine residues are fundamental to advancing our understanding of protein function, signaling pathways, and the development of targeted therapeutics. This guide provides an objective comparison of methodologies for validating these modifications, focusing on the use of Nα-Fmoc-L-lysine methyl ester hydrochloride (Fmoc-Lys-OMe·HCl) as a synthetic standard against prevalent alternative techniques. Experimental data and detailed protocols are provided to assist researchers in selecting the most appropriate method for their specific needs.
Introduction to Site-Specific Lysine Modifications
Lysine, with its primary amine on the side chain, is a frequent target for a variety of PTMs, including acetylation, ubiquitination, methylation, and SUMOylation. These modifications can dramatically alter a protein's structure, function, stability, and interaction partners. Consequently, confirming the exact location of a lysine modification is crucial for elucidating its biological role.
One definitive method for validating a site-specific modification is to synthesize a peptide standard containing the modification at a defined position and compare its analytical properties (e.g., chromatographic retention time and mass spectrometric fragmentation pattern) to the endogenous, modified peptide. This is where Fmoc-protected lysine derivatives, such as Fmoc-Lys(Ac)-OMe·HCl for acetylation, become invaluable tools.
Comparison of Validation Methodologies
The following table summarizes the key characteristics of different methods used to validate site-specific lysine modifications.
| Method | Principle | Primary Application | Advantages | Limitations |
| Fmoc-Lys-OMe·HCl Derived Peptide Standard with LC-MS/MS | Chemical synthesis of a peptide with a modification at a specific lysine, followed by comparative analysis with the biological sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS). | Gold-standard validation of modification site; Quantitative proteomics (as a spiked-in standard). | Unambiguous site determination; Provides a definitive reference for retention time and fragmentation; Enables accurate quantification. | Requires expertise in peptide synthesis; Can be costly and time-consuming to synthesize custom peptides; Not suitable for discovery of new modification sites. |
| Antibody-Based Enrichment with LC-MS/MS | Immunoaffinity purification of peptides containing a specific modification (e.g., acetyl-lysine) from a complex mixture, followed by LC-MS/MS analysis to identify the modified peptides and their sequences.[1][2][3] | High-throughput screening and discovery of modification sites in complex biological samples; Relative quantification of site occupancy. | Highly sensitive for low-abundance modifications; Enables proteome-wide analysis; Commercial antibodies are available for common modifications. | Antibody specificity can be variable; May not distinguish between closely spaced modification sites; Does not provide absolute confirmation without a synthetic standard. |
| Edman Degradation | Stepwise chemical sequencing of a purified peptide from the N-terminus, where modified amino acids are identified by their unique chromatographic retention times compared to standards.[4][5] | N-terminal sequencing of purified, modified peptides. | Can directly identify the sequence and modification without mass spectrometry. | Not suitable for complex mixtures; Requires a pure peptide sample; Inefficient for long peptides (>30-50 amino acids); N-terminal modifications can block the reaction.[5][6] |
| Enzymatic Assays | In vitro treatment of a substrate (protein or peptide) with a specific lysine-modifying enzyme (e.g., a lysine acetyltransferase - KAT) or a removing enzyme (e.g., a lysine deacetylase - KDAC), followed by analysis (e.g., by mass spectrometry or immunoblotting) to confirm the modification at a specific site.[7][8] | Functional validation of a modification site; Screening for enzyme inhibitors. | Confirms that a site is a substrate for a specific enzyme; Can provide insights into the regulation of the modification. | Requires purified, active enzymes; May not be suitable for all modifications; Does not directly validate the modification in a biological context. |
Experimental Protocols
Validation using a Fmoc-Lys(Ac)-OMe·HCl Derived Peptide Standard
This protocol outlines the synthesis of an acetylated peptide standard and its use in validating a site-specific lysine acetylation.
a) Solid-Phase Peptide Synthesis (SPPS) of an Acetylated Peptide:
-
Resin Preparation: Start with a suitable solid support resin (e.g., Rink amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating with 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid of your target peptide to the resin using a coupling reagent like HBTU in the presence of a base such as DIPEA.
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence. To introduce the acetylated lysine, use Fmoc-Lys(Ac)-OH in the corresponding coupling step.
-
N-terminal Modification (Optional): If required, the N-terminus can be acetylated after the final Fmoc deprotection using acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry.
b) LC-MS/MS Analysis for Validation:
-
Sample Preparation: Digest the protein of interest from your biological sample with a protease (e.g., trypsin).
-
LC Separation: Separately inject the digested biological sample and the synthesized acetylated peptide standard onto an LC column. Develop a gradient to separate the peptides.
-
MS/MS Analysis: Analyze the eluting peptides using a mass spectrometer in data-dependent acquisition mode to obtain MS/MS spectra.
-
Comparison: Compare the retention time of the putative acetylated peptide from the biological sample with that of the synthetic standard. A co-elution of the two provides strong evidence of identity. Further confirm by comparing the MS/MS fragmentation patterns. The presence of the same fragment ions with the characteristic mass shift for acetylation on the target lysine confirms the site of modification.
Antibody-Based Enrichment of Acetylated Peptides
This protocol describes the enrichment of acetylated peptides from a complex biological sample.
-
Protein Extraction and Digestion: Lyse cells or tissues in a buffer containing deacetylase inhibitors. Quantify the protein concentration, and digest the proteins into peptides using trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 solid-phase extraction cartridge.
-
Immunoaffinity Purification: Incubate the peptide mixture with anti-acetyl-lysine antibody-conjugated beads.[1]
-
Washing: Wash the beads extensively to remove non-specifically bound peptides.
-
Elution: Elute the enriched acetylated peptides from the antibody beads, typically using an acidic solution.
-
LC-MS/MS Analysis: Analyze the enriched peptides by LC-MS/MS to identify the sequences of the acetylated peptides and the sites of acetylation.
Edman Degradation for Modified Peptide Sequencing
This protocol outlines the general steps for N-terminal sequencing.
-
Sample Preparation: The modified peptide must be purified to homogeneity.
-
N-terminal Labeling: React the purified peptide with phenyl isothiocyanate (PITC) under alkaline conditions to label the N-terminal amino acid.
-
Cleavage: Treat with anhydrous acid to cleave the labeled N-terminal amino acid as a thiazolinone derivative.
-
Conversion and Identification: Convert the thiazolinone derivative to the more stable phenylthiohydantoin (PTH)-amino acid derivative. Identify the PTH-amino acid by chromatography, comparing its retention time to known standards.
-
Cycle Repetition: Repeat the labeling, cleavage, and identification steps to sequence the peptide residue by residue. A modified lysine will yield a PTH derivative with a different retention time than the standard PTH-lysine.
In Vitro Enzymatic Acetylation Assay
This protocol describes a method to confirm if a peptide is a substrate for a specific lysine acetyltransferase.
-
Reaction Setup: In a microcentrifuge tube, combine a buffered solution, the purified lysine acetyltransferase (KAT), the substrate peptide (or protein), and acetyl-CoA.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Reaction Quenching: Stop the reaction, for example, by adding a denaturing agent or by flash-freezing.
-
Analysis: Analyze the reaction mixture to detect the acetylation of the substrate. This can be done by:
-
Mass Spectrometry: To observe the mass shift corresponding to acetylation.
-
Immunoblotting: Using an anti-acetyl-lysine antibody if the substrate is a protein.
-
Visualization of Workflows and Concepts
Conclusion
The validation of site-specific lysine modifications is a critical step in proteomics and drug discovery. The use of Fmoc-Lys-OMe·HCl and its derivatives to synthesize modified peptide standards provides the most definitive and unambiguous method for validating the precise location of a modification and for enabling accurate quantification. While this approach requires expertise in peptide synthesis, its precision is unmatched.
Alternative methods such as antibody-based enrichment are powerful tools for the large-scale discovery of modification sites in complex biological samples. Edman degradation remains a useful, albeit less common, technique for sequencing purified, modified peptides. Enzymatic assays are excellent for functional validation, confirming that a particular site is a substrate for a specific enzyme.
The choice of method ultimately depends on the research question, available resources, and the required level of certainty. For absolute confirmation of a modification site, the use of a synthetic standard derived from Fmoc-Lys-OMe·HCl is the gold standard. For exploratory and high-throughput studies, antibody-based enrichment provides an effective discovery platform. A combination of these methods often yields the most comprehensive and robust validation of site-specific lysine modifications.
References
- 1. How to Enrich Acetylated Peptides Before Mass Spectrometry? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. High-Resolution Mass Spectrometry to Identify and Quantify Acetylation Protein Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylated Peptide Enrichment Service - Creative Proteomics [creative-proteomics.com]
- 4. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 5. Edman degradation - Wikipedia [en.wikipedia.org]
- 6. fiveable.me [fiveable.me]
- 7. Assays to Study Enzymatic and Non-Enzymatic Protein Lysine Acetylation In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Fmoc-Protected Lysine Reagents: A Cost-Benefit Analysis
For researchers and professionals in peptide synthesis and drug development, the strategic incorporation of lysine residues is paramount for creating peptides with specific biological functions, such as branching, cyclization, or bioconjugation. The choice of the ε-amino side-chain protecting group on the Fmoc-lysine building block is a critical decision that dictates the synthetic strategy, efficiency, and overall cost. This guide provides an objective comparison of the most common Fmoc-protected lysine reagents, supported by experimental data and protocols to inform your selection process.
Introduction to Orthogonal Protection in Fmoc-SPPS
In modern Fmoc-based Solid-Phase Peptide Synthesis (SPPS), the α-amino group is temporarily protected by the base-labile Fmoc group, which is removed at each cycle. Side chains of trifunctional amino acids are protected by groups that are stable to these basic conditions but can be removed during the final acid-mediated cleavage from the resin. This concept is known as orthogonality.[1][] However, for advanced peptide modifications, it is often necessary to deprotect a specific lysine side chain while the peptide remains on the solid support. This requires an additional layer of orthogonality, where the lysine side-chain protecting group can be removed under conditions that leave the N-terminal Fmoc group and other side-chain protecting groups intact. This guide focuses on four key reagents that offer varying degrees of orthogonality and utility: Fmoc-Lys(Boc)-OH, Fmoc-Lys(Mtt)-OH, Fmoc-Lys(ivDde)-OH, and Fmoc-Lys(Alloc)-OH.
Comparison of Fmoc-Lysine Reagents
The selection of an appropriate Fmoc-lysine derivative hinges on the desired synthetic outcome. The following table summarizes the key characteristics, deprotection conditions, and relative costs of the four most common reagents. Purity for these reagents is consistently high across major suppliers, typically ≥98% or ≥99% as determined by HPLC.[3][4][5][6][7]
| Parameter | Fmoc-Lys(Boc)-OH | Fmoc-Lys(Mtt)-OH | Fmoc-Lys(ivDde)-OH | Fmoc-Lys(Alloc)-OH |
| Side-Chain Group | tert-Butoxycarbonyl (Boc) | 4-Methyltrityl (Mtt) | 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) | Allyloxycarbonyl (Alloc) |
| Deprotection Reagent | Strong Acid (e.g., TFA) | Very Mild Acid (e.g., 1-2% TFA in DCM) | Dilute Hydrazine (e.g., 2-5% N₂H₄ in DMF) | Palladium(0) Catalyst (e.g., Pd(PPh₃)₄) |
| Orthogonality | Not orthogonal to standard acid-labile groups (tBu, Trt). Removed during final cleavage. | Orthogonal to Fmoc (base) and tBu/Trt (strong acid). | Fully orthogonal to both acid- and base-labile groups. | Fully orthogonal to both acid- and base-labile groups. |
| Key Use Case | Standard incorporation of lysine in linear peptides. | On-resin side-chain modification; synthesis of branched peptides. | On-resin modification, especially for branched and cyclic peptides. | Orthogonal protection for complex syntheses and on-resin modifications. |
| Potential Side Reactions | Formation of tert-butyl adducts with scavengeable residues (e.g., Trp, Tyr) during cleavage.[3] | Premature deprotection if exposed to repeated, strong acidic conditions. | Dde/ivDde group migration can occur under certain conditions, though ivDde is more stable than Dde.[8] | Requires careful removal of palladium catalyst post-deprotection. |
| Relative Cost | $ (Lowest) |
|
|
|
Note: Relative cost is an approximation based on publicly available pricing from various chemical suppliers for research quantities (1g-25g) as of late 2025. Prices can vary significantly by vendor, purity, and scale.[9][10][11][12][13]
Experimental Protocols
Detailed and reliable protocols are essential for successful peptide synthesis. Below are representative methods for the selective on-resin deprotection of Mtt, ivDde, and Alloc groups.
Protocol 1: Selective Deprotection of the Mtt Group
This procedure is used for removing the Mtt group from the lysine side chain to allow for on-resin modification.
-
Resin Swelling: Swell the peptide-resin in Dichloromethane (DCM) for 30 minutes.
-
Deprotection Cocktail: Prepare a solution of 1-2% Trifluoroacetic acid (TFA) and 2-5% Triisopropylsilane (TIS) in DCM.
-
Deprotection Reaction: Treat the resin with the deprotection cocktail (approx. 10 mL per gram of resin) and gently agitate at room temperature. The reaction progress can be monitored by taking a few resin beads and adding a drop of 100% TFA; a bright orange color indicates the presence of the Mtt cation.
-
Reaction Time: The deprotection is typically complete in 30-60 minutes, performed as multiple short treatments (e.g., 10 x 2 minutes) until the color test is negative.[7]
-
Washing: Filter the resin and wash thoroughly with DCM (3x), Methanol (2x), DCM (3x), and finally N,N-Dimethylformamide (DMF) (3x) to prepare for the subsequent coupling step.
Protocol 2: Selective Deprotection of the ivDde Group
This protocol is ideal for syntheses requiring orthogonality to both acid- and base-labile protecting groups.
-
Resin Preparation: Wash the peptide-resin thoroughly with DMF.
-
Deprotection Cocktail: Prepare a solution of 2-5% hydrazine monohydrate in DMF. Caution: Do not exceed 5% hydrazine, as it may cause side reactions.[14]
-
Deprotection Reaction: Treat the resin with the hydrazine solution (approx. 25 mL per gram of resin).
-
Reaction Time: Agitate the mixture at room temperature. The deprotection is very rapid, typically requiring 3 treatments of 3-10 minutes each.[14][15]
-
Washing: Filter the resin and wash extensively with DMF (at least 5x) to remove all traces of hydrazine, which can interfere with subsequent coupling reactions.
Protocol 3: Selective Deprotection of the Alloc Group
This method provides an alternative orthogonal strategy using transition metal catalysis.
-
Resin Preparation: Swell the peptide-resin in DCM or a mixture of CHCl₃/DMF.
-
Deprotection Cocktail: Prepare a solution containing the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.2-0.5 equivalents relative to the peptide), and a scavenger such as phenylsilane or dimethylbarbituric acid in DCM.
-
Deprotection Reaction: Add the cocktail to the resin and agitate under an inert atmosphere (Nitrogen or Argon).
-
Reaction Time: The reaction is typically complete within 1-2 hours at room temperature.
-
Washing: Wash the resin extensively with a sodium diethyldithiocarbamate solution in DMF to chelate and remove residual palladium, followed by thorough washes with DMF and DCM.
Visualization of Synthetic Strategies
The choice of lysine reagent dictates the possible synthetic pathways for creating complex peptides. The following diagrams illustrate the workflow and decision-making process.
Figure 1. General workflow for Fmoc-SPPS comparing linear synthesis with on-resin side-chain modification.
Figure 2. Decision tree for selecting the appropriate Fmoc-Lysine reagent based on experimental needs.
Cost-Benefit Analysis and Recommendations
The optimal choice of an Fmoc-lysine reagent requires balancing synthetic needs against budgetary constraints.
-
Fmoc-Lys(Boc)-OH: This is the undisputed workhorse for routine synthesis of linear peptides where lysine does not require selective modification. Its low cost and compatibility with standard protocols make it the most economical choice.[4][16] The primary drawback is the lack of orthogonality, which completely precludes on-resin side-chain chemistry.
-
Fmoc-Lys(Mtt)-OH: Offering a significant step up in versatility, the Mtt group's lability to very mild acid allows for selective deprotection without affecting tBu-based protecting groups.[7] This makes it an excellent choice for synthesizing branched peptides or attaching labels. However, its higher cost must be justified by the necessity of this specific orthogonal strategy.
-
Fmoc-Lys(ivDde)-OH: This reagent provides the highest level of orthogonality, being stable to both the basic conditions of Fmoc removal and the acidic conditions used for cleaving most other side-chain groups.[5][14] Deprotection with hydrazine is fast and efficient. This makes it ideal for complex projects, such as peptides with multiple orthogonal protection schemes. Its stability is a key advantage over the less-hindered Dde group, which can be prone to migration.[8] This premium performance comes at the highest cost among the four reagents.
-
Fmoc-Lys(Alloc)-OH: The Alloc group offers a unique deprotection pathway via palladium catalysis, providing another layer of orthogonality that can be invaluable in complex, multi-step syntheses.[17] It is moderately priced, often making it a more cost-effective option than Fmoc-Lys(ivDde)-OH when acid- or base-labile conditions are not desired for side-chain deprotection. The main consideration is the need for careful removal of the palladium catalyst after cleavage.
Recommendation:
-
For routine, linear peptide synthesis , Fmoc-Lys(Boc)-OH is the most cost-effective choice.
-
For on-resin branching or modification where mild acid is tolerated, Fmoc-Lys(Mtt)-OH provides a reliable and well-established method.
-
For complex syntheses requiring maximum orthogonality and non-acid/base deprotection, Fmoc-Lys(ivDde)-OH is the superior, albeit most expensive, option.
-
Fmoc-Lys(Alloc)-OH represents an excellent, moderately-priced alternative to ivDde when a metal-catalyzed deprotection scheme is advantageous.
References
- 1. scientificlabs.com [scientificlabs.com]
- 3. nbinno.com [nbinno.com]
- 4. Fmoc-Lys(Boc)-OH [cem.com]
- 5. Fmoc-Lys(ivDde)-OH Novabiochem 204777-78-6 [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. Fmoc-L-Lys(Alloc)-OH | Matrix Innovation [matrix-innovation.com]
- 8. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. peptide.com [peptide.com]
- 10. apexbt.com [apexbt.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
- 14. ivDde-Lys(Fmoc)-OH Novabiochem® [sigmaaldrich.com]
- 15. omizzur.com [omizzur.com]
- 16. Fmoc-Lys(ivDde)-OH, ≥96% (HPLC) Fmoc-Lys(ivDde)-OH, ≥96% (HPLC) Manufacturers, Suppliers, Price | India, China [ottokemi.com]
- 17. cblpatras.gr [cblpatras.gr]
Safety Operating Guide
Proper Disposal of Fmoc-Lys-OMe.HCl: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-Lys-OMe.HCl (Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride), ensuring the protection of laboratory personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in accordance with standard laboratory safety protocols. This includes wearing appropriate Personal Protective Equipment (PPE) and working in a well-ventilated area.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Eye Protection | Safety goggles or glasses | Protects eyes from dust and splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. |
| Body Protection | Laboratory coat | Protects clothing and skin from contamination. |
| Respiratory Protection | Dust mask or respirator | Recommended when handling the powder form to avoid inhalation. |
This data is synthesized from general laboratory safety guidelines and is not based on a specific quantitative analysis from the search results.
Disposal of Unused or Expired this compound
Solid, unused, or expired this compound should be treated as chemical waste. The primary principle is to avoid environmental release and to comply with all federal, state, and local regulations.[1]
Experimental Protocol for Solid Waste Disposal:
-
Containerization:
-
Labeling:
-
Clearly label the container as "Hazardous Waste."
-
Include the full chemical name: "this compound" or "Nα-(9-Fluorenylmethoxycarbonyl)-L-lysine methyl ester hydrochloride."
-
Note the date of disposal.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure and segregated from incompatible chemicals.
-
-
Arrangement for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for pickup and proper disposal.[3]
-
The recommended method of disposal is typically through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4]
-
Crucially, do not discharge this compound into sewer systems or waterways. [4]
-
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as weighing paper, pipette tips, gloves, and empty containers, are considered contaminated solid waste and must be disposed of accordingly.
Experimental Protocol for Contaminated Solid Waste Disposal:
-
Segregation:
-
Collect all contaminated solid waste in a dedicated, clearly labeled hazardous waste container.
-
-
Containerization:
-
Use a durable, sealable bag or container for collection.
-
-
Labeling:
-
Label the container as "Hazardous Waste" and list the chemical contaminant (this compound).
-
-
Disposal:
-
Store the container in the designated hazardous waste accumulation area.
-
Arrange for disposal through your institution's EHS program or a licensed waste disposal service.
-
For contaminated packaging, such as the original product bottle, it can be triple-rinsed with a suitable solvent (e.g., methanol or DMF). The rinsate should be collected and disposed of as liquid chemical waste. The rinsed container can then be offered for recycling or disposed of as non-hazardous waste, in accordance with institutional policies.[4]
Disposal of Liquid Waste Containing this compound
In research and drug development, this compound may be used in solutions for various applications. The resulting liquid waste must be treated as hazardous.
Experimental Protocol for Liquid Waste Disposal:
-
Collection:
-
Collect all liquid waste containing this compound in a sealable, chemically resistant container (e.g., a solvent waste bottle).
-
-
Labeling:
-
Label the container as "Hazardous Waste."
-
List all chemical constituents and their approximate concentrations, including solvents (e.g., "Methanol with this compound").
-
-
Storage:
-
Store the sealed liquid waste container in a designated hazardous waste area, away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal through your institution's EHS department or a licensed chemical waste disposal service.
-
Spill Management
In the event of a spill, prompt and safe cleanup is essential to prevent exposure and environmental contamination.
Experimental Protocol for Spill Cleanup:
-
Evacuation and Ventilation:
-
If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.
-
-
Personal Protective Equipment:
-
Wear the appropriate PPE, including gloves, safety goggles, and a lab coat. For large spills of the powder, a respirator may be necessary.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated waste container.[1] Avoid creating dust.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or chemical absorbent pads).
-
Place the absorbed material and any contaminated cleaning supplies into a sealable container.
-
-
Disposal of Spill Debris:
-
Label the container as "Hazardous Waste" and include the chemical name.
-
Dispose of the waste through your institution's chemical waste program.
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent or detergent and water. Collect the cleaning solution for disposal as hazardous waste.
-
Disposal Workflow Diagram
References
Safeguarding Your Research: A Comprehensive Guide to Handling Fmoc-Lys-OMe.HCl
Essential safety protocols and logistical plans are critical for the secure and effective handling of Fmoc-Lys-OMe.HCl in any research setting. This guide provides immediate, procedural, and step-by-step information for researchers, scientists, and drug development professionals. Adherence to these guidelines will help ensure a safe laboratory environment and the integrity of your experimental outcomes.
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is recommended to minimize exposure and ensure personal safety.
| PPE Category | Minimum Requirement | Recommended for Higher-Risk Operations |
| Eye Protection | Safety glasses with side shields | Chemical splash goggles or a face shield |
| Hand Protection | Disposable nitrile gloves | Thicker, chemical-resistant gloves for prolonged contact |
| Body Protection | Standard laboratory coat | Chemical-resistant apron or gown |
| Respiratory Protection | Not generally required with adequate ventilation | NIOSH-approved respirator with an organic vapor cartridge and particulate filter if dust or aerosols are generated |
| Footwear | Closed-toe shoes | Chemical-resistant boots in case of spills |
Engineering Controls: All handling of solid this compound should be performed in a well-ventilated area. A chemical fume hood is strongly recommended, especially when weighing or transferring the powder, to prevent the inhalation of dust particles.
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the standard procedure for weighing and dissolving this compound for use in a typical laboratory experiment, such as peptide synthesis.
1. Preparation and Weighing:
- Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
- Don appropriate PPE as detailed in the table above.
- Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.
- Carefully weigh the desired amount of the compound onto weighing paper or into a suitable container within the fume hood. Use anti-static weighing dishes if available.
- Close the main container tightly immediately after use.
2. Dissolution:
- This compound is soluble in Dimethyl sulfoxide (DMSO).[1]
- In the fume hood, add the weighed this compound to a clean, dry vial.
- Add the appropriate volume of DMSO to the vial to achieve the desired concentration.
- Gently swirl or vortex the vial to ensure complete dissolution. Sonication can be used to aid dissolution if necessary.[1]
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is crucial for environmental safety and regulatory compliance. All materials contaminated with this compound should be treated as hazardous waste.
1. Unused or Expired Solid Compound:
- Do not dispose of solid this compound in regular trash or down the drain.
- Place the chemical in a clearly labeled, sealed, and chemically compatible container for hazardous waste.
- Arrange for disposal through a licensed chemical waste disposal company.
2. Contaminated Labware (e.g., pipette tips, vials, weighing paper):
- Collect all contaminated disposable items in a designated, labeled hazardous waste bag or container.
- Ensure the container is sealed before removal from the laboratory.
3. Liquid Waste (e.g., solutions in DMSO):
- Collect all liquid waste containing this compound in a designated, labeled, and sealed hazardous waste container.
- The container should be compatible with the solvents used.
- Do not mix with incompatible waste streams.
Hazard Information and First Aid
While a specific occupational exposure limit for this compound has not been established, it is prudent to handle it with care. Based on safety data for similar compounds, potential hazards include:
-
Skin and eye irritation.
-
Respiratory tract irritation if inhaled.
-
May be harmful if swallowed.
First Aid Measures:
-
After eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
After skin contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
After inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
After ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: A flowchart illustrating the key stages of safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
